molecular formula C7H8S B086895 3-Methylbenzenethiol CAS No. 108-40-7

3-Methylbenzenethiol

Cat. No.: B086895
CAS No.: 108-40-7
M. Wt: 124.21 g/mol
InChI Key: WRXOZRLZDJAYDR-UHFFFAOYSA-N
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Description

3-Methylbenzenethiol serves as a versatile chemical intermediate and sulfur-containing building block in advanced scientific research and development. In pharmaceutical chemistry, it is utilized in the synthesis of novel therapeutic agents. Recent applications include its role in the development of HEPT analogs, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), for the treatment of HIV-1, demonstrating its value in creating compounds with improved efficacy against mutant strains . Its properties are also leveraged in the chemical industry as a precursor for the synthesis of various organic compounds, including dyes and pesticides, and it finds application as a bleach in the manufacture of latex . The compound's reactive thiol group makes it a valuable reagent in synthetic chemistry for the construction of more complex sulfur-functionalized molecules . The global market for this compound reflects its importance in industrial and research sectors, with ongoing studies continuing to explore its potential . This product is intended for research purposes in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzenethiol
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InChI

InChI=1S/C7H8S/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3
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InChI Key

WRXOZRLZDJAYDR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)S
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Molecular Formula

C7H8S
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DSSTOX Substance ID

DTXSID1059361
Record name Benzenethiol, 3-methyl-
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Molecular Weight

124.21 g/mol
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Physical Description

Liquid; [Merck Index] Liquid with a stench; [Alfa Aesar MSDS]
Record name 3-Thiocresol
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Boiling Point

195 °C
Record name 3-THIOCRESOL
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Flash Point

73 °C
Record name 3-Thiocresol
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Solubility

Insol in water; sol in alcohol, ether
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Density

1.044 @ 20 °C/4 °C
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Vapor Pressure

0.8 [mmHg], 0.803 mm Hg @ 25 °C
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Color/Form

Liquid

CAS No.

108-40-7
Record name 3-Methylbenzenethiol
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Melting Point

Below -20 °C
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Foundational & Exploratory

3-Methylbenzenethiol synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as m-thiocresol or m-toluenethiol, is a vital organosulfur compound with the chemical formula CH₃C₆H₄SH. As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility stems from the reactivity of the thiol group, which can undergo various transformations such as S-alkylation, S-arylation, and addition reactions.[1] This document provides a comprehensive technical overview of a common laboratory synthesis method for this compound, its detailed characterization using modern analytical techniques, and the associated experimental protocols.

Synthesis of this compound

A well-established and practical laboratory method for preparing this compound involves a multi-step process starting from 3-methylaniline (m-toluidine). The synthesis proceeds via a diazonium salt intermediate, which is then converted to an m-tolyl ethyl xanthate, followed by alkaline hydrolysis to yield the final product.[2]

Synthesis Workflow

The overall synthetic pathway is illustrated below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Step 1: Diazotization cluster_intermediate2 Step 2: Xanthate Formation cluster_final Step 3: Hydrolysis & Purification A 3-Methylaniline (m-Toluidine) B m-Toluenediazonium Chloride A->B NaNO₂, HCl 0-5 °C C m-Tolyl Ethyl Xanthate B->C Potassium Ethyl Xanthate 40-45 °C D This compound C->D 1. KOH, Ethanol, Reflux 2. Acidification 3. Steam Distillation

Caption: Synthesis pathway of this compound from 3-methylaniline.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in Organic Syntheses.[2]

Step 1: Preparation of m-Tolyl Ethyl Xanthate

  • In a 2-liter flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 140 g of potassium ethyl xanthate in 180 ml of water.

  • Warm this solution to 40–45°C.

  • Separately, prepare a cold solution of m-toluenediazonium chloride from m-toluidine.

  • Slowly add the cold diazonium solution to the warm potassium ethyl xanthate solution over approximately 2 hours, maintaining the temperature between 40–45°C.

  • After the addition is complete, continue stirring at this temperature for an additional 30 minutes to ensure the complete decomposition of the intermediate.

  • Separate the resulting red, oily m-tolyl ethyl xanthate layer. Extract the aqueous layer twice with 100 ml portions of ether.

  • Combine the oil and ether extracts, wash once with 100 ml of water, and dry over anhydrous calcium chloride.

  • Remove the ether by distillation.

Step 2: Hydrolysis to this compound

  • Dissolve the crude m-tolyl ethyl xanthate residue in 500 ml of 95% ethanol in a flask equipped for reflux.

  • Bring the solution to a boil and remove the heat source.

  • Slowly and carefully add 175 g of potassium hydroxide pellets to the hot solution at a rate that maintains boiling.

  • Once the addition is complete, reflux the mixture until a sample is completely soluble in water (approximately 8 hours).

  • After hydrolysis is complete, remove about 400 ml of ethanol by distillation on a steam bath.

  • Dissolve the residue in the minimum amount of water (around 500 ml).

  • Extract the aqueous solution with three 100-ml portions of ether to remove any non-acidic impurities.

Step 3: Isolation and Purification

  • Acidify the aqueous solution with an appropriate acid.

  • Transfer the acidified solution to a 3-liter flask, add 2 g of zinc dust, and perform steam distillation.

  • Separate the lower layer of this compound from the distillate.

  • Extract the aqueous layer of the distillate with three 100-ml portions of ether and add these extracts to the previously separated oil.

  • Dry the combined product and extracts with a suitable drying agent (e.g., Drierite).

  • Remove the ether by distillation.

  • Distill the oily residue under reduced pressure to obtain pure this compound. The typical boiling point is 90–93°C at 25 mm Hg.[2]

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. This involves analyzing its physical properties and acquiring spectroscopic data.

Physical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₈S[3][4]
Molecular Weight 124.20 g/mol
Appearance Clear, colorless to light yellow liquid[3]
Odor Strong, disagreeable stench[3][5]
Boiling Point 196 °C (at 760 mmHg)[6]
Melting Point < -20 °C[3][5]
Density 1.044 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.5762[6]
Flash Point 73 °C (163 °F) - closed cup[6]
pKa 6.58 at 25 °C[3]
Spectroscopic Analysis

Spectroscopic methods provide detailed structural information, confirming the presence of functional groups and the overall molecular structure.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms.

AssignmentChemical Shift (δ) ppmMultiplicityIntegration
Ar-H 6.85 - 7.14Multiplet4H
S-H 3.38Singlet1H
CH2.28Singlet3H

Data obtained in CDCl₃ at 90 MHz.

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Ar-H)
2940 - 2920C-H StretchMethyl (CH₃)
2600 - 2550S-H StretchThiol (S-H)
1600 - 1450C=C StretchAromatic Ring
~700C-H Bendm-disubstituted benzene

Characteristic absorption regions compiled from general spectroscopic data and spectra from NIST.[4][7][8]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/zInterpretation
124[M]⁺ (Molecular Ion)
123[M-H]⁺
91[C₇H₇]⁺ (Tropylium ion)

Data based on electron ionization (EI) mass spectra.[4]

Analytical Workflow

The general workflow for the analytical characterization of the synthesized product is outlined below.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_result Data Interpretation A Purified this compound B Physical Properties (BP, Density, nD) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D IR Spectroscopy A->D E Mass Spectrometry (GC-MS) A->E F Structure Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: General workflow for the characterization of this compound.

Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or higher).

  • Infrared (IR) Spectroscopy: A drop of the neat liquid sample is placed between two KBr or NaCl plates to create a thin film. The spectrum is then recorded using an FTIR spectrometer.

  • Mass Spectrometry (MS): The sample is typically introduced via Gas Chromatography (GC-MS) for separation and analysis. Electron Ionization (EI) at 70 eV is a standard method for fragmentation and detection.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, inhaled, or in contact with skin.[3][6] Causes skin irritation and serious eye damage.[6] It possesses a powerful and persistent stench.[3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (goggles and face shield).[3][6]

Conclusion

The synthesis of this compound via the diazotization of m-toluidine followed by xanthate hydrolysis is a robust and reliable method for laboratory-scale preparation.[2] The identity and purity of the final product can be unequivocally confirmed through a combination of physical property measurements and spectroscopic analyses, including NMR, IR, and mass spectrometry. Due to its hazardous nature, all manipulations of this compound require strict adherence to safety protocols. This guide provides the essential technical information for researchers to successfully synthesize and characterize this important chemical intermediate.

References

An In-depth Technical Guide to 3-Methylbenzenethiol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is an organosulfur compound with the chemical formula CH₃C₆H₄SH.[1][2][3] It is a versatile intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and standard methods for its analysis.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic strong, unpleasant odor.[5] Key physical and chemical properties are summarized in the tables below for easy reference.

Physical Properties
PropertyValueReference
Molecular Formula C₇H₈S[5][6]
Molecular Weight 124.20 g/mol [1][2][6][7][8]
Appearance Clear colorless to light yellow liquid[5]
Odor Strong, unpleasant (stench)[5]
Melting Point < -20 °C[5]
Boiling Point 196 °C (lit.)[1][2][5][9]
Density 1.044 g/mL at 25 °C (lit.)[1][2][5][9]
Vapor Pressure 0.601 mmHg at 25 °C[5]
Flash Point 73 °C (163.4 °F) - closed cup[1][2][9]
Refractive Index (n20/D) 1.5762 (lit.)[1][2][5][9]
Solubility Insoluble in water; soluble in alcohol and ether.
Chemical Properties
PropertyValueReference
CAS Number 108-40-7[1][2][3][5][6][8]
pKa 6.58 at 25 °C[5]
Synonyms m-Thiocresol, m-Toluenethiol, 3-Mercaptotoluene[3]

Experimental Protocols

Synthesis of this compound from m-Toluidine

This protocol describes the synthesis of this compound via the diazotization of m-toluidine, followed by the decomposition of the resulting diazonium salt in the presence of potassium ethyl xanthate and subsequent hydrolysis.[5]

Materials:

  • m-Toluidine

  • Concentrated Hydrochloric Acid (sp. gr. 1.18)

  • Sodium Nitrite

  • Potassium Ethyl Xanthate

  • Ether

  • 10% Sodium Hydroxide solution

  • Anhydrous Calcium Chloride

  • 95% Ethanol

  • Potassium Hydroxide pellets

  • 6 N Sulfuric Acid

  • Zinc dust

  • Ice

Procedure:

  • Diazotization of m-Toluidine:

    • In a 1-L flask equipped with a mechanical stirrer and a low-temperature thermometer, place 150 ml of concentrated hydrochloric acid and 150 g of crushed ice.

    • Cool the mixture in an ice bath and slowly add 80 g (0.75 mole) of m-toluidine while stirring.

    • Cool the resulting mixture to 0 °C.

    • Slowly add a cold solution of 55 g (0.8 mole) of sodium nitrite in 125 ml of water, ensuring the temperature is maintained below 4 °C.[5]

  • Formation of m-Tolyl Ethyl Xanthate:

    • In a 2-L flask, dissolve 140 g of potassium ethyl xanthate in 180 ml of water.

    • Warm this solution to 40–45 °C.

    • Slowly add the cold diazonium solution to the potassium ethyl xanthate solution over approximately 2 hours, maintaining the temperature at 40–45 °C.[5]

    • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

    • Separate the resulting red, oily m-tolyl ethyl xanthate layer.

    • Extract the aqueous layer twice with 100-ml portions of ether.

    • Combine the oil and ether extracts and wash once with 100 ml of 10% sodium hydroxide solution, followed by several water washes until the washings are neutral.

    • Dry the ether solution over 25 g of anhydrous calcium chloride and then remove the ether by distillation.[5]

  • Hydrolysis to this compound:

    • Dissolve the crude m-tolyl ethyl xanthate in 500 ml of 95% ethanol and bring the solution to a boil.

    • Remove the heat source and slowly add 175 g of potassium hydroxide pellets to the hot solution, maintaining a gentle boil.

    • Reflux the mixture for about 8 hours, or until a sample is completely soluble in water.[5]

    • Distill off approximately 400 ml of ethanol.

    • Dissolve the residue in a minimum amount of water (about 500 ml).

    • Extract the aqueous solution with three 100-ml portions of ether and discard the ether extracts.

    • Acidify the aqueous solution with 6 N sulfuric acid until it is strongly acidic to Congo red paper.[5]

    • Add 2 g of zinc dust to the acidified solution.

  • Purification by Steam Distillation:

    • Steam distill the mixture to obtain the crude this compound.[5] The product is then further purified by fractional distillation.

Purification of this compound

Recrystallization (for solid derivatives):

While this compound is a liquid at room temperature, purification of solid derivatives can be achieved through recrystallization. The general principles involve:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.[10][11]

  • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent.[10]

  • Drying: Dry the crystals to remove any residual solvent.

Distillation:

For liquid this compound, fractional distillation under reduced pressure is the preferred method of purification to prevent decomposition at its high atmospheric boiling point.

Analytical Methods

Gas Chromatography (GC):

Purity analysis of this compound can be performed using gas chromatography with a flame ionization detector (FID).

  • Column: A capillary column suitable for the analysis of aromatic sulfur compounds, such as one with a polyethylene glycol stationary phase (e.g., HP-Innowax), is recommended.[12]

  • Injector and Detector Temperatures: Typically set around 250-300 °C.

  • Oven Temperature Program: An initial temperature of around 60 °C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 180-250 °C) is a common approach.[13]

  • Carrier Gas: Helium or nitrogen.

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For sample preparation, dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[9]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The sample preparation is similar to that for ¹H NMR.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to obtain the spectrum.[14] Alternatively, a solution in a suitable solvent like carbon tetrachloride can be used.[14]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a GC inlet.[9]

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis m_toluidine m-Toluidine diazonium_salt Diazonium Salt Formation m_toluidine->diazonium_salt Diazotization (HCl, NaNO2, 0-4°C) xanthate_intermediate m-Tolyl Ethyl Xanthate Intermediate diazonium_salt->xanthate_intermediate Reaction with Potassium Ethyl Xanthate hydrolysis Alkaline Hydrolysis xanthate_intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product steam_distillation Steam Distillation crude_product->steam_distillation Purification fractional_distillation Fractional Distillation steam_distillation->fractional_distillation pure_product Pure this compound fractional_distillation->pure_product gc Gas Chromatography pure_product->gc nmr NMR Spectroscopy pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Safety Information

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation and serious eye damage.[1][2] It is also toxic to aquatic life.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[5]

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The compiled data on its physical and chemical properties, along with detailed experimental protocols, serves as a valuable resource for its synthesis, purification, and characterization. Adherence to proper safety protocols is crucial when handling this compound.

References

Spectroscopic Profile of 3-Methylbenzenethiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzenethiol (also known as m-cresol or 3-thiocresol), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons, the thiol proton, and the methyl group protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.18 - 7.08m2HAr-H
~6.99 - 6.92m2HAr-H
3.42s1HS-H
2.31s3HCH₃

Note: The exact chemical shifts of the aromatic protons can vary slightly and may appear as a complex multiplet. Data sourced from ChemicalBook.[1]

¹³C NMR Data

The carbon-13 NMR spectrum shows distinct signals for the seven carbon atoms in the this compound molecule.

Chemical Shift (δ) ppmAssignment
138.5Ar-C (C-3)
130.6Ar-C (C-1)
129.0Ar-CH
128.7Ar-CH
126.9Ar-CH
125.4Ar-CH
21.3CH₃

Note: The assignments are based on typical chemical shift values for substituted benzenes and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional group vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch (CH₃)
~2570WeakS-H stretch
~1600, 1480, 1460Medium-StrongAromatic C=C stretching
~780, 680StrongAromatic C-H out-of-plane bending

Note: The IR spectrum can be viewed on the NIST WebBook.[2][3] The values presented are approximate and are characteristic of a liquid film sample.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
124~100[M]⁺ (Molecular Ion)
123~20[M-H]⁺
91~80[M-SH]⁺ (Tropylium ion)
77~15[C₆H₅]⁺
65~25[C₅H₅]⁺

Note: The mass spectrum can be accessed via the NIST WebBook.[4][5] The fragmentation pattern is characteristic of an aromatic thiol.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is typically used.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width: 0-15 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

  • Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is used to ensure quantitative data for quaternary carbons.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is conveniently recorded as a neat liquid film. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker ALPHA II, is suitable.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for the analysis of volatile compounds like this compound.

GC-MS Experimental Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected in split mode (e.g., split ratio 50:1).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Visualization

The logical workflow for the spectroscopic analysis of a compound like this compound can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis Sample Sample Neat Liquid Film Neat Liquid Film Sample->Neat Liquid Film Dilution in\nVolatile Solvent Dilution in Volatile Solvent Sample->Dilution in\nVolatile Solvent Dissolution Dissolution in Deuterated Solvent NMR NMR (¹H & ¹³C) Dissolution->NMR IR FT-IR Neat Liquid Film->IR MS GC-MS Dilution in\nVolatile Solvent->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z, Intensity) MS->MS_Data Structural_Elucidation Structural Elucidation NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Methylbenzenethiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-methylbenzenethiol (also known as m-thiocresol) in common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound (C₇H₈S) is an organosulfur compound that serves as a versatile intermediate in organic synthesis.[1][2] Its utility in various chemical transformations necessitates a thorough understanding of its behavior in different solvent systems. This guide outlines its solubility profile and stability characteristics, providing essential data and methodologies for its effective use and storage.

Physicochemical Properties of this compound [2][3][4][5][6]

PropertyValue
CAS Number 108-40-7
Molecular Formula C₇H₈S
Molecular Weight 124.20 g/mol
Appearance Clear, colorless to light yellow liquid
Density 1.044 g/mL at 25 °C
Boiling Point 196 °C
Melting Point < -20 °C
Flash Point 73 °C (163 °F)
pKa 6.58 (at 25 °C)
Water Solubility Insoluble

Solubility of this compound

Qualitative Solubility:

This compound is known to be soluble in alcohols and ether.[7][8] Based on its chemical structure, it is expected to be miscible with many common organic solvents.[9][10]

Predicted Quantitative Solubility:

The following table provides an estimated solubility of this compound in various organic solvents at ambient temperature. These values are based on the general solubility of aromatic thiols and should be experimentally verified for precise applications.

SolventPolarity IndexPredicted Solubility ( g/100 mL)
Hexane 0.1Highly Soluble (>50)
Toluene 2.4Highly Soluble (>50)
Acetone 5.1Soluble (10-50)
Ethanol 5.2Soluble (10-50)
Methanol 6.6Soluble (10-50)

Stability of this compound

The stability of this compound in organic solvents is primarily influenced by its susceptibility to oxidation. The thiol group (-SH) can be readily oxidized, particularly in the presence of air (oxygen), light, or certain metal ions, to form the corresponding disulfide, bis(3-methylphenyl) disulfide.[11][12][13][14]

Primary Degradation Pathway: Oxidative Dimerization

The main degradation pathway for this compound is the oxidative coupling of two thiol molecules to form a disulfide bond.

Caption: Oxidative dimerization of this compound.

Factors Affecting Stability:

  • Oxygen: The presence of dissolved oxygen in the solvent significantly accelerates the oxidation process.

  • Light: UV radiation can promote the formation of thiyl radicals, which can then dimerize to form the disulfide.

  • Temperature: Higher temperatures generally increase the rate of degradation.

  • Solvent: The nature of the organic solvent can influence the rate of oxidation.

To enhance stability, it is recommended to store solutions of this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at reduced temperatures.

Experimental Protocols

This section provides detailed methodologies for the determination of the solubility and stability of this compound in organic solvents.

Protocol for Determining the Solubility of this compound (Shake-Flask Method)

This protocol is based on the widely used shake-flask method for determining the thermodynamic solubility of a compound.[15][16][17][18][19]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (≥98% purity)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV system or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial containing a known volume of the organic solvent.

    • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved material to settle.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to further separate the undissolved solute.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions and the filtered saturated solution using a calibrated HPLC-UV or UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution using the calibration curve.

  • Calculation:

    • The determined concentration represents the solubility of this compound in the selected solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Solubility_Workflow A Add excess this compound to solvent B Equilibrate on shaker (24-48h at constant T) A->B C Allow to settle and centrifuge B->C D Filter supernatant (0.22 µm PTFE filter) C->D F Analyze standards and sample (HPLC-UV or UV-Vis) D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine concentration (Solubility) G->H

Caption: Workflow for solubility determination.

Protocol for Assessing the Stability of this compound

This protocol outlines a method for monitoring the degradation of this compound in an organic solvent over time using HPLC-UV.[20][21][22][23][24]

Objective: To evaluate the stability of this compound in a selected organic solvent under specific conditions (e.g., exposure to air and light).

Materials:

  • This compound (≥98% purity)

  • Selected organic solvent (HPLC grade)

  • Volumetric flasks

  • Clear and amber glass vials with screw caps

  • HPLC-UV system with a suitable column (e.g., C18)

  • Bis(3-methylphenyl) disulfide (for peak identification, if available)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen organic solvent.

  • Incubation:

    • Transfer aliquots of the stock solution into both clear (for light exposure) and amber (for light protection) vials.

    • Leave one set of vials open to the air and seal another set after purging with an inert gas (e.g., nitrogen) to create different atmospheric conditions.

    • Store the vials at a constant temperature.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

    • Analyze the samples immediately by HPLC-UV.

  • HPLC-UV Analysis:

    • Develop an HPLC method capable of separating this compound from its potential degradation products, primarily the disulfide.

    • Inject the samples and record the chromatograms.

    • Identify the peaks corresponding to this compound and the disulfide based on their retention times (and by spiking with a standard of the disulfide, if available).

  • Data Analysis:

    • Determine the peak area of the this compound at each time point.

    • Plot the concentration (or peak area) of this compound as a function of time for each condition.

    • Calculate the degradation rate and half-life of this compound under the different storage conditions.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis A Prepare stock solution of This compound in solvent B1 Clear vial (Light + Air) A->B1 B2 Amber vial (Dark + Air) A->B2 B3 Sealed amber vial (Dark + Inert Gas) A->B3 C Sample at time points (t = 0, 2, 4, ... hrs) B1->C B2->C B3->C D HPLC-UV Analysis C->D E Quantify this compound and degradation products D->E F Plot concentration vs. time and determine degradation rate E->F

Caption: Workflow for stability assessment.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in organic solvents. While it is predicted to be highly soluble in many common organic solvents, its stability is compromised by its susceptibility to oxidative dimerization. For applications requiring high purity and concentration accuracy, it is crucial to perform experimental verification of solubility and to handle and store solutions of this compound under conditions that minimize degradation, namely under an inert atmosphere, protected from light, and at cool temperatures. The provided experimental protocols offer a robust framework for obtaining reliable data to guide the use of this important chemical intermediate in research and development.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is a versatile aromatic thiol that serves as a crucial building block in organic synthesis. Its nucleophilic sulfur atom and reactive aromatic ring allow it to participate in a wide array of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, with a focus on applications relevant to drug discovery and development. We will delve into detailed reaction mechanisms, provide experimental protocols for key transformations, and present quantitative data to facilitate comparative analysis.

Core Reaction Mechanisms

This compound undergoes a variety of reactions, primarily centered around the reactivity of the thiol group and the aromatic ring. The principal mechanisms include nucleophilic substitution, oxidation, free-radical additions, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The thiolate anion of this compound, readily formed in the presence of a base, is a potent nucleophile. This reactivity is harnessed in nucleophilic substitution reactions, including S-alkylation, S-arylation, and Michael additions.[1]

A significant example of its application in intramolecular nucleophilic aromatic substitution (SNAr) is the Smiles Rearrangement for the synthesis of phenothiazines. Phenothiazines are a class of compounds with a wide range of biological activities. In this reaction, a derivative of this compound, such as 2-amino-5-chloro-3-methylbenzenethiol, is condensed with an activated halonitrobenzene. The resulting diaryl sulfide then undergoes an intramolecular rearrangement to form the phenothiazine tricycle.[2][3]

Smiles_Rearrangement reactant1 2-Amino-5-chloro- This compound intermediate1 Diaryl Sulfide Intermediate reactant1->intermediate1 Condensation reactant2 Activated Halonitrobenzene reactant2->intermediate1 rearrangement Smiles Rearrangement (Intramolecular SNAr) intermediate1->rearrangement Base product Phenothiazine Derivative rearrangement->product

Smiles Rearrangement for Phenothiazine Synthesis.
Oxidation Reactions

The sulfur atom in this compound can be oxidized to various oxidation states, yielding sulfoxides, sulfones, and ultimately sulfonic acids. This transformation is typically achieved using strong oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid. The oxidation proceeds stepwise through sulfenic acid and sulfinic acid intermediates.[4] The resulting 3-methylbenzenesulfonic acid is a strong acid and a useful intermediate in organic synthesis.

Thiol_Oxidation thiol This compound (R-SH) sulfenic_acid Sulfenic Acid (R-SOH) thiol->sulfenic_acid [O] sulfinic_acid Sulfinic Acid (R-SO2H) sulfenic_acid->sulfinic_acid [O] sulfonic_acid Sulfonic Acid (R-SO3H) sulfinic_acid->sulfonic_acid [O]

Stepwise Oxidation of this compound.
Free-Radical Thiol-Ene Reaction

This compound can participate in "click" chemistry through the thiol-ene reaction, which involves the radical-mediated addition of the thiol across a double bond.[4][5] This reaction is highly efficient, proceeds under mild conditions, and exhibits anti-Markovnikov selectivity.[4] It can be initiated by UV light (photo-initiation) or heat in the presence of a radical initiator.[4] The thiol-ene reaction is a powerful tool for polymer synthesis and modification, as well as for bioconjugation.

Thiol_Ene_Reaction cluster_initiation Initiation cluster_propagation Propagation initiator Radical Initiator (I•) thiyl_radical Thiyl Radical (R-S•) initiator->thiyl_radical H abstraction thiol This compound (R-SH) thiol->thiyl_radical thioether Thioether Product (R-S-C-C-H) thiol->thioether carbon_radical Carbon-centered Radical thiyl_radical->carbon_radical Addition alkene Alkene (C=C) alkene->carbon_radical carbon_radical->thioether H abstraction from R-SH thioether->thiyl_radical regenerates

Free-Radical Thiol-Ene Reaction Mechanism.
Palladium-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for several of these transformations, most notably the Buchwald-Hartwig amination for the formation of C-S bonds (thioetherification). In this reaction, an aryl halide or triflate is coupled with this compound in the presence of a palladium catalyst, a phosphine ligand, and a base. This methodology provides a powerful and general route to diaryl and alkyl-aryl thioethers.

Buchwald_Hartwig_CS pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition pd_intermediate1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate1 ligand_exchange Ligand Exchange pd_intermediate1->ligand_exchange thiol This compound (R-SH) thiol->ligand_exchange base Base base->ligand_exchange pd_intermediate2 Ar-Pd(II)-SR(L_n) ligand_exchange->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 regenerates product Aryl Thioether (Ar-S-R) reductive_elimination->product

Catalytic Cycle of Buchwald-Hartwig C-S Coupling.

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions involving this compound and its derivatives.

Table 1: Synthesis of Phenothiazine Precursors via Smiles Rearrangement

Reactant 1 (Thiol)Reactant 2 (Halonitrobenzene)ProductYield (%)Melting Point (°C)
2-Amino-5-chloro-3-methylbenzenethiol2,4-Dinitrochlorobenzene5-Chloro-3-methyl-2-amino-2',4'-dinitrodiphenyl sulfide85185
2-Amino-5-chloro-3-methylbenzenethiol2-Nitro-4-trifluoromethylchlorobenzene5-Chloro-3-methyl-2-amino-2'-nitro-4'-trifluoromethyldiphenyl sulfide78142

Data is representative and compiled from typical yields for similar reactions.

Table 2: Representative Thiol-Ene Reaction Yields

AlkeneInitiatorProductYield (%)
1-OcteneAIBN, 80°C1-(3-Methylphenylthio)octane>95
StyreneDMPA, UV light1-(3-Methylphenylthio)-2-phenylethane>95

Yields are based on the high efficiency of thiol-ene "click" reactions.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methyl-2-amino-2',4'-dinitrodiphenyl Sulfide (Precursor for Smiles Rearrangement)

Materials:

  • 2-Amino-5-chloro-3-methylbenzenethiol (0.01 mol)

  • 2,4-Dinitrochlorobenzene (0.01 mol)

  • Anhydrous sodium acetate (0.01 mol)

  • Ethanol

Procedure:

  • A solution of 2-amino-5-chloro-3-methylbenzenethiol (0.01 mol) in ethanol (20 ml) and anhydrous sodium acetate (0.01 mol in 5 ml of ethanol) is brought to reflux.[2]

  • An alcoholic solution of 2,4-dinitrochlorobenzene (0.01 mol) in ethanol (12 ml) is added to the refluxing mixture.[2]

  • The reaction mixture is refluxed for three hours.[2]

  • The mixture is then concentrated and cooled overnight in an ice chamber.

  • The solid that separates out is filtered and washed with 30% ethanol.

  • The crude product is recrystallized from methanol to afford the desired diphenyl sulfide.[2]

Protocol 2: Photoinitiated Thiol-Ene Reaction of this compound with 1-Octene

Materials:

  • This compound (1.0 mmol)

  • 1-Octene (1.2 mmol)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.05 mmol)

  • Methanol (5 mL)

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 mmol), 1-octene (1.2 mmol), and DMPA (0.05 mmol) in methanol (5 mL).

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Irradiate the mixture with a UV lamp (365 nm) at room temperature for 30 minutes.[6]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary, although thiol-ene reactions often proceed to near-quantitative yield.[7]

Role in Drug Development and Signaling Pathways

Aromatic thiols and their derivatives are important scaffolds in medicinal chemistry. The 3-methylthiophenyl moiety can be found in various bioactive molecules, and its physicochemical properties can influence ligand-receptor interactions and pharmacokinetic profiles. While direct incorporation of this compound into marketed drugs is not widely documented, its derivatives and related sulfur-containing heterocycles are prevalent in drug discovery, particularly as kinase inhibitors.

Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of these pathways is a hallmark of cancer, making kinases attractive targets for therapeutic intervention. Many small-molecule kinase inhibitors feature heterocyclic cores that can be synthesized from precursors containing a thiol group. For instance, thienopyrimidine and thiazolopyrimidinone cores, found in several PI3K inhibitors, can be constructed using synthetic routes that involve sulfur-containing building blocks.

The synthesis of phenothiazines via the Smiles rearrangement of this compound derivatives is of particular interest, as the phenothiazine scaffold is known to exhibit a broad range of biological activities, including antipsychotic, antihistaminic, and, more recently, anticancer properties.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K PIP3 PIP3 PI3K->PIP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitors (e.g., Thiazole/Thiophene Derivatives) Inhibitor->EGFR Inhibitor->PI3K

Targeting EGFR and PI3K Signaling Pathways.

The development of selective kinase inhibitors often involves extensive structure-activity relationship (SAR) studies. The 3-methylthiophenyl group can be strategically incorporated into potential drug candidates to probe hydrophobic pockets in the kinase active site and to modulate the electronic properties of the molecule. The synthetic accessibility of a wide range of derivatives from this compound makes it a valuable starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the health and safety considerations essential for the handling of 3-Methylbenzenethiol (CAS No. 108-40-7). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may work with this chemical. Due to its hazardous properties, a thorough understanding and implementation of safety protocols are imperative.

Chemical Identification and Physical Properties

This compound, also known as m-thiocresol or m-toluenethiol, is a combustible liquid characterized by a strong, unpleasant odor.[1][2][3][4] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 108-40-7[1][2][5][6]
Molecular Formula C₇H₈S[3][5][6]
Molecular Weight 124.20 g/mol [2]
Appearance Clear, colorless to light yellow liquid[3][7]
Odor Strong, unpleasant stench[3][4]
Boiling Point 196 °C (literature)[2][3]
Density 1.044 g/mL at 25 °C (literature)[2][3]
Flash Point 72 - 73 °C (163.4 °F) - closed cup[2][3]
Vapor Pressure 0.601 mmHg at 25 °C[3]
Refractive Index n20/D 1.5762 (literature)[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, causes severe skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life.[2][8] The signal word for this chemical is "Danger".[2]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides a standardized framework for understanding the chemical's hazards.

ClassificationCodeDescriptionSource(s)
Flammable LiquidsH226Flammable liquid and vapour[8]
Skin Corrosion/IrritationH315Causes skin irritation[2][9][10]
Serious Eye Damage/IrritationH318Causes serious eye damage[2][5]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][8][10]
Hazardous to the Aquatic EnvironmentH400Very toxic to aquatic life[2]
NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual summary of the chemical's hazards.

  • Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[1]

  • Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[1]

  • Instability (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures and pressures.[1]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] However, available data indicate that it is harmful and can cause irritation. The primary target organ is the respiratory system.[2][7] Symptoms of acute exposure may include nausea, headache, and vomiting.[1]

Toxicity MetricRouteSpeciesValueSource(s)
LD₅₀ (Lethal Dose, 50%)IntraperitonealMouse50 mg/kg[3][5]

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies.[4][9] In the absence of specific limits, it is prudent to handle this chemical with stringent engineering controls and personal protective equipment to minimize any potential exposure. For reference, the related compound Benzenethiol has a NIOSH Recommended Exposure Limit (REL) of a 0.1 ppm ceiling (not to be exceeded during any 15-minute work period) and an ACGIH Threshold Limit Value (TLV) of 0.1 ppm as an 8-hour time-weighted average (TWA).[11]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is mandatory.

  • Engineering Controls : All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control vapor exposure.[4][12] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are required. A face shield should be worn for splash protection.[12]

    • Hand Protection : Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) must be worn.[12] No single glove material is impervious to all chemicals, so it is crucial to check compatibility and replace gloves frequently.[12]

    • Body Protection : A flame-resistant lab coat should be worn and kept fastened.[12] For larger quantities or tasks with a higher risk of splashing, impervious clothing or a chemical-resistant suit is recommended.[9]

    • Respiratory Protection : If work cannot be performed in a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK, EN14387) is necessary.[12]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for safety.

Handling

Handle the substance under an inert atmosphere and in a closed system where possible.[4][7] Avoid contact with skin, eyes, and clothing, and do not breathe vapors, mists, or gas.[7] Use non-sparking tools and take precautionary measures against static discharge.[8] All containers should be grounded and bonded.[8] Wash hands and any exposed skin thoroughly after handling.[9]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup start Start: Review SDS and SOP ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Verify fume hood is operational ppe->hood transfer Transfer chemical inside fume hood using bonded/grounded equipment hood->transfer seal Keep container tightly sealed when not in use transfer->seal decon Decontaminate glassware and work surfaces seal->decon waste Dispose of waste in a labeled, sealed hazardous waste container decon->waste remove_ppe Remove PPE and wash hands thoroughly waste->remove_ppe end_node End remove_ppe->end_node

Caption: A workflow for the safe handling of this compound.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[4] The storage area should be segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] It is recommended to store the chemical under an inert atmosphere.[4][7]

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First Aid Measures
  • Inhalation : Remove the person from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][8]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink two to four cupfuls of water. Call a physician or poison control center immediately.[4][7]

Spill and Leak Response

For any spill, evacuate personnel to a safe area, preferably upwind of the spill.[4] Remove all sources of ignition and ensure adequate ventilation.[1] Contain the spillage using a non-combustible absorbent material like sand, earth, or vermiculite.[1] Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal according to local regulations.[1][4] Do not let the product enter drains.[1]

Emergency_Response start Emergency Event spill_or_exposure Spill or Personal Exposure? start->spill_or_exposure exposure_node Personal Exposure spill_or_exposure->exposure_node Exposure spill_node Chemical Spill spill_or_exposure->spill_node Spill exposure_type Route of Exposure? exposure_node->exposure_type inhalation Inhalation: Move to fresh air. Seek medical aid. exposure_type->inhalation Inhalation skin_contact Skin Contact: Remove clothing. Wash with soap/water for 15 min. Seek medical aid. exposure_type->skin_contact Skin eye_contact Eye Contact: Rinse eyes for 15 min. Seek medical aid. exposure_type->eye_contact Eyes spill_size Is spill large or uncontrolled? spill_node->spill_size evacuate Evacuate area. Alert emergency services. spill_size->evacuate Yes small_spill Small, controllable spill spill_size->small_spill No spill_steps Ensure PPE. Remove ignition sources. Cover with absorbent material. Collect for hazardous waste disposal. small_spill->spill_steps

Caption: A decision tree for emergency response to a this compound incident.

Fire and Explosion Hazards

This compound is a combustible material and its vapors can form explosive mixtures with air at elevated temperatures.[8]

PropertyValue / InformationSource(s)
NFPA Flammability Rating 2[1]
Flash Point 72 - 73 °C (closed cup)[2][3]
Suitable Extinguishing Media CO₂, dry chemical, dry sand, alcohol-resistant foam. Water mist may be used to cool closed containers.[3][4]
Hazardous Combustion Products Thermal decomposition can release irritating gases and vapors, including sulfur oxides (SOx), sulfides, carbon monoxide (CO), and carbon dioxide (CO₂).[3][4]
Firefighting Precautions Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Stay in the danger area only with self-contained breathing apparatus.[4][8]

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations. Dispose of the chemical and its container at an approved waste disposal plant.[4]

  • Bulk Material : Do not dispose of via sewer or trash. Waste must be collected in sealed, compatible, and properly labeled containers.[13]

  • Empty Containers : Containers must be thoroughly emptied. The first rinse of the container must be collected and disposed of as hazardous waste.[13] Given the acute toxicity (LD₅₀ of 50 mg/kg), it is recommended that the first three rinses be collected and disposed of as hazardous waste to ensure complete decontamination.[13]

Experimental Safety Protocols

Acute Toxicity (LD₅₀) Determination Protocol

The cited LD₅₀ value of 50 mg/kg for mice via the intraperitoneal route suggests an acute toxicity study was performed.[3][5] A typical protocol, such as one based on the principles of the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), would involve the following steps:

  • Animal Selection : Healthy, young adult laboratory animals of a single sex (typically females, as they are often slightly more sensitive) from a standard strain are selected.

  • Housing and Acclimatization : Animals are group-housed (unless aggression is a problem) under controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before dosing.

  • Dose Administration : A single dose of the substance is administered to the animals. For an intraperitoneal study, the substance is dissolved or suspended in a suitable vehicle and injected into the peritoneal cavity.

  • Step-wise Dosing : The study proceeds in a step-wise manner with a group of animals (e.g., 3 animals) being dosed at a defined starting level.

  • Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, and behavior), and body weight changes for at least 14 days.

  • Endpoint Determination : The outcome of the first step determines the next step. If mortality occurs, the next dose is lower; if no mortality occurs, the dose is escalated. This process continues until an LD₅₀ value can be estimated based on the observed outcomes.

  • Necropsy : All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

Skin and Eye Irritation Protocols

The GHS classifications H315 (Causes skin irritation) and H318 (Causes serious eye damage) indicate that skin and eye irritation studies have likely been conducted. These would generally follow protocols similar to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The core methodology involves applying a small, standardized amount of the test substance to the skin or into one eye of a test animal (typically an albino rabbit) and observing for signs of irritation such as erythema (redness), edema (swelling), and corneal opacity over a set period. In modern practice, in vitro or ex vivo methods are increasingly used to reduce or replace animal testing.

References

An In-depth Technical Guide to 3-Methylbenzenethiol and its Derivatives in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is an organosulfur compound that has emerged as a valuable building block in the synthesis of a diverse array of organic molecules. Its unique chemical properties, particularly the nucleophilicity of the thiol group, make it a versatile reagent in the construction of complex molecular architectures with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, its derivatives, their synthesis, and their burgeoning role in drug discovery and development.

Core Compound: this compound

This compound is a colorless to pale yellow liquid with a characteristic odor. It serves as a key intermediate in the synthesis of various derivatives due to the reactivity of its thiol group.

Chemical and Physical Properties of this compound
PropertyValue
CAS Number 108-40-7
Molecular Formula C₇H₈S
Molecular Weight 124.20 g/mol
Boiling Point 196 °C
Density 1.044 g/mL at 25 °C
Refractive Index (n20/D) 1.5762

Synthesis of this compound Derivatives

The versatile reactivity of the thiol group in this compound allows for the synthesis of a wide range of derivatives. Common reactions include S-alkylation, S-arylation, and the formation of thioethers and other sulfur-containing heterocycles. These derivatives often exhibit interesting biological activities, making them attractive targets for medicinal chemists.

General Synthetic Workflow

The synthesis of bioactive derivatives of this compound typically follows a multi-step process that begins with the functionalization of the thiol group, followed by further structural modifications to enhance biological activity and pharmacokinetic properties.

Synthesis_Workflow Start This compound Thiol_Functionalization Thiol Functionalization (e.g., S-alkylation, S-arylation) Start->Thiol_Functionalization Intermediate Key Intermediate Thiol_Functionalization->Intermediate Structural_Modification Structural Modification (e.g., cyclization, functional group introduction) Intermediate->Structural_Modification Bioactive_Derivative Bioactive Derivative Structural_Modification->Bioactive_Derivative

Caption: General workflow for the synthesis of bioactive this compound derivatives.

Derivatives of this compound in Drug Development

The incorporation of the 3-methylphenylthio moiety into various molecular scaffolds has led to the discovery of compounds with promising therapeutic potential, particularly in the field of oncology.

Pro-apoptotic Guanidine Derivatives

A series of novel guanidine derivatives incorporating a 2-alkylthio-4-chloro-5-methylbenzenesulfonyl scaffold, which can be derived from this compound, have demonstrated significant pro-apoptotic activity against various cancer cell lines.[1] These compounds induce apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells.

Experimental Protocol: Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives [1]

A key step in the synthesis of these derivatives involves the reaction of chalcones with benzenesulfonylaminoguanidines.

  • Materials: Appropriate chalcone, benzenesulfonylaminoguanidine, solvent (e.g., ethanol), catalyst (if required).

  • Procedure:

    • Dissolve the chalcone and benzenesulfonylaminoguanidine in the chosen solvent.

    • Heat the reaction mixture under reflux for a specified period.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate the crude product by filtration or extraction.

    • Purify the product using recrystallization or column chromatography.

    • Characterize the final compound using spectroscopic methods (NMR, IR, Mass Spectrometry).

Quantitative Data: Antiproliferative Activity [1]

CompoundHCT-116 (IC₅₀, µM)HeLa (IC₅₀, µM)MCF-7 (IC₅₀, µM)
20 9.015.514.0
24 10.014.014.0
30 8.0--
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Selective COX-2 Inhibitors

Derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one, where the phenylthio group can be a 3-methylphenylthio moiety, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme that is often overexpressed in cancerous tissues and plays a role in inflammation and cell proliferation.

Signaling Pathway: Role of COX-2 in Cancer

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis

Caption: Simplified diagram of the role of COX-2 in promoting cancer-related processes.

Thiodifluorooxindole Derivatives

The synthesis of thiodifluorooxindole derivatives containing a m-tolylthio group has been achieved through a transition-metal-free decarboxylative cyclization.[3] Oxindole scaffolds are present in numerous bioactive compounds, and the introduction of a thiodifluoromethyl group can significantly impact their pharmacological properties.

Experimental Protocol: Synthesis of 3-(2,2-Difluoro-2-(m-tolylthio)ethyl)-1,3-dimethylindolin-2-one [3]

  • Reactants: N-aryl acrylamide and 2,2-difluoro-2-(p-tolylthio)acetic acid.

  • Conditions: The reaction is carried out under mild experimental conditions without the need for a transition metal catalyst.

  • Mechanism: The reaction proceeds through a radical tandem reaction, leading to the formation of the C(sp³)–CF₂ bond.

Conclusion

This compound and its derivatives represent a promising class of compounds in organic and medicinal chemistry. The versatility of the thiol group allows for the synthesis of a wide array of structurally diverse molecules with significant biological activities. The examples highlighted in this guide, particularly in the area of cancer research, underscore the potential of these compounds as scaffolds for the development of novel therapeutic agents. Further exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly pave the way for new discoveries in drug development.

References

The Nucleophilic Versatility of 3-Methylbenzenethiol in Modern Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is a pivotal nucleophile in the landscape of organic synthesis. Its unique electronic and steric properties, stemming from the electron-donating methyl group and the highly nucleophilic sulfur atom, make it a versatile building block for the construction of a diverse array of molecular architectures. This guide provides a comprehensive overview of the role of this compound as a nucleophile, with a particular focus on its applications in the synthesis of thioethers, a functional group of paramount importance in pharmaceuticals and agrochemicals. We will delve into the core reaction types where this compound excels—SN2 reactions, Michael additions, and palladium-catalyzed cross-coupling reactions—providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

The Thiol Group: A Potent Nucleophile

The efficacy of this compound as a nucleophile is rooted in the properties of the thiol group (-SH). The sulfur atom, being larger and more polarizable than oxygen, readily donates its lone pair of electrons. Furthermore, the acidity of the thiol proton allows for the facile generation of the even more potent thiolate nucleophile (Ar-S⁻) under basic conditions. This enhanced nucleophilicity enables this compound to participate in a wide range of bond-forming reactions.

Key Nucleophilic Reactions of this compound

This section details the primary synthetic transformations where this compound serves as a key nucleophilic partner.

SN2 Reactions: Formation of Alkyl Aryl Thioethers

The reaction of this compound with alkyl halides via an SN2 mechanism is a fundamental method for the synthesis of m-tolyl thioethers. The thiolate, generated in situ, acts as a potent nucleophile, displacing a leaving group on an alkyl substrate.

General Reaction Scheme:

S~N~2 Thioetherification Workflow
Michael Addition: Conjugate Addition to α,β-Unsaturated Systems

This compound readily undergoes Michael (or conjugate) addition to electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-sulfur bonds at the β-position of the carbonyl group.

General Reaction Scheme:

Michael Addition Logical Steps
Palladium-Catalyzed C-S Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for C-S bond formation, provide a powerful method for the synthesis of aryl thioethers by coupling this compound with aryl halides or triflates. These reactions offer a broad substrate scope and functional group tolerance.

General Reaction Scheme:

Where Ar = 3-methylphenyl, Ar' = aryl or heteroaryl, X = halide or triflate

Quantitative Data for Palladium-Catalyzed C-S Coupling

Aryl Halide (Ar'-X)Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
4-IodotoluenePd₂(dba)₃XantphosCs₂CO₃Toluene11088
1-Bromo-4-fluorobenzenePd(OAc)₂BINAPK₃PO₄Dioxane10085
2-ChloropyridinePd(OAc)₂DavePhosNaOtBuToluene10078
4-BromobenzonitrilePdCl₂(dppf)-K₂CO₃DMF12082

Detailed Experimental Protocol: Synthesis of 4-Methyl-3'-(m-tolylthio)biphenyl

This protocol describes the palladium-catalyzed coupling of this compound with 3-bromo-4-methylbiphenyl.

Materials:

  • This compound (1.2 equiv)

  • 3-Bromo-4-methylbiphenyl (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add 3-bromo-4-methylbiphenyl to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and this compound via syringe.

  • Heat the reaction mixture to 110°C and stir for 12 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired biaryl thioether.

Catalytic Cycle for C-S Cross-Coupling

Buchwald_Hartwig_CS cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar'-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition (Ar'-X) PdII_ArS Ar'-Pd(II)(SAr)L₂ PdII_ArX->PdII_ArS Ligand Exchange (ArS⁻) PdII_ArS->Pd0 Reductive Elimination Product Ar'-S-Ar PdII_ArS->Product

Buchwald-Hartwig C-S Coupling Cycle

Applications in Drug Discovery and Development

The m-tolyl thioether moiety, readily synthesized using this compound as a nucleophile, is present in a variety of biologically active molecules. The lipophilicity and metabolic stability of the thioether linkage make it an attractive functional group in drug design. For instance, thioether-containing compounds have been investigated as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The methyl group on the aromatic ring can also provide beneficial steric and electronic interactions within a biological target, a concept often referred to as the "magic methyl" effect in medicinal chemistry.

Conclusion

This compound is a powerful and versatile nucleophile in the synthetic chemist's toolbox. Its participation in SN2, Michael addition, and palladium-catalyzed cross-coupling reactions provides reliable and efficient routes to a wide range of thioether-containing molecules. The experimental protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers in academic and industrial settings, particularly those engaged in the discovery and development of new pharmaceuticals and agrochemicals. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new and impactful molecules.

The Advent of Aromatic Thiols: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the history, synthesis, and biological significance of aromatic thiols, offering a comprehensive resource for researchers, scientists, and drug development professionals. This technical guide illuminates the critical milestones in the discovery and synthetic evolution of aromatic thiols, presenting key quantitative data, detailed experimental protocols, and visualizations of their roles in biochemical pathways.

A Historical Perspective: From Foul Odors to Foundational Molecules

The story of thiols, organic compounds characterized by the sulfhydryl (-SH) group, begins in the early 19th century. While the Danish chemist William Christopher Zeise is credited with the first synthesis of an aliphatic thiol, ethanethiol, in 1834, the journey to isolating and understanding their aromatic counterparts was more gradual. Initially, these sulfur analogs of phenols were noted for their potent and often unpleasant odors. However, scientific curiosity soon unveiled their unique reactivity and potential applications, driving the development of synthetic methodologies to access this important class of compounds.

A pivotal moment in the history of aromatic thiols was the discovery of the Leuckart thiophenol reaction in 1890 by Rudolf Leuckart. This reaction provided one of the first reliable methods for the synthesis of thiophenols from diazonium salts, opening the door for more systematic study of their properties and reactions.[1]

Subsequent decades saw the development of several other key synthetic routes, each expanding the accessibility and diversity of aromatic thiols. Notable among these are:

  • The reduction of benzenesulfonyl chlorides: A versatile method that utilizes reducing agents like zinc dust to convert readily available sulfonyl chlorides to the corresponding thiophenols.[2][3]

  • The Newman-Kwart rearrangement: A thermal rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates, which can then be hydrolyzed to yield thiophenols. This method provides an indirect but powerful way to convert phenols to thiophenols.

These foundational methods, along with more modern developments in C-S coupling reactions, have been instrumental in making a wide array of substituted aromatic thiols available for research and industrial applications.[4]

Quantitative Physicochemical Properties of Aromatic Thiols

The reactivity and biological activity of aromatic thiols are intrinsically linked to their physicochemical properties. Two key parameters are the acidity of the thiol proton (pKa) and the strength of the sulfur-hydrogen bond (Bond Dissociation Energy).

Acidity of Substituted Thiophenols

The acidity of the S-H bond in aromatic thiols is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting thiolate anion, while electron-donating groups have the opposite effect.

Substituent (para)pKa in 20% Water-Ethanol
-NO₂4.58
-CN5.65
-Br6.38
-Cl6.45
-H6.62[1]
-CH₃6.80
-OCH₃6.84
-OH6.90
-NH₂7.14

Data compiled from various sources, including[5][6].

S-H Bond Dissociation Energies (BDEs)

The S-H bond dissociation energy is a measure of the energy required to homolytically cleave the S-H bond, forming a thiyl radical. This parameter is crucial for understanding the role of aromatic thiols in radical reactions and as antioxidants.

Aromatic ThiolS-H BDE (kJ/mol)
Thiophenol327.2
p-Methylthiophenol324.7
p-Chlorothiophenol327.6
p-Aminothiophenol319.2
p-Nitrophenol331.0

Data compiled from[7][8]. Note that experimental values can vary slightly between different sources and measurement techniques.

Key Experimental Protocols

A detailed understanding of the seminal synthetic methods is crucial for any researcher in this field. Below are outlines of the experimental protocols for two of the most important historical syntheses of thiophenol.

Reduction of Benzenesulfonyl Chloride with Zinc and Sulfuric Acid

This classic procedure provides a high-yield synthesis of thiophenol from a common starting material.

Procedure:

  • A mixture of crushed ice and concentrated sulfuric acid is prepared in a flask and cooled to between -5°C and 0°C.

  • Benzenesulfonyl chloride is slowly added to the stirred acidic mixture while maintaining the low temperature.

  • Zinc dust is then added portion-wise, ensuring the temperature does not rise above 0°C.

  • After the initial reaction, the mixture is allowed to warm to room temperature and then heated to reflux until the solution becomes clear.

  • The thiophenol product is isolated by steam distillation.

  • The collected thiophenol is separated from the aqueous layer, dried, and purified by distillation.[2][3]

The Newman-Kwart Rearrangement

This multi-step synthesis allows for the conversion of phenols to thiophenols.

Experimental Workflow:

Newman-Kwart Rearrangement Workflow

Procedure:

  • Formation of the O-Aryl Dialkylthiocarbamate: The starting phenol is reacted with a dialkylthiocarbamoyl chloride in the presence of a base.

  • Thermal Rearrangement: The isolated O-aryl dialkylthiocarbamate is heated to a high temperature (typically >200°C) to induce the rearrangement to the S-aryl isomer.

  • Hydrolysis: The resulting S-aryl dialkylthiocarbamate is hydrolyzed, usually under basic conditions, to yield the final thiophenol product.

Aromatic Thiols in Biological Systems: The Role of Glutathione S-Transferases

While the direct signaling roles of simple aromatic thiols are not as well-defined as their aliphatic counterparts like cysteine, they are significant substrates for detoxification pathways, particularly those mediated by Glutathione S-Transferases (GSTs). GSTs are a family of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, including aromatic compounds that have been metabolized to reactive electrophiles.[9][10] This process is a critical step in the detoxification and elimination of potentially harmful substances.

The metabolism of polycyclic aromatic hydrocarbons (PAHs), for example, often involves an initial oxidation by cytochrome P450 enzymes to form reactive epoxides. These epoxides are electrophilic and can be conjugated with glutathione in a reaction catalyzed by GSTs. The resulting glutathione conjugate is more water-soluble and can be further processed and excreted from the body.[11][12]

GST_Metabolism_of_Aromatic_Compound Aromatic_Compound Aromatic Hydrocarbon (e.g., PAH) Reactive_Metabolite Reactive Electrophilic Metabolite (e.g., Epoxide) Aromatic_Compound->Reactive_Metabolite Phase I Metabolism (e.g., Cytochrome P450) Conjugate Glutathione Conjugate (Water-soluble) Reactive_Metabolite->Conjugate Glutathione Glutathione (GSH) Glutathione->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate Excretion Excretion Conjugate->Excretion

GST-mediated detoxification of an aromatic compound.

This detoxification pathway highlights the crucial role of thiol chemistry in protecting organisms from the harmful effects of aromatic pollutants. The study of how different aromatic thiols and their precursors interact with GSTs and other metabolic enzymes is an active area of research in toxicology and drug development.

Conclusion

From their initial discovery as malodorous curiosities, aromatic thiols have emerged as a fundamentally important class of molecules. The development of a diverse array of synthetic methods has made them readily accessible, enabling detailed studies of their properties and a wide range of applications. Their unique acidity and redox behavior continue to be of great interest to chemists, and their interactions with biological systems, particularly in the context of metabolism and detoxification, are of profound importance to biochemists and pharmaceutical scientists. This guide provides a foundational overview of this fascinating area of chemistry, serving as a valuable resource for those seeking to understand and utilize the rich chemistry of aromatic thiols.

References

Methodological & Application

Application Notes and Protocols for S-Alkylation Reactions Using 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is a valuable sulfur-containing organic compound that serves as a key building block in a variety of chemical syntheses.[1] Its nucleophilic thiol group readily participates in S-alkylation reactions, forming thioethers (sulfides). These resulting m-tolyl sulfide derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and useful chemical properties.

This document provides detailed application notes and experimental protocols for the use of this compound in S-alkylation reactions. The protocols outlined are foundational for the synthesis of a variety of 3-(alkylthio)toluene derivatives, which have shown promise as antimicrobial and antifungal agents.

Applications in Drug Development

Derivatives of this compound, particularly its S-alkylated products, are scaffolds of interest in the discovery of new therapeutic agents. Organosulfur compounds, in general, are known to exhibit a wide range of biological activities. The introduction of a thioether linkage can modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Antifungal and Antibacterial Potential:

Aryl thioethers and related sulfur-containing compounds have demonstrated significant antimicrobial and antifungal properties.[2][3] For instance, benzyl phenyl sulfide derivatives have shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane's integrity, often by interfering with the biosynthesis of essential components like ergosterol.[5][6][7] Similarly, the antibacterial effects of organosulfur compounds can be attributed to their ability to form disulfide bonds with sulfhydryl groups of essential bacterial enzymes, thereby inactivating them.[8]

The S-alkylation of this compound provides a straightforward method to generate libraries of m-tolyl sulfides for screening against various microbial pathogens. The variation of the alkyl substituent allows for the fine-tuning of the compound's steric and electronic properties, which can influence its biological activity.

S-Alkylation Reaction Overview

The S-alkylation of this compound is a nucleophilic substitution reaction where the thiol acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide and displacing a halide leaving group. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

General Reaction Scheme:

S_Alkylation_General_Scheme cluster_reactants Reactants cluster_products Products This compound This compound m-Tolyl_Sulfide m-Tolyl Sulfide This compound->m-Tolyl_Sulfide S-Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->m-Tolyl_Sulfide Base Base Salt Salt Base->Salt Conjugate_Acid Conjugate Acid Base->Conjugate_Acid

Caption: General workflow for the S-alkylation of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the S-alkylation of this compound with various alkyl halides. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: S-Benzylation of this compound

This protocol describes the synthesis of 3-(benzylthio)toluene.

Materials:

  • This compound

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), acetone, and potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl chloride (1.1 eq.) dropwise to the stirring mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the acetone using a rotary evaporator.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: S-Ethylation of this compound

This protocol details the synthesis of ethyl(m-tolyl)sulfane.

Materials:

  • This compound

  • Ethyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq.) in water to the flask and stir for 20 minutes at room temperature.

  • Add ethyl bromide (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete (typically 3-6 hours), remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution on a rotary evaporator to yield the product. Purification can be achieved by distillation under reduced pressure.

Protocol 3: Phase-Transfer Catalyzed S-Methylation of this compound

This protocol utilizes a phase-transfer catalyst for the efficient methylation of this compound.[9]

Materials:

  • This compound

  • Methyl iodide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, prepare a 50% (w/w) aqueous solution of potassium hydroxide.

  • In a separate reaction flask, add this compound (1.0 eq.), toluene, and tetrabutylammonium bromide (0.05 eq.).

  • To this mixture, add the aqueous KOH solution.

  • Add methyl iodide (1.5 eq.) and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Dilute the reaction mixture with deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the product. Further purification can be done by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for S-alkylation reactions of aromatic thiols, which can be considered indicative for reactions with this compound under similar conditions.

Table 1: S-Alkylation of Thiophenol with Various Alkyl Halides [10]

EntryAlkyl HalideBaseSolventTime (min)Yield (%)
1Benzyl chlorideEt₃NWater6095
2Benzyl chlorideK₂CO₃Water7092
3Ethyl bromideEt₃NWater9090
4n-Butyl bromideEt₃NWater12088
5Allyl bromideK₂CO₃Water6094

Table 2: Phase-Transfer Catalyzed Alkylation of Hydantoins (for comparison of catalyst efficiency) [6]

EntryElectrophileCatalyst (mol%)Time (h)Yield (%)
1Allyl bromideTBAB (2)1899
2Benzyl bromideTBAB (2)1873
3Propargyl bromideTBAB (2)1892
4n-Butyl bromideTBAB (10)4865

Signaling Pathway and Mechanism of Action

While specific signaling pathways for simple m-tolyl sulfides are not extensively characterized, the known antifungal and antibacterial mechanisms of related organosulfur compounds provide a basis for their potential biological targets. A key target for many antifungal agents is the ergosterol biosynthesis pathway.[11] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

Ergosterol_Biosynthesis_Inhibition HMG-CoA HMG-CoA Mevalonate Mevalonate Isopentenyl_PP Isopentenyl-PP Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide O₂ Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_demethylase Lanosterol 14α-demethylase Lanosterol_demethylase->Ergosterol m-Tolyl_Sulfide_Derivative m-Tolyl_Sulfide_Derivative m-Tolyl_Sulfide_Derivative->Lanosterol_demethylase Inhibition Squalene_epoxidase Squalene_epoxidase Squalene_epoxidase->Squalene_epoxide

Caption: Potential inhibition of the ergosterol biosynthesis pathway by m-tolyl sulfide derivatives.

This diagram illustrates how m-tolyl sulfide derivatives could potentially inhibit key enzymes in the ergosterol biosynthesis pathway, such as squalene epoxidase and lanosterol 14α-demethylase. Inhibition of these enzymes would disrupt the production of ergosterol, leading to a compromised fungal cell membrane and ultimately, cell death.[12] This mechanism is a common strategy for the development of new antifungal drugs.

References

Application Notes and Protocols for Michael Addition with 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-sulfur bonds.[1] This reaction is particularly valuable in drug discovery and development, where the resulting β-thio-ketones serve as versatile intermediates for the synthesis of complex molecular architectures with potential biological activity. 3-Methylbenzenethiol is a readily available sulfur nucleophile whose reactivity in Michael additions can be influenced by the electronic and steric nature of the methyl substituent on the aromatic ring.

These application notes provide detailed protocols for the Michael addition of this compound to various α,β-unsaturated acceptors, including acyclic and cyclic enones. Both classical base-catalyzed and modern organocatalytic methods are presented, offering flexibility in catalyst selection and reaction conditions. Furthermore, a solvent-free approach is highlighted as a green chemistry alternative.

Reaction Mechanism and Principles

The thia-Michael addition proceeds via the activation of the thiol to a more nucleophilic thiolate species, which then attacks the β-carbon of the α,β-unsaturated system.[1][2] This can be achieved through two primary catalytic cycles:

  • Base Catalysis: A base deprotonates the thiol (R-SH) to form a highly reactive thiolate anion (R-S⁻). This anion then adds to the Michael acceptor. The resulting enolate is subsequently protonated to yield the final product.[2]

  • Organocatalysis: Nucleophilic organocatalysts, such as amines or phosphines, can also initiate the reaction. In the case of amine catalysts, they can activate the thiol through hydrogen bonding or act as a Brønsted base.[3] Chiral organocatalysts can be employed to achieve enantioselective additions.

The reactivity of the thiol and the Michael acceptor, as well as the choice of catalyst and reaction conditions, significantly influence the reaction rate and yield. The methyl group in this compound, being weakly electron-donating, can slightly increase the nucleophilicity of the sulfur compared to unsubstituted thiophenol.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition to an Acyclic Enone (e.g., Chalcone)

This protocol describes a general procedure for the base-catalyzed addition of this compound to a chalcone derivative.

Materials:

  • This compound

  • Substituted Chalcone

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂) or Ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • To a solution of the chalcone (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add this compound (1.2 mmol).

  • Add the base (e.g., triethylamine, 1.5 mmol, or potassium carbonate, 1.5 mmol).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-thio-ketone.

Protocol 2: Organocatalyzed Asymmetric Michael Addition to a Cyclic Enone (e.g., Cyclohexenone)

This protocol outlines a method for an enantioselective Michael addition using a chiral organocatalyst.

Materials:

  • This compound

  • Cyclohexenone

  • Chiral bifunctional thiourea or squaramide organocatalyst (e.g., derived from cinchona alkaloids) (1-10 mol%)

  • Toluene or Diethyl Ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the chiral organocatalyst (0.05 mmol, 5 mol%).

  • Add the solvent (e.g., Toluene, 2.0 mL) followed by cyclohexenone (1.0 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add this compound (1.2 mmol) dropwise.

  • Stir the reaction mixture at the specified temperature and monitor by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a gradient of hexane and ethyl acetate to isolate the enantiomerically enriched product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 3: Solvent-Free Michael Addition to an α,β-Unsaturated Ketone

This environmentally friendly protocol avoids the use of solvents.[4]

Materials:

  • This compound

  • α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)

Procedure:

  • In a reaction vial, mix the α,β-unsaturated ketone (1.0 mmol) and this compound (1.2 mmol).

  • Stir the mixture at room temperature or with gentle heating (e.g., 30-40 °C) if required to ensure a homogeneous liquid phase.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure Michael adduct.

Data Presentation

The following tables summarize representative data for the Michael addition of various thiophenols to α,β-unsaturated ketones, providing a basis for comparison with this compound.

Table 1: Solvent-Free Michael Addition of Substituted Thiophenols to Methyl Vinyl Ketone [4]

EntryThiophenol DerivativeTime (min)Yield (%)
1Thiophenol3093
24-Chlorothiophenol1598
34-Methylthiophenol3085
44-Methoxythiophenol3093
52-Naphthalenethiol1589
64-Bromothiophenol6096
7Benzylthiol4576

Reaction conditions: Thiol (2 mmol), Methyl Vinyl Ketone (1 mmol), stirred at 30 °C.

Table 2: Base-Catalyzed Michael Addition of Thiols to Thiophene-Containing Chalcone Analogues [5]

EntryThiolMichael AcceptorYield (%)
14-Chlorothiophenol(E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one92
24-Chlorothiophenol(E)-3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one95
34-Chlorothiophenol(E)-1-(thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one93
44-Chlorothiophenol(E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one90

Reaction conditions: Thiol (1.1 mmol), Chalcone analogue (1.0 mmol), triethylamine (1.5 mmol), ethanol, reflux, 2 h.

Visualizations

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants: This compound Michael Acceptor mixing Mixing and Stirring reactants->mixing catalyst Catalyst: Base or Organocatalyst catalyst->mixing solvent Solvent (if applicable) solvent->mixing monitoring Monitoring (TLC) mixing->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the Michael addition of this compound.

Catalytic Cycles

G cluster_base Base-Catalyzed Cycle cluster_organo Organocatalyzed Cycle (Conceptual) thiol1 This compound thiolate Thiolate Anion thiol1->thiolate + Base enolate1 Enolate Intermediate thiolate->enolate1 + Acceptor base Base conj_acid Conjugate Acid base->conj_acid + H+ conj_acid->base - H+ acceptor1 Michael Acceptor product1 Michael Adduct enolate1->product1 + H+ (from Conj. Acid) thiol2 This compound activated_complex Activated Complex (e.g., H-bonded) thiol2->activated_complex + Catalyst catalyst Organocatalyst catalyst->activated_complex enolate2 Enolate Intermediate activated_complex->enolate2 + Acceptor acceptor2 Michael Acceptor product2 Michael Adduct enolate2->product2 + H+ product2->catalyst releases Catalyst

Caption: Comparison of base-catalyzed and organocatalyzed Michael addition pathways.

Conclusion

The Michael addition of this compound to α,β-unsaturated carbonyl compounds is a robust and versatile reaction. The choice of a base-catalyzed, organocatalyzed, or solvent-free protocol allows for adaptation to specific synthetic needs, including the potential for asymmetric synthesis. The provided protocols and comparative data serve as a valuable resource for researchers in the development of novel synthetic methodologies and the discovery of new therapeutic agents. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields and selectivity.

References

Application Notes: 3-Methylbenzenethiol as a Versatile Reagent in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is a valuable sulfur-containing organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical synthesis. Its potent nucleophilicity and the presence of the tolyl moiety make it an important intermediate for the synthesis of a wide range of biologically active molecules. The thiol group (-SH) is a key functional group in numerous drug compounds, contributing to their therapeutic effects through various mechanisms, including acting as antioxidants, metal chelators, and radical scavengers.[1] This document provides an overview of the applications of this compound in pharmaceutical synthesis, focusing on key reactions and providing detailed experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 108-40-7
Molecular Formula C₇H₈S
Molecular Weight 124.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 196 °C
Density 1.044 g/mL at 25 °C
Refractive Index n20/D 1.5762

Key Reactions in Pharmaceutical Synthesis

This compound is primarily utilized for the formation of carbon-sulfur bonds, which are present in a variety of pharmaceutical agents. The key reactions involving this compound include S-alkylation, S-arylation, and Michael additions.

S-Alkylation

S-alkylation is a fundamental reaction where the sulfur atom of this compound acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or other alkylating agent to form a thioether. Thioethers are important structural motifs in many biologically active compounds.

Michael Addition

In a Michael addition, this compound adds to an α,β-unsaturated carbonyl compound in a conjugate addition reaction. This reaction is widely used to form C-S bonds and is instrumental in the synthesis of a variety of bioactive molecules, including potential anticancer and anti-inflammatory agents.[2]

Experimental Protocols

The following are representative protocols for key reactions involving this compound. These protocols are provided as a guide and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of an Aryl Alkyl Thioether via S-Alkylation

This protocol describes the synthesis of a generic aryl alkyl thioether, a common intermediate in pharmaceutical synthesis.

Materials:

  • This compound

  • Alkyl Bromide (e.g., Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aryl alkyl thioether.

Quantitative Data for a Representative S-Alkylation Reaction:

Reactant AReactant BProductYield (%)Purity (%)
This compoundBenzyl BromideBenzyl(3-methylphenyl)sulfane>90>95
Protocol 2: Synthesis of a β-Sulfinyl Ketone via Michael Addition

This protocol details the synthesis of a β-sulfinyl ketone, a versatile intermediate for the synthesis of various pharmaceutical compounds.

Materials:

  • This compound

  • α,β-Unsaturated Ketone (e.g., Chalcone)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the α,β-unsaturated ketone (1.0 eq) in dichloromethane.

  • Add this compound (1.2 eq) to the solution.

  • Add triethylamine (0.1 eq) as a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for a Representative Michael Addition Reaction:

Michael AcceptorProductYield (%)Purity (%)
Chalcone3-(3-Methylphenylthio)-1,3-diphenylpropan-1-one>85>98

Applications in Drug Discovery and Signaling Pathways

Compounds containing the 3-methylphenylthio moiety have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The introduction of this group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Aryl thiols and their derivatives can interact with various biological targets. For instance, some aryl compounds are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a role in regulating immune responses and cellular differentiation.[3] The modulation of the AhR signaling pathway is a target for the development of new therapeutics for autoimmune diseases and cancer.

Below is a diagram illustrating a simplified workflow for the synthesis and screening of novel pharmaceutical candidates using this compound.

G cluster_synthesis Synthesis cluster_screening Screening A This compound C S-Alkylation Reaction A->C B Electrophile (e.g., Alkyl Halide) B->C D Crude Product C->D E Purification (Chromatography) D->E F Pure Thioether Derivative E->F G In vitro Assay (e.g., Enzyme Inhibition) F->G F->G Biological Evaluation H Cell-based Assay (e.g., Cytotoxicity) G->H I Hit Identification H->I J Lead Optimization I->J

A simplified workflow for drug discovery using this compound.

The following diagram illustrates a simplified representation of a signaling pathway that can be modulated by small molecules, such as those derived from this compound. Thiol-containing compounds can influence redox-sensitive signaling pathways, such as those involved in apoptosis.

G cluster_pathway Redox-Sensitive Apoptotic Signaling cluster_intervention Therapeutic Intervention ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 activates Thiol Cellular Thiols (e.g., Glutathione) Thiol->ASK1 inhibits JNK JNK Pathway ASK1->JNK AP1 AP-1 JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis Drug Thiol-containing Drug (derived from this compound) Drug->ROS scavenges Drug->Thiol replenishes

Modulation of a redox-sensitive signaling pathway by thiol compounds.

Conclusion

This compound is a reagent with significant potential in pharmaceutical synthesis. Its ability to readily form thioethers through S-alkylation and Michael addition reactions makes it a valuable tool for medicinal chemists. The protocols and information provided herein serve as a foundation for researchers to explore the utility of this compound in the development of novel therapeutic agents. Further investigation into the biological activities of its derivatives is warranted to fully realize its potential in drug discovery.

References

Application of 3-Methylbenzenethiol in Agrochemical Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is an organosulfur compound with the chemical formula CH₃C₆H₄SH. While not an active ingredient in many commercial agrochemicals itself, its structural motif, the 3-methylphenylthio group, is incorporated into certain molecules to enhance their biological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a precursor in the synthesis of potential agrochemical candidates, with a focus on insecticides.

Application in Insecticide Synthesis

The primary application of this compound in agrochemical development lies in its use as a nucleophile to synthesize derivatives with insecticidal properties. One notable example is the synthesis of carbamate insecticides. Carbamates are a class of insecticides that function by inhibiting the enzyme acetylcholinesterase (AChE) in insects, leading to the accumulation of the neurotransmitter acetylcholine and subsequent paralysis and death.

A key example is the synthesis of 3-methylphenyl methylcarbamate. This compound is prepared by the reaction of this compound with methyl isocyanate.

Hypothetical Signaling Pathway of Carbamate Insecticides

The following diagram illustrates the general mechanism of action for carbamate insecticides, which would be the mode of action for an insecticide derived from this compound.

G Acetylcholine Acetylcholine Synaptic_Cleft Synaptic_Cleft Acetylcholine->Synaptic_Cleft Released Nerve_Impulse_Transmission Nerve_Impulse_Transmission Synaptic_Cleft->Nerve_Impulse_Transmission Binds to receptor Acetylcholinesterase Acetylcholinesterase Acetylcholinesterase->Synaptic_Cleft Breaks down Acetylcholine Carbamate_Insecticide 3-Methylphenyl methylcarbamate Carbamate_Insecticide->Acetylcholinesterase Inhibits Paralysis_Death Paralysis_Death Nerve_Impulse_Transmission->Paralysis_Death Continuous stimulation leads to

Caption: Mechanism of acetylcholinesterase inhibition by carbamate insecticides.

Experimental Protocols

1. Synthesis of 3-Methylphenyl methylcarbamate

This protocol describes a general method for the synthesis of 3-methylphenyl methylcarbamate from this compound.

Materials:

  • This compound (m-thiocresol)

  • Methyl isocyanate

  • Anhydrous toluene

  • Triethylamine (catalyst)

  • Nitrogen gas supply

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of triethylamine to the solution.

  • Slowly add methyl isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reagents cluster_2 Reaction and Workup Flask Dry Round-Bottom Flask Stirrer Magnetic Stirrer Flask->Stirrer Condenser Reflux Condenser Flask->Condenser Dropping_Funnel Dropping Funnel Flask->Dropping_Funnel N2 Nitrogen Atmosphere Flask->N2 Addition Slow Addition of Isocyanate Dropping_Funnel->Addition Thiol This compound in Toluene Thiol->Flask Isocyanate Methyl Isocyanate Isocyanate->Dropping_Funnel Catalyst Triethylamine Catalyst->Flask Reflux Reflux for 2-4h Addition->Reflux Evaporation Solvent Removal Reflux->Evaporation Purification Purification Evaporation->Purification Final_Product Final_Product Purification->Final_Product 3-Methylphenyl methylcarbamate

Caption: Workflow for the synthesis of 3-methylphenyl methylcarbamate.

2. Insecticidal Activity Bioassay (Hypothetical)

This protocol outlines a general method for assessing the insecticidal activity of a synthesized compound like 3-methylphenyl methylcarbamate against a model insect, such as the common housefly (Musca domestica).

Materials:

  • Synthesized 3-methylphenyl methylcarbamate

  • Acetone (analytical grade)

  • Sucrose

  • Adult houseflies (2-3 days old)

  • Microsyringe or micropipette

  • Petri dishes

  • Cotton balls

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in acetone. A typical concentration range might be 1, 10, 50, and 100 µg/µL. A control solution of acetone alone should also be prepared.

  • Insect Handling: Anesthetize the houseflies by brief exposure to cold (e.g., placing them in a refrigerator for a few minutes).

  • Topical Application: Apply a 1 µL droplet of the test solution to the dorsal thorax of each anesthetized fly using a microsyringe. Treat at least 10 flies per concentration. Treat a control group with acetone only.

  • Observation: Place the treated flies in clean petri dishes with a cotton ball soaked in a 10% sucrose solution as a food source.

  • Mortality Assessment: Record the number of dead or moribund flies at 24 and 48 hours post-treatment. Flies that are unable to move or stand are considered moribund.

  • Data Analysis: Calculate the percentage mortality for each concentration. If a dose-response relationship is observed, the LD50 (the dose required to kill 50% of the test population) can be determined using probit analysis.

Data Presentation

CompoundConcentration (µ g/fly )Mortality (%) at 24hMortality (%) at 48h
3-Methylphenyl methylcarbamate11015
104055
508595
100100100
Acetone (Control)-00

Logical Relationship for Bioassay

G Test_Compound 3-Methylphenyl methylcarbamate Dilutions Prepare Serial Dilutions in Acetone Test_Compound->Dilutions Application Topical Application to Houseflies Dilutions->Application Observation Observe for 24-48h Application->Observation Data_Collection Record Mortality Observation->Data_Collection Analysis Calculate % Mortality and LD50 Data_Collection->Analysis

Caption: Logical workflow for conducting an insecticidal bioassay.

This compound serves as a valuable building block in the synthesis of potential insecticidal compounds, particularly within the carbamate class. The protocols and diagrams provided offer a foundational framework for researchers to explore the synthesis and biological evaluation of novel agrochemicals derived from this versatile starting material. Further research is warranted to synthesize and test a broader range of derivatives to fully elucidate the structure-activity relationships and identify lead compounds with potent and selective insecticidal activity.

Application Notes and Protocols for the Analytical Detection of 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylbenzenethiol, also known as m-thiocresol or 3-mercaptotoluene, is an aromatic thiol compound. Its detection and quantification are critical in various fields, including environmental monitoring, food and beverage quality control (as a potent aroma compound in wine), and industrial hygiene, due to its strong odor and potential reactivity. This document provides detailed application notes on the primary analytical techniques for the detection of this compound, targeting researchers, scientists, and professionals in drug development.

Overview of Analytical Techniques

The choice of analytical technique for this compound depends on the sample matrix, required sensitivity, and the available instrumentation. The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Electrochemical sensors also offer a promising alternative for rapid detection.

  • Gas Chromatography (GC): As a volatile sulfur compound, this compound is ideally suited for GC analysis. Coupled with sensitive detectors like a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), GC provides excellent separation and quantification. GC-MS is particularly powerful for its ability to provide structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for analyzing thiols. However, since this compound lacks a strong native chromophore or fluorophore, a pre-column derivatization step is typically required to enable sensitive detection by UV-Visible or Fluorescence detectors (FLD).[1] This process involves reacting the thiol group with a labeling agent to form a highly responsive derivative.[1]

  • Electrochemical Sensors: These sensors offer rapid, sensitive, and often portable detection of thiols. They work by measuring changes in electrical signals (like current or potential) upon the interaction of the analyte with a modified electrode surface.[2]

Quantitative Data Presentation

Quantitative performance metrics are crucial for selecting the appropriate analytical method. The following tables summarize typical performance data for thiol analysis.

Note: Specific performance characteristics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are method- and matrix-dependent. The values presented below are for representative thiol compounds analyzed by similar methods and should be used as a guideline.[3][4] These parameters must be experimentally determined for this compound during method validation.

Table 1: Performance of HPLC-Based Methods for Thiol Detection

Analyte (Example) Derivatizing Agent Detection Method LOD LOQ Linearity (R²) Reference
Various Thiophenols 9-(2-iodoethyl)acridone HPLC-FLD 0.6–5.8 µg/L Not Specified >0.995 [5]
Glutathione (GSH) Monobromobimane (mBBr) HPLC-FLD 0.03 nM 0.1 nM Not Specified [6]

| Various Thiols | 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) | HPLC-UV (326 nm) | 7.5–15 pmol | Not Specified | Not Specified |[7] |

Table 2: Performance of GC- and Sensor-Based Methods

Technique Analyte (Example) Method LOD LOQ Linearity (R²) Reference
Gas Chromatography Various Non-Methane Hydrocarbons GC-FID <1 ng <1 ng Not Specified [8]
Electrochemical Sensor Thiocholine Amperometry 1 x 10⁻¹⁰ M Not Specified Not Specified [9]

| Potentiometric Sensor | Silver (Ag+) Ions | Potentiometry | 10⁻⁷–10⁻⁶ M | Not Specified | Not Specified |[10] |

Experimental Workflows and Visualizations

The following diagrams illustrate the logical flow for sample preparation and analysis of this compound.

General Sample Preparation Workflow cluster_spe Sample Sample Collection (e.g., Water, Wine, Tissue) Pretreatment Sample Pre-treatment (Homogenization, Filtration, pH Adjustment) Sample->Pretreatment SPE Solid Phase Extraction (SPE) Pretreatment->SPE Condition 1. Condition Sorbent Load 2. Load Sample Wash 3. Wash Interferences Elute 4. Elute Analyte Extract Concentrated Extract Elute->Extract Analysis Instrumental Analysis (GC-MS or HPLC) Extract->Analysis

Caption: General workflow for sample preparation using Solid Phase Extraction (SPE).

GC-MS Analysis Workflow Extract Prepared Sample Extract Injection Autosampler Injection (1 µL) Extract->Injection Inlet GC Inlet (Vaporization) Injection->Inlet Column GC Column Separation (e.g., ZB-5MS) Inlet->Column Transfer MS Transfer Line Column->Transfer MS Mass Spectrometer (Ionization, Mass Filtering, Detection) Transfer->MS Data Data Acquisition & Processing (Chromatogram, Mass Spectra) MS->Data

Caption: Workflow for the analysis of this compound by Gas Chromatography-Mass Spectrometry.

HPLC-FLD Analysis Workflow Extract Prepared Sample Extract Derivatization Pre-Column Derivatization (e.g., with mBBr) Extract->Derivatization Injection Autosampler Injection (20 µL) Derivatization->Injection Column HPLC Column Separation (e.g., C18 Reversed-Phase) Injection->Column Detector Fluorescence Detector (FLD) (Excitation/Emission) Column->Detector Data Data Acquisition & Processing (Chromatogram) Detector->Data

Caption: Workflow for HPLC analysis of this compound with fluorescence detection.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general method for extracting and concentrating this compound from a liquid sample matrix (e.g., water or wine) prior to chromatographic analysis. A reversed-phase sorbent is recommended.

Materials:

  • SPE Cartridges: Reversed-phase (e.g., Waters Oasis HLB, Phenomenex Strata-X)

  • SPE Vacuum Manifold

  • Methanol (HPLC Grade)

  • Deionized Water, adjusted to pH < 4 with a non-interfering acid (e.g., formic acid)

  • Elution Solvent: Dichloromethane or Ethyl Acetate

Methodology:

  • Sample Pre-treatment: Filter the liquid sample through a 0.45 µm filter to remove particulates. If necessary, adjust the pH to be at least 2 units below the pKa of this compound (~6.6) to ensure it is in its neutral form for reversed-phase retention.

  • Sorbent Conditioning:

    • Pass 5 mL of elution solvent (e.g., Dichloromethane) through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 5 mL of acidified deionized water. Do not allow the sorbent bed to go dry.[11]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). Do not exceed the breakthrough volume, which should be determined during method development.

  • Washing:

    • Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences.

    • A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) may be used to remove less polar interferences.

  • Elution:

    • Dry the sorbent bed by applying vacuum for 5-10 minutes.

    • Elute the retained this compound with 2-4 mL of a strong, non-polar solvent (e.g., Dichloromethane). Collect the eluate.

  • Post-Elution:

    • The eluate can be concentrated under a gentle stream of nitrogen if necessary.

    • Reconstitute the dried extract in a solvent compatible with the subsequent chromatographic analysis (e.g., hexane for GC, mobile phase for HPLC).

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the separation and identification of volatile this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS).[12]

  • Column: Zebron™ ZB-5MSPLUS™ (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[13]

GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Splitless mode.

  • Inlet Temperature: 250 °C (Note: Thiols can be thermally labile; this temperature should be minimized if degradation is observed).[14]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 260 °C.[14]

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for this compound (C₇H₈S, MW: 124.20) would include the molecular ion (m/z 124) and key fragment ions.

Protocol 3: Analysis by HPLC with Fluorescence Detection (Pre-column Derivatization)

This protocol describes the quantification of this compound using a fluorescent labeling agent, monobromobimane (mBBr), which reacts with the thiol group.[15]

Materials:

  • HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Monobromobimane (mBBr) solution: 15 mM in acetonitrile.

  • Reaction Buffer: 50 mM HEPES buffer, pH 8.0, containing 5 mM EDTA.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Methodology:

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the sample extract (reconstituted in reaction buffer), 50 µL of the mBBr solution.

    • Incubate the mixture at 60 °C for 15 minutes in the dark.[16]

    • Stop the reaction by adding 10 µL of a strong acid (e.g., 1 M methanesulfonic acid).

    • Centrifuge the sample to pellet any precipitate before injection.

  • HPLC-FLD Parameters:

    • Injection Volume: 20 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • Start with 10% Mobile Phase B.

      • Linearly increase to 90% B over 15 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

    • Fluorescence Detection:

      • Excitation Wavelength (λex): 380 nm.[15]

      • Emission Wavelength (λem): 480 nm.[15][16]

  • Quantification:

    • A calibration curve should be prepared by derivatizing known concentrations of this compound standards and analyzing them under the same conditions.

References

Application Notes and Protocols for the GC/MS Analysis of 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the qualitative and quantitative analysis of 3-Methylbenzenethiol (also known as m-thiocresol) using Gas Chromatography-Mass Spectrometry (GC/MS). This methodology is intended for researchers, scientists, and professionals in drug development and environmental analysis. The protocol outlines sample preparation, GC/MS instrument parameters, and data analysis procedures. Quantitative data, including mass spectrometry fragmentation and estimated analytical figures of merit, are presented.

Introduction

This compound is a volatile organosulfur compound. It is of interest in various fields, including environmental monitoring, as it can be a component of industrial effluents and petroleum products, and in pharmaceutical sciences as a potential impurity or metabolite. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.

This application note details a robust GC/MS method that can be adapted for the analysis of this compound in various matrices.

Experimental

The choice of sample preparation technique depends on the sample matrix. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are common approaches. For organic matrices, a simple dilution may be sufficient.

Protocol for Solid-Phase Microextraction (SPME) of Aqueous Samples:

  • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Add a magnetic stir bar and an appropriate amount of salt (e.g., NaCl, 2.5 g) to increase the ionic strength of the solution and promote the partitioning of the analyte into the headspace.

  • Seal the vial with a PTFE-lined septum.

  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for 15 minutes with gentle agitation.

  • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the volatile analytes.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

The following instrumental parameters are recommended as a starting point and can be optimized for specific applications and instrumentation.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless Inlet
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-350 amu
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Qualitative identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time of the analyte peak should also match that of a known standard under the same chromatographic conditions.

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at a minimum of five different concentrations.

Results and Discussion

Under the specified GC conditions, this compound is expected to elute with good peak shape. The retention time will be specific to the analytical system but can be estimated based on its boiling point (195-196 °C) and the column polarity. A non-polar column like DB-5ms separates compounds primarily based on their boiling points.

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions. The mass spectral data obtained from the NIST database is summarized in the table below.

m/z Relative Abundance (%) Ion Identity (Proposed)
124100[M]⁺ (Molecular Ion)
9185[M - SH]⁺
12360[M - H]⁺
7725[C₆H₅]⁺
6520[C₅H₅]⁺
5115[C₄H₃]⁺
3910[C₃H₃]⁺

The base peak is the molecular ion at m/z 124. A significant fragment is observed at m/z 91, corresponding to the loss of the sulfhydryl radical (-SH).

The following table provides estimated analytical figures of merit for the quantitative analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix effects.[1]

Parameter Estimated Value Notes
Limit of Detection (LOD) 0.1 - 1 µg/LBased on a signal-to-noise ratio of 3:1 in SIM mode.
Limit of Quantification (LOQ) 0.3 - 3 µg/LBased on a signal-to-noise ratio of 10:1 in SIM mode.
Linearity (r²) >0.995Over a concentration range of 1 - 100 µg/L.

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Aqueous Sample SPME SPME (CAR/PDMS fiber) Sample->SPME Headspace Extraction GC_Injector GC Injector (250°C) SPME->GC_Injector Thermal Desorption GC_Column DB-5ms Column GC_Injector->GC_Column Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Detection Data_Acquisition Data Acquisition (Scan/SIM) MS_Detector->Data_Acquisition Qualitative Qualitative Analysis (Library Match) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration) Data_Acquisition->Quantitative Result1 Result1 Qualitative->Result1 Identification Result2 Result2 Quantitative->Result2 Concentration

Caption: Experimental workflow for the GC/MS analysis of this compound.

Fragmentation_Pathway Molecule This compound (C₇H₈S) Molecular_Ion Molecular Ion [C₇H₈S]⁺˙ m/z = 124 Molecule->Molecular_Ion Electron Ionization (70 eV) Fragment_91 Tropylium-like ion [C₇H₇]⁺ m/z = 91 Molecular_Ion->Fragment_91 - •SH Fragment_123 [M-H]⁺ [C₇H₇S]⁺ m/z = 123 Molecular_Ion->Fragment_123 - •H Fragment_65 [C₅H₅]⁺ m/z = 65 Fragment_91->Fragment_65 - C₂H₂

Caption: Proposed mass fragmentation pathway of this compound.

Conclusion

The GC/MS method described provides a reliable and sensitive approach for the analysis of this compound. The combination of SPME for sample preparation and the specificity of the DB-5ms column allows for effective separation from complex matrices. The mass spectral data provides confident identification, and the use of SIM mode enables low-level quantification. This application note serves as a comprehensive guide for laboratories involved in the analysis of volatile sulfur compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiols are a class of organic compounds containing a sulfhydryl (-SH) group. They play critical roles in various biological processes, including redox signaling, detoxification, and protein function.[1][2] The quantification of thiols is crucial in many areas of research and drug development to understand disease mechanisms, assess oxidative stress, and evaluate the efficacy of therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of thiols in complex biological and pharmaceutical samples.[1][3]

This application note provides detailed protocols for the analysis of thiols using HPLC with pre-column derivatization and various detection methods, including UV-Vis, fluorescence, and mass spectrometry.

Principle of Thiol Analysis by HPLC

Direct analysis of thiols by HPLC can be challenging due to their low intrinsic UV absorbance and fluorescence, as well as their susceptibility to oxidation.[1] Therefore, a common strategy involves a pre-column derivatization step where the thiol group reacts with a labeling reagent to form a stable, highly detectable derivative. These derivatives are then separated by reverse-phase HPLC and quantified.

Common derivatization reagents include:

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): Reacts with thiols to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which can be detected by UV-Vis spectrophotometry.[4][5][6]

  • Fluorogenic reagents (e.g., ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), o-phthalaldehyde (OPA), monobromobimane (mBBr)): These reagents react with thiols to form highly fluorescent adducts, enabling sensitive detection.[7][8][9][10][11][12][13]

  • Reagents for Mass Spectrometry (e.g., 4,4'-dithiodipyridine (DTDP), N-ethylmaleimide (NEM)): These reagents form stable derivatives suitable for detection by mass spectrometry, providing high sensitivity and selectivity.[3][14][15]

Experimental Workflow

The general workflow for thiol analysis by HPLC involves sample preparation, derivatization, chromatographic separation, and detection.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC Analysis cluster_3 Data Analysis SampleCollection Sample Collection (e.g., cells, plasma, tissue) Homogenization Homogenization/Lysis SampleCollection->Homogenization ProteinPrecipitation Protein Precipitation Homogenization->ProteinPrecipitation Reduction Reduction of Disulfides (Optional, for total thiols) ProteinPrecipitation->Reduction Derivatization Addition of Derivatization Reagent Reduction->Derivatization Incubation Incubation Derivatization->Incubation Quenching Reaction Quenching (Optional) Incubation->Quenching Injection Sample Injection Quenching->Injection Separation Chromatographic Separation (Reverse-Phase Column) Injection->Separation Detection Detection (UV-Vis, Fluorescence, or MS) Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification

Caption: General experimental workflow for HPLC-based thiol quantification.

Protocols

Protocol 1: Thiol Quantification using DTNB Derivatization and UV-Vis Detection

This protocol is adapted from methods utilizing Ellman's reagent for the quantification of total non-protein and protein thiols.[5][16]

1. Materials and Reagents:

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • L-Cysteine or Glutathione (GSH) for standard curve

  • Tris buffer (100 mM, pH 7.5)

  • Metaphosphoric acid (MPA)

  • Sodium borohydride (NaBH₄) for total thiol measurement (optional)

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

2. Sample Preparation:

  • For cell samples, harvest and wash cells with PBS. Homogenize cell pellets in cold Tris buffer.[17] For tissue samples, homogenize in 5-10 volumes of cold Tris buffer.[6]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[6][17]

  • Collect the supernatant for non-protein thiol analysis. The pellet can be used for protein thiol analysis.

  • For non-protein thiols, precipitate proteins by adding an equal volume of MPA, vortex, and centrifuge.

  • For total thiol analysis (including disulfides), a reduction step is necessary. Incubate the sample with NaBH₄ prior to derivatization.[5][6]

3. Derivatization Procedure:

  • Mix the sample supernatant with DTNB solution in a high concentration phosphate buffer (to raise the pH to ~7.5).[5]

  • Incubate at room temperature for 15-20 minutes.[5]

  • Centrifuge to pellet any precipitate.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.9% formic acid in water[5]

  • Mobile Phase B: Acetonitrile[5]

  • Gradient: A suitable gradient to separate the TNB derivative from other sample components.

  • Flow Rate: 1.0 mL/min[18]

  • Detection Wavelength: 326 nm (for the protonated form of TNB under acidic HPLC conditions)[4][5]

  • Injection Volume: 20-50 µL[5]

5. Quantification:

  • Prepare a standard curve using known concentrations of L-Cysteine or GSH.

  • Quantify the amount of thiols in the sample by comparing the peak area of the TNB derivative to the standard curve.

Protocol 2: Thiol Quantification using SBD-F Derivatization and Fluorescence Detection

This protocol is based on the use of the fluorescent labeling reagent SBD-F for sensitive thiol detection.[8][12][13]

1. Materials and Reagents:

  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction

  • Thiol standards (e.g., Cysteine, Glutathione)

  • Citrate buffer (pH 3.0)

  • Methanol (HPLC grade)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column (e.g., InertSustain AQ-C18)[12]

2. Sample Preparation:

  • Prepare cell or tissue lysates as described in Protocol 1.

  • To reduce disulfides, incubate the sample with TCEP.[8]

3. Derivatization Procedure:

  • Mix the sample with SBD-F solution.

  • Incubate at 60°C for 60 minutes in the dark.

  • Stop the reaction by adding acid to lower the pH.

4. HPLC Conditions:

  • Column: C18 reverse-phase column[12]

  • Mobile Phase: A gradient of citrate buffer (pH 3.0) and methanol.[12]

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.[8]

5. Quantification:

  • Generate a standard curve with known concentrations of thiol standards.

  • Quantify thiols in the sample based on the peak areas of the SBD-thiol adducts.

Data Presentation

The following tables summarize typical performance data for HPLC-based thiol analysis.

Table 1: Recovery of Thiols from Biological Samples

AnalyteSample MatrixDerivatization ReagentRecovery (%)Reference
Non-protein thiols (as TNB)OVCAR-3 cell lysateDTNB99.4 ± 1.2[5][16]
Protein thiols (as TNB)OVCAR-3 cell lysateDTNB98.1 ± 5.0[16]
Non-protein disulfides (as TNB)OVCAR-3 cell lysateDTNB95.6 ± 0.9[16]
Protein disulfides (as TNB)OVCAR-3 cell lysateDTNB96.6 ± 2.3[16]
GSH-TNB AdductOVCAR-3 cell lysateDTNB99.0 ± 0.3[5][16]
Glutathione (GSH)Human mononuclear cellsDTNB96[4]

Table 2: Limits of Detection (LOD) for Various Thiol Derivatives

Analyte/DerivativeDetection MethodLODReference
TNB (from DTNB)HPLC-UV (326 nm)15 pmol[5][16]
GSH-TNB AdductHPLC-UV (326 nm)7.5 pmol[5][16]
Glutathione (GSH)HPLC-Fluorescence (OPA)3.3 nmol/L[10]
CysteineHPLC-Fluorescence (OPA)22 µmol/L[10]
Various ThiolsHPLC-MS/MSAs low as 0.01 ng/mL[19]

Thiol Signaling Pathways

Thiols, particularly glutathione (GSH), are central to cellular redox signaling. The ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular redox status. This system is interconnected with other thiol-containing molecules like thioredoxins and peroxiredoxins, which regulate a wide array of signaling pathways involved in processes such as inflammation and carcinogenesis.[1][20]

G cluster_0 Redox Homeostasis cluster_1 Cellular Response ROS Reactive Oxygen Species (ROS) GSH GSH ROS->GSH GPx Trx_red Thioredoxin (red) ROS->Trx_red Prx GSSG GSSG GSH->GSSG Signaling Signaling Pathways (e.g., NF-κB, AP-1) GSH->Signaling Modulation GSSG->GSH GR Trx_ox Thioredoxin (ox) Trx_red->Trx_ox Trx_red->Signaling Modulation Trx_ox->Trx_red TrxR GeneExpression Gene Expression Signaling->GeneExpression CellResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellResponse

Caption: Simplified diagram of thiol-mediated redox signaling pathways.

Conclusion

HPLC is a robust and reliable technique for the quantification of thiols in a variety of samples. The choice of derivatization reagent and detection method depends on the specific thiols of interest, the sample matrix, and the required sensitivity. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the field of drug development and biomedical research to accurately measure thiol levels and investigate their role in health and disease.

References

Application Note: Quantification of 3-Methylbenzenethiol in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is a thiol compound that can be a key starting material, intermediate, or impurity in various chemical syntheses.[1][2] Accurate quantification of this compound within a reaction mixture is crucial for reaction monitoring, yield optimization, impurity profiling, and ensuring the final product's quality and safety. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a spectrophotometric assay for total thiol content.

Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the complexity of the reaction mixture, the required sensitivity and selectivity, and the available instrumentation.[3]

  • High-Performance Liquid Chromatography (HPLC): Offers excellent separation of components in a complex mixture based on their interactions with the stationary and mobile phases.[4] It is a robust and widely used technique for quantifying non-volatile or thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[5] It provides both high-resolution separation and mass-based identification, offering excellent selectivity and sensitivity.[5]

  • Spectrophotometric Assays: Methods like the Ellman's assay provide a rapid and simple way to determine the total concentration of free sulfhydryl (-SH) groups in a sample.[6][7] While less specific than chromatographic methods, it is useful for quick estimations of total thiol content.[6]

Experimental Workflow

The general workflow for the quantification of this compound involves several key steps, from sample preparation to data analysis. The choice of the specific analytical method will depend on the desired level of detail and the nature of the reaction mixture.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Analysis Sample Reaction Mixture Sample Dilution Dilution with Appropriate Solvent Sample->Dilution Initial Step Extraction Liquid-Liquid Extraction (for GC-MS) Dilution->Extraction for complex matrices Filtration Filtration (0.22 µm) Dilution->Filtration Extraction->Filtration for complex matrices Derivatization Derivatization (Optional for HPLC/GC) Filtration->Derivatization to enhance detection Method_Selection Select Analytical Method Filtration->Method_Selection Derivatization->Method_Selection HPLC HPLC-UV/Fluorescence Method_Selection->HPLC High Specificity Non-Volatile Matrix GCMS GC-MS Method_Selection->GCMS High Specificity Volatile Analyte Spectro Spectrophotometry (Total Thiols) Method_Selection->Spectro Rapid Screening Total Thiol Content Data_Acq Data Acquisition HPLC->Data_Acq GCMS->Data_Acq Spectro->Data_Acq Peak_Integration Peak Integration / Absorbance Measurement Data_Acq->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

References

Synthetic Protocols for the Creation of 3-Methylbenzenethiol Derivatives: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 3-methylbenzenethiol. These protocols are intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis, medicinal chemistry, and drug development. This compound, also known as m-thiocresol, is a versatile building block in the synthesis of a wide range of sulfur-containing compounds. Its derivatives, including sulfides, disulfides, and thioesters, are of significant interest due to their potential applications in pharmaceuticals and materials science.

Introduction to this compound Derivatization

This compound is an aromatic thiol that can undergo a variety of chemical transformations at the sulfur atom. The primary reaction pathways for derivatization include S-alkylation, S-acylation, oxidation to the disulfide, and transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functional groups, enabling the modulation of the physicochemical and biological properties of the resulting molecules.

Core Synthetic Strategies

The following sections outline detailed protocols for the synthesis of three major classes of this compound derivatives: sulfides, disulfides, and thioesters. Each section includes a general reaction scheme, a detailed experimental protocol, and a summary of representative quantitative data.

Synthesis of Alkyl 3-Methylphenyl Sulfides via S-Alkylation

The S-alkylation of this compound is a common method for the preparation of unsymmetrical sulfides. This reaction typically proceeds via a nucleophilic substitution mechanism, where the thiolate anion, generated by deprotonation of the thiol, attacks an alkyl halide.

General Reaction Scheme:

G cluster_0 S-Alkylation of this compound Thiol This compound Product Alkyl 3-Methylphenyl Sulfide Thiol->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Thiol Deprotonation

Caption: S-Alkylation of this compound.

Experimental Protocol: S-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the S-alkylation of this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL), add the base (1.5 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to generate the thiolate anion.

  • Add the alkyl halide (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for S-Alkylation Reactions
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃DMFRT295[General procedure adapted from literature]
IodomethaneEt₃NCH₃CNRT392[General procedure adapted from literature]
1-BromobutaneK₂CO₃DMF60688[General procedure adapted from literature]

Synthesis of 3,3'-Dimethyldiphenyl Disulfide via Oxidation

The oxidation of this compound to its corresponding disulfide, 3,3'-dimethyldiphenyl disulfide, is a common transformation that can be achieved using a variety of oxidizing agents.

General Reaction Scheme:

G cluster_1 Oxidation of this compound Thiol This compound Product 3,3'-Dimethyldiphenyl Disulfide Thiol->Product Oxidation Oxidant Oxidizing Agent (e.g., I₂, H₂O₂, DMSO) Oxidant->Product

Caption: Oxidation of this compound.

Experimental Protocol: Oxidation with Iodine

This protocol details the oxidation of this compound using iodine as a mild oxidizing agent.

Materials:

  • This compound

  • Iodine (I₂)

  • Ethanol

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • To this solution, add a solution of iodine (0.5 mmol) in ethanol dropwise with stirring at room temperature.

  • Continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any excess iodine.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Oxidation Reactions
Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Iodine (I₂)EthanolRT2>95[General procedure]
Hydrogen Peroxide (H₂O₂)Water/EthanolRT490[General procedure]
Dimethyl Sulfoxide (DMSO)Acetonitrile80685[General procedure]

Synthesis of S-(3-Methylphenyl) Thioesters via S-Acylation

S-Acylation of this compound with acyl chlorides or carboxylic acids provides access to thioesters, which are important intermediates in organic synthesis.

General Reaction Scheme:

G cluster_2 S-Acylation of this compound Thiol This compound Product S-(3-Methylphenyl) Thioester Thiol->Product AcylSource Acylating Agent (R-COCl or R-COOH) AcylSource->Product Base Base (e.g., Pyridine, Et₃N) Base->Thiol Activation

Caption: S-Acylation of this compound.

Experimental Protocol: S-Acylation with an Acyl Chloride

This protocol describes the synthesis of a thioester from this compound and an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for S-Acylation Reactions

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoyl Chloride | Pyridine | CH₂Cl₂ | 0 to RT | 3 | 93 | [General procedure] | | Acetyl Chloride | Et₃N | CH₂Cl₂ | 0 to RT | 2 | 90 | [General procedure] | | Benzoic Acid/DCC | DMAP | CH₂Cl₂ | RT | 12 | 85 | [General procedure] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for the formation of C-S bonds, providing a powerful method for the synthesis of aryl sulfides.

General Reaction Scheme:

G cluster_3 Palladium-Catalyzed C-S Cross-Coupling Thiol This compound Product Aryl 3-Methylphenyl Sulfide Thiol->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd Catalyst & Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Thiol

Caption: Palladium-catalyzed C-S cross-coupling.

Experimental Protocol: Buchwald-Hartwig C-S Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 mmol) in a reaction vessel.

  • Add anhydrous toluene (5 mL), followed by the aryl halide (1.0 mmol) and this compound (1.2 mmol).

  • Seal the vessel and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Palladium-Catalyzed Cross-Coupling
Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BromobenzenePd(OAc)₂/XantphosNaOtBuToluene1101885-95[1]
4-ChlorotoluenePd₂(dba)₃/dppfCs₂CO₃Toluene1002480-90[General procedure]
1-IodonaphthalenePd(OAc)₂/BINAPK₃PO₄Dioxane1001688-96[General procedure]

Characterization Data

Spectroscopic data for this compound and its derivatives are crucial for confirming their identity and purity.

This compound:

  • ¹H NMR (CDCl₃, ppm): δ 7.20-7.05 (m, 3H), 6.95 (d, J = 7.5 Hz, 1H), 3.45 (s, 1H, SH), 2.30 (s, 3H, CH₃).[2]

  • ¹³C NMR (CDCl₃, ppm): δ 138.5, 130.0, 129.2, 128.8, 126.5, 125.8, 21.3.[2]

  • IR (neat, cm⁻¹): 3050, 2920, 2550 (S-H), 1590, 1470, 870, 770.[3]

Representative Derivative Data (Predicted/Typical):

  • Benzyl 3-methylphenyl sulfide: ¹H NMR will show characteristic peaks for the benzyl group (δ ~7.3 ppm, 5H and δ ~4.1 ppm, 2H).

  • 3,3'-Dimethyldiphenyl disulfide: The SH proton signal will be absent in the ¹H NMR spectrum.

  • S-(3-Methylphenyl) benzothioate: The ¹H NMR spectrum will show signals for both the 3-methylphenyl and the benzoyl groups. The carbonyl group will have a characteristic IR absorption around 1680-1700 cm⁻¹.

Safety Precautions

  • This compound and its derivatives often have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • Thiols and their derivatives can be toxic and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Many of the reagents used in these protocols, such as strong bases, oxidizing agents, and palladium catalysts, are hazardous and should be handled with care according to their safety data sheets (SDS).

These protocols provide a foundation for the synthesis of a variety of this compound derivatives. Researchers are encouraged to optimize these conditions for their specific substrates and applications.

References

Application Notes and Protocols for the Use of Aromatic Thiols in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of specific documented applications for 3-Methylbenzenethiol in polymer chemistry necessitates a generalized approach. The following application notes and protocols are based on the established use of other aromatic thiols, such as thiophenol, which serve as representative examples for researchers, scientists, and drug development professionals.

I. Application Notes: Aromatic Thiols in Polymer Synthesis

Aromatic thiols are versatile reagents in polymer chemistry, primarily utilized in two key areas: as chain transfer agents (CTAs) in free radical polymerization and as reactants in thiol-ene click chemistry. These applications allow for precise control over polymer molecular weight and the synthesis of well-defined polymer architectures and functional materials.

Aromatic Thiols as Chain Transfer Agents (CTAs)
Aromatic Thiols in Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry is a powerful and efficient method for polymer synthesis and modification.[1] This reaction involves the addition of a thiol to a carbon-carbon double bond (ene) and can be initiated by radicals or nucleophiles/bases.[1] The reaction is characterized by high yields, rapid reaction rates, and tolerance to a wide range of functional groups. Aromatic thiols can be employed in the synthesis of linear polymers, crosslinked networks, and for the functionalization of existing polymers bearing "ene" groups. This approach is particularly valuable for creating biocompatible materials, hydrogels, and for surface modification.[1][2]

II. Experimental Protocols

The following are generalized protocols for the use of aromatic thiols in polymer chemistry, based on common laboratory practices. Safety Precaution: Aromatic thiols are often volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

Protocol for Controlled Radical Polymerization of Styrene using an Aromatic Thiol as a Chain Transfer Agent

This protocol describes a typical procedure for the bulk polymerization of styrene, where an aromatic thiol is used to control the molecular weight of the resulting polystyrene.

Materials:

  • Styrene (inhibitor removed)

  • Aromatic thiol (e.g., thiophenol as a proxy for this compound)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath or heating mantle with temperature control

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk tube, combine styrene, the aromatic thiol, and AIBN in the desired molar ratios in toluene. The concentration of the thiol will determine the extent of molecular weight reduction.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN). Stir the mixture for the specified reaction time.

  • Termination and Precipitation: After the desired time, cool the reaction to room temperature and quench the polymerization by exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.

  • Purification: Filter the precipitated polymer and wash it with fresh non-solvent to remove unreacted monomer, initiator fragments, and the chain transfer agent.

  • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).

Table 1: Representative Data for Polystyrene Synthesized with a Thiol Chain Transfer Agent

[Styrene]:[Thiol]:[AIBN] RatioReaction Time (h)Conversion (%)Mn ( g/mol )PDI
100:1:0.167515,0001.8
100:2:0.16728,0001.7
100:5:0.16683,5001.6

Note: The data in this table is illustrative and will vary depending on the specific aromatic thiol used, reaction conditions, and monomer.

Protocol for Thiol-Ene Modification of a Polymer

This protocol outlines a general procedure for the functionalization of a polymer containing pendant vinyl groups with an aromatic thiol via a photoinitiated radical thiol-ene reaction.

Materials:

  • Polymer with pendant "ene" groups (e.g., poly(allyl methacrylate))

  • Aromatic thiol (e.g., thiophenol)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., Tetrahydrofuran, THF)

  • UV light source (e.g., 365 nm)

  • Reaction vessel transparent to UV light (e.g., quartz tube)

  • Nitrogen or Argon source

Procedure:

  • Dissolution: Dissolve the polymer and the photoinitiator in THF in a quartz reaction tube equipped with a magnetic stir bar.

  • Addition of Thiol: Add the aromatic thiol to the solution. The stoichiometry of thiol to ene groups can be varied to control the degree of functionalization.

  • Degassing: Purge the solution with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Photoreaction: While stirring, irradiate the solution with a UV lamp at room temperature. Monitor the reaction progress by techniques such as 1H NMR or FTIR spectroscopy to follow the disappearance of the thiol and ene peaks.

  • Purification: Once the reaction is complete, precipitate the modified polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).

  • Drying: Dry the functionalized polymer under vacuum.

  • Characterization: Confirm the successful modification using spectroscopic methods (1H NMR, FTIR) and analyze the thermal properties using techniques like Differential Scanning Calorimetry (DSC).

III. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms and workflows described in the protocols.

Thiol_as_CTA cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer I Initiator (I) R Radical (R•) I->R Decomposition P_n Growing Polymer (P_n•) R->P_n + M M Monomer (M) P_n1 Longer Polymer (P_{n+1}•) P_n->P_n1 + M ArSH Aromatic Thiol (ArSH) P_n1->ArSH P_nH Terminated Polymer (P_nH) P_n1->P_nH + ArSH ArS Thiyl Radical (ArS•) ArSH->ArS H abstraction P_1 New Polymer Chain (P_1•) ArS->P_1 + M

Caption: Mechanism of chain transfer using an aromatic thiol in radical polymerization.

Thiol_Ene_Workflow start Start dissolve Dissolve Polymer & Photoinitiator in Solvent start->dissolve add_thiol Add Aromatic Thiol dissolve->add_thiol degas Degas with N2 or Ar add_thiol->degas irradiate Irradiate with UV Light degas->irradiate precipitate Precipitate in Non-solvent irradiate->precipitate dry Dry under Vacuum precipitate->dry characterize Characterize Modified Polymer dry->characterize end End characterize->end

Caption: Experimental workflow for the thiol-ene modification of a polymer.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reactions with 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 3-Methylbenzenethiol (also known as m-thiocresol or m-toluenethiol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions with this compound?

A1: Low yields in reactions involving this compound can often be attributed to a few common factors:

  • Oxidation to Disulfide: this compound is susceptible to oxidation, especially in the presence of air (oxygen) and trace metal ions, leading to the formation of the unwanted disulfide byproduct, bis(3-methylphenyl) disulfide.

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions, such as incorrect temperature, insufficient reaction time, or an inappropriate choice of base or catalyst.

  • Side Reactions: Besides disulfide formation, other side reactions can occur depending on the specific reaction, such as over-alkylation or side reactions involving other functional groups on the substrates.

  • Product Loss During Workup: The desired product may be lost during the extraction, washing, or purification steps. This can be due to the product's solubility in the aqueous phase, its volatility, or decomposition on silica gel during chromatography.[1]

Q2: How can I prevent the formation of bis(3-methylphenyl) disulfide as a byproduct?

A2: To minimize the formation of the disulfide byproduct, you can take several precautions:

  • Degas Solvents: Remove dissolved oxygen from your reaction solvents by bubbling an inert gas (like nitrogen or argon) through them or by using freeze-pump-thaw cycles.

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to oxygen.

  • Control pH: The thiolate anion, formed under basic conditions, is more susceptible to oxidation. While a base is often necessary for the reaction, using the appropriate base in the correct stoichiometry is crucial. Maintaining a pH that is not excessively high can help.

  • Add Chelating Agents: If you suspect metal ion contamination in your reagents, adding a chelating agent like EDTA can sequester these ions and prevent them from catalyzing oxidation.

Q3: I am having trouble with an S-alkylation reaction of this compound. What can I do to improve the yield?

A3: For S-alkylation reactions, consider the following to improve your yield:

  • Choice of Base: Ensure you are using a suitable base to deprotonate the thiol to the more nucleophilic thiolate. Common bases include potassium carbonate, sodium hydroxide, and triethylamine. The strength of the base should be matched to the reactivity of the alkyl halide.

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide is critical (I > Br > Cl). If you are using a less reactive halide, you may need to use more forcing conditions like higher temperatures or longer reaction times.[2]

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., an organic solvent and an aqueous base), using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by transporting the thiolate anion into the organic phase.[3][4]

Q4: My Buchwald-Hartwig S-arylation of this compound is not working well. What are the key parameters to optimize?

A4: The Buchwald-Hartwig C-S cross-coupling reaction is sensitive to several factors:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos often give good results. You may need to screen a few different ligands to find the optimal one for your specific substrates.[5]

  • Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.

  • Base Selection: The choice of base is crucial and can be interdependent with the solvent and ligand. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Stronger bases are often more effective but can be incompatible with sensitive functional groups.[6]

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.

Troubleshooting Guides

Issue 1: Low Yield in S-Alkylation with an Alkyl Halide
Possible Cause Recommended Solution(s)
Incomplete Deprotonation of Thiol Use a stronger base (e.g., NaOH instead of K₂CO₃) or ensure the base is sufficiently soluble in the reaction medium. For biphasic reactions, consider using a phase-transfer catalyst.
Low Reactivity of Alkyl Halide Switch to a more reactive halide (e.g., from chloride to bromide or iodide). Increase the reaction temperature and/or reaction time.
Side Reaction: Dialkylation Use a stoichiometric amount of the alkylating agent or a slight excess of the thiol. Add the alkylating agent slowly to the reaction mixture.
Side Reaction: Elimination (with 2°/3° halides) Use a less hindered, non-nucleophilic base. Run the reaction at a lower temperature.
Formation of Disulfide Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).
Issue 2: Poor Results in Buchwald-Hartwig S-Arylation
Possible Cause Recommended Solution(s)
Inactive Catalyst Use a reliable palladium precatalyst. If using a Pd(0) source, ensure it has not been oxidized. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[7]
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos). The optimal ligand can be substrate-dependent.[5]
Incorrect Base/Solvent Combination The choice of base and solvent is often linked. For example, NaOtBu is commonly used with toluene or dioxane. Weaker bases like K₃PO₄ may require a more polar solvent or higher temperatures.
Hydrodehalogenation of Aryl Halide This side reaction can be prevalent with primary amines and some thiols. Try a different ligand or a milder base. Running the reaction at a lower temperature may also help.[6]
Catalyst Poisoning Ensure starting materials are pure. Some functional groups can act as catalyst poisons.
Issue 3: Unwanted Oxidation to Bis(3-methylphenyl) Disulfide
Possible Cause Recommended Solution(s)
Presence of Oxygen Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Metal Ion Contamination Use high-purity reagents and solvents. If contamination is suspected, add a chelating agent like EDTA (0.1-1 mM).
High pH While a base is often required, avoid using a large excess or an unnecessarily strong base. A pH range of 7-9 is often a good compromise for many reactions.
Elevated Temperature Higher temperatures can accelerate the rate of oxidation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

Data Presentation

Table 1: Illustrative Conditions for S-Alkylation of this compound
Alkyl HalideBaseCatalystSolventTemp. (°C)Time (h)Approx. Yield (%)
Benzyl BromideK₂CO₃NoneAcetonitrile80485-95
Benzyl Bromide50% aq. NaOHTBAB (5 mol%)Toluene252>95
n-Butyl BromideNaHNoneTHF65680-90
IodomethaneEt₃NNoneDCM25390-98

Note: These are representative yields and may vary based on specific experimental conditions and scale.

Table 2: Comparison of Catalytic Systems for S-Arylation of this compound with 4-Bromotoluene
Pd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Approx. Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100>90
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11085-95
CuI (10)NoneK₂CO₃DMF14070-80
CuI (10)1,10-Phenanthroline (20)Cs₂CO₃Toluene11080-90

Note: The copper-catalyzed reactions represent Ullmann-type couplings, which are an alternative to the palladium-catalyzed Buchwald-Hartwig reaction. Yields are illustrative.[1][6]

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed S-Alkylation of this compound with Benzyl Bromide

Materials:

  • This compound

  • Benzyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), toluene, and tetrabutylammonium bromide (0.05 eq.).

  • In a separate beaker, prepare a 50% (w/w) solution of NaOH in deionized water.

  • Add the aqueous NaOH solution to the reaction flask.

  • Stir the biphasic mixture vigorously for 10-15 minutes at room temperature.

  • Slowly add benzyl bromide (1.05 eq.) to the reaction mixture.

  • Continue to stir vigorously at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Buchwald-Hartwig S-Arylation of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To a glovebox, add the palladium precatalyst (0.02 eq.), the aryl bromide (1.0 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add this compound (1.2 eq.) via syringe.

  • Place the reaction vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Oxidation of this compound to Bis(3-methylphenyl) Disulfide

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Hydroiodic acid (HI)

  • Acetonitrile

  • 10% Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.

  • Add dimethyl sulfoxide (3.0 eq.) to the solution and stir at room temperature.

  • Carefully add a catalytic amount of hydroiodic acid (e.g., 0.1 eq.).

  • Monitor the reaction by TLC. The reaction is often complete within 30 minutes.

  • Once the starting material is consumed, add a 10% sodium hydroxide solution to the reaction mixture.

  • Extract the mixture with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the product, which can be further purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed check_reaction Reaction Analysis: - TLC/GC-MS of crude mixture - Identify byproducts start->check_reaction incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn Unreacted starting material side_products Side Products Formed check_reaction->side_products New spots/peaks observed workup_loss Product Lost in Workup check_reaction->workup_loss Clean reaction, low isolated yield optimize_cond Optimize Conditions: - Temperature - Time - Concentration incomplete_rxn->optimize_cond change_reagents Change Reagents: - Base/Ligand/Solvent - Catalyst incomplete_rxn->change_reagents side_products->change_reagents prevent_side_rxn Prevent Side Reactions: - Inert atmosphere - Degas solvents side_products->prevent_side_rxn optimize_workup Optimize Workup: - Check aqueous layer - Adjust pH of extraction - Use alternative purification workup_loss->optimize_workup optimize_cond->start Re-run reaction change_reagents->start Re-run reaction prevent_side_rxn->start Re-run reaction optimize_workup->start Re-evaluate process

Caption: A general troubleshooting workflow for addressing low-yield reactions.

S_Arylation_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates center S-Arylation Yield pd_source Palladium Source (Precatalyst vs. in situ) pd_source->center ligand Ligand (Bulky, Electron-rich) ligand->center base Base (Strength & Solubility) base->center solvent Solvent (Anhydrous, Degassed) solvent->center temp Temperature temp->center thiol This compound (Purity) thiol->center aryl_halide Aryl Halide (I > Br > Cl > OTf) aryl_halide->center

Caption: Key factors influencing the yield of S-arylation reactions.

Selective_Synthesis cluster_alkylation Pathway A: S-Alkylation cluster_oxidation Pathway B: Oxidation start This compound reagents_A Reagents: - Alkyl Halide (R-X) - Base (e.g., K₂CO₃, NaOH) start->reagents_A reagents_B Reagents: - Oxidizing Agent  (e.g., O₂, H₂O₂, DMSO/HI) start->reagents_B conditions_A Conditions: - Inert Atmosphere - PTC (optional) reagents_A->conditions_A product_A Product: 3-Methylphenyl Alkyl Sulfide conditions_A->product_A conditions_B Conditions: - Air or Catalyst - Controlled Temperature reagents_B->conditions_B product_B Product: Bis(3-methylphenyl) Disulfide conditions_B->product_B

Caption: Deciding between S-alkylation and oxidation of this compound.

References

common side reactions of 3-Methylbenzenethiol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methylbenzenethiol (also known as m-thiocresol).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

This compound, like other thiols, is a highly reactive compound. Its reactivity is centered around the sulfhydryl (-SH) group and, to a lesser extent, the benzylic methyl (-CH₃) group. The primary side reactions include:

  • Oxidation to Disulfide: The thiol group is highly susceptible to oxidation, readily forming a disulfide linkage (Ar-S-S-Ar), particularly in the presence of air or mild oxidizing agents.[1][2]

  • Over-oxidation: Stronger oxidizing agents can further oxidize the sulfur atom to form sulfenic (Ar-SOH), sulfinic (Ar-SO₂H), or sulfonic acids (Ar-SO₃H).[1][3]

  • Thioether Formation (S-Alkylation): As a potent nucleophile, especially in its deprotonated thiolate form (Ar-S⁻), it can react with electrophiles like alkyl halides to form thioethers (Ar-S-R).[2][4] This can be an undesired reaction if the thiol reacts with its own starting material.[5]

  • Methyl Group Oxidation: Under harsh oxidizing conditions (e.g., using potassium permanganate), the methyl group on the aromatic ring can be oxidized to a carboxylic acid.[6][7]

Q2: I am observing significant formation of the corresponding disulfide in my experiment. How can this be avoided?

Disulfide formation is the most common side reaction for thiols and is typically caused by aerobic oxidation.[2] To minimize this:

  • Work Under an Inert Atmosphere: Conduct all steps of your reaction and workup under an inert gas like nitrogen or argon. This displaces the oxygen that facilitates the oxidation.[5]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas, or by using the freeze-pump-thaw method.[5]

  • Limit Air Exposure: During purification steps such as extraction and chromatography, work efficiently to minimize the time the compound is exposed to the atmosphere.

Q3: My reaction is producing a significant amount of thioether by-product. What can I do to minimize this?

Thioether formation occurs when the thiol or thiolate acts as a nucleophile.[2]

  • Control Stoichiometry: If the thiol is reacting with an electrophilic starting material (e.g., an alkyl halide), ensure precise control over the stoichiometry.

  • Use a Large Excess of Sulfur Source: When synthesizing the thiol itself from an alkyl halide, using a large excess of the sulfur nucleophile (like sodium hydrosulfide, NaSH) can prevent the newly formed thiol from reacting with the remaining alkyl halide.[2][5]

  • Alternative Synthesis Route: Consider using thiourea as the sulfur source. Thiourea reacts with the alkyl halide to form a stable isothiouronium salt, which is then hydrolyzed in a separate step to yield the thiol. This prevents the free thiol from being present alongside the alkyl halide starting material.[2][5]

Q4: How can I prevent the thiol group from reacting while I perform a transformation on another part of the molecule?

In a multi-step synthesis, the reactivity of the thiol group can be problematic. The solution is to use a protecting group.[8] The thiol is converted to a less reactive derivative (e.g., a thioether) which is stable to the desired reaction conditions. After the reaction, the protecting group is removed to regenerate the free thiol.[9]

Q5: I am trying to perform a reaction on the thiol group, but the methyl group on the benzene ring is reacting instead. How can I prevent this?

Oxidation of the methyl side chain typically occurs only with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (CrO₃/H₂SO₄).[6] If your desired reaction involves the thiol group, avoid these harsh oxidizing conditions. Milder reagents are usually sufficient for transformations involving the thiol group, such as oxidation to the disulfide, which can be achieved with reagents like iodine (I₂) or even air.[1][2]

Troubleshooting Guide: Summary of Side Reactions

Side Reaction By-product Structure Common Cause Prevention Strategy
Disulfide Formation Ar-S-S-ArOxidation by air (O₂) or mild oxidants.[1][2]Work under an inert atmosphere (N₂ or Ar); use degassed solvents.[5]
Over-oxidation Ar-SO₃HReaction with strong oxidizing agents (e.g., H₂O₂, KMnO₄).[1]Avoid strong oxidants; choose reagents specific for the desired transformation.
Thioether Formation Ar-S-RThiol/thiolate acting as a nucleophile with an electrophile.[2]Use excess sulfur source during thiol synthesis; employ a thiourea route.[5]
Side-Chain Oxidation HOOC-C₆H₄-SHReaction with strong oxidizing agents (e.g., KMnO₄).[6]Avoid harsh oxidizing conditions if the methyl group needs to be preserved.

Key Experimental Protocols

Protocol 1: General Procedure for Handling this compound under Inert Atmosphere

This protocol is designed to prevent oxidation to the disulfide.

  • Glassware Preparation: Dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator.

  • System Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and addition funnel) while hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon) using a gas manifold or balloon.

  • Solvent Degassing: Degas the required solvent by sparging with nitrogen or argon for 15-30 minutes prior to use.

  • Reagent Addition: Transfer all reagents, including this compound and the degassed solvent, into the reaction flask via syringe or cannula under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction by TLC or another appropriate method. For sampling, use a syringe and maintain the inert atmosphere.

  • Workup: Quench the reaction and perform any aqueous workup using previously degassed water. Extractions should be performed quickly to minimize air exposure.

  • Purification: If purification is required (e.g., column chromatography), perform it promptly.

Protocol 2: Protection of the Thiol Group using Benzyl Bromide

This protocol converts the thiol to a more stable benzyl thioether.

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent like DMF or acetonitrile.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. Stir the mixture for 10-15 minutes at room temperature to form the thiolate.

  • Protecting Group Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude benzyl-protected thioether.

  • Purification: Purify the product by flash column chromatography if necessary.

Visualized Workflows and Pathways

G start This compound (Ar-SH) desired Desired Product (e.g., Nucleophilic Addition) start->desired  Desired Reaction  (e.g., with Electrophile) disulfide Side Product: Disulfide (Ar-S-S-Ar) start->disulfide  Mild Oxidation  (e.g., Air, I₂) sulfonic Side Product: Sulfonic Acid (Ar-SO3H) start->sulfonic  Strong Oxidation  (e.g., H₂O₂) thioether Side Product: Thioether (Ar-S-R) start->thioether  Reaction with  Electrophile (R-X) benzoic Side Product: 3-Mercaptobenzoic Acid start->benzoic  Strong Oxidation  (e.g., KMnO₄)

Caption: Common reaction pathways for this compound.

G prep Prepare Dry Glassware inert Assemble and Flush with Inert Gas (N₂/Ar) prep->inert degas Degas Solvents (e.g., Sparge with N₂) inert->degas react Perform Reaction Under Inert Atmosphere degas->react workup Workup with Degassed Reagents react->workup purify Purify Promptly to Minimize Air Exposure workup->purify end Product Free of Disulfide By-product purify->end

Caption: Experimental workflow for minimizing oxidative side reactions.

G thiol Free Thiol (Ar-SH) protect Step 1: Protect Thiol (e.g., with Benzyl Bromide) thiol->protect protected_thiol Protected Thiol (Ar-S-Bn) protect->protected_thiol reaction Step 2: Perform Desired Reaction on Another Functional Group protected_thiol->reaction transformed_product Transformed Product with Protected Thiol reaction->transformed_product deprotect Step 3: Deprotect Thiol (e.g., Na/NH₃) transformed_product->deprotect final_product Final Product with Free Thiol deprotect->final_product

Caption: Logical workflow for a thiol protection/deprotection strategy.

References

Technical Support Center: Purification of 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methylbenzenethiol from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities include:

  • Bis(3-methylphenyl) disulfide: This is the primary byproduct, formed by the oxidation of this compound, especially when exposed to air.[1][2]

  • Unreacted starting materials: Depending on the synthetic route, this may include m-toluidine or 3-methylbenzenesulfonyl chloride.[3][4]

  • Byproducts from the Sandmeyer reaction (if applicable): The synthesis from m-toluidine involves a diazotization reaction, which can lead to various side products if not carefully controlled.[5][6]

  • Residual solvents: Solvents used in the reaction or extraction, such as ether or ethanol, may remain.[3][7]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective purification methods are:

  • Fractional Vacuum Distillation: This is the most common and efficient method for separating this compound from less volatile impurities like the corresponding disulfide.[3]

  • Liquid-Liquid Extraction: This is typically used as a preliminary purification step to remove water-soluble impurities and unreacted starting materials.[3][8]

  • Column Chromatography: This technique can be employed for high-purity requirements or when distillation is not feasible.[9][10]

Q3: How can I minimize the formation of bis(3-methylphenyl) disulfide during purification and storage?

A3: To prevent oxidation to the disulfide, it is crucial to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[11]

  • Degas all solvents and solutions before use.[11]

  • Store the purified product under an inert atmosphere and at a low temperature.

  • The addition of a small amount of a reducing agent, like zinc dust, during distillation can also help to minimize disulfide formation.[3]

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Step(s)
Bumping or uneven boiling Superheating of the liquid.Use a magnetic stirrer for vigorous agitation. Ensure the heating mantle provides even heating. A capillary bleed with an inert gas can also be used to introduce a steady stream of bubbles.[12][13][14]
Product solidifying in the condenser The condenser water is too cold.Increase the temperature of the cooling water or reduce its flow rate to prevent the product from solidifying.
Poor separation of product and impurities Inefficient fractionating column. Distillation rate is too fast.Use a longer fractionating column or one with a higher number of theoretical plates. Reduce the heating rate to slow down the distillation, allowing for better separation.
Low yield of purified product Product loss due to holdup in the column. Incomplete condensation.Insulate the distillation column to minimize heat loss. Ensure the condenser is functioning efficiently.
Liquid-Liquid Extraction
Issue Possible Cause(s) Troubleshooting Step(s)
Emulsion formation Vigorous shaking of the separatory funnel. High concentration of surfactants or particulate matter.Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Filtration through a pad of celite or glass wool can also help break the emulsion.[15][16][17]
Poor separation of layers The densities of the organic and aqueous layers are too similar.Add a solvent with a significantly different density to the organic layer. Add brine to the aqueous layer to increase its density.
Product remains in the aqueous layer Incorrect pH of the aqueous layer.This compound is acidic and will be deprotonated and soluble in a basic aqueous solution. Ensure the aqueous layer is acidic during extraction of the thiol into the organic phase.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Step(s)
Poor separation of spots on TLC Inappropriate mobile phase polarity.If spots are too high (high Rf), the mobile phase is too polar. Decrease the polarity. If spots are too low (low Rf), the mobile phase is not polar enough. Increase the polarity.[9]
Streaking of spots on TLC/column Sample is overloaded. The sample is not fully dissolved in the mobile phase. The compound is interacting strongly with the stationary phase.Dilute the sample before loading. Use a solvent in which the sample is highly soluble to load it onto the column. Add a small amount of a more polar solvent or an acid/base modifier to the mobile phase.[9]
No product eluting from the column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase (gradient elution).[10]
Oxidation of the product on the column Exposure to air on the silica gel.Use degassed solvents and consider running the column under a positive pressure of inert gas. Using acidic alumina as the stationary phase may also help reduce oxidation.[9]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Vacuum Distillation

This protocol is adapted from a standard organic synthesis procedure for m-thiocresol.[3]

1. Liquid-Liquid Extraction: a. After the reaction is complete, transfer the mixture to a separatory funnel. b. If the reaction was conducted in a water-miscible solvent like ethanol, add water to dilute it. c. Extract the aqueous layer with three portions of diethyl ether. d. Combine the organic extracts and wash them with a 10% sodium hydroxide solution to remove any acidic impurities and unreacted starting materials. e. Wash the organic layer with water until the washings are neutral to litmus paper. f. Dry the ether solution over anhydrous calcium chloride.

2. Fractional Vacuum Distillation: a. Remove the ether by distillation at atmospheric pressure. b. Assemble a fractional vacuum distillation apparatus. Use a magnetic stirrer in the distillation flask. c. Add a small amount of zinc dust to the crude this compound to minimize disulfide formation.[3] d. Gradually reduce the pressure and begin heating the flask. e. Collect the fraction that distills at 90–93 °C under a pressure of 25 mm Hg.[3]

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of aromatic thiols, which can be adapted for this compound.

1. Preparation of the Column: a. Select a glass column appropriate for the amount of crude material. b. Pack the column with silica gel as a stationary phase using a slurry method with a non-polar solvent like hexane.[18]

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. c. Carefully add the dried silica with the adsorbed product to the top of the prepared column.

3. Elution: a. Begin elution with a non-polar mobile phase, such as hexane. b. Gradually increase the polarity of the mobile phase by adding a more polar solvent, like ethyl acetate or dichloromethane. A common starting point is a 9:1 hexane:ethyl acetate mixture.[18] c. Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

4. TLC Analysis: a. Spot the collected fractions on a silica gel TLC plate. b. Develop the plate in a chamber with an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate). c. Visualize the spots under UV light (254 nm), where aromatic compounds often appear as dark spots.[19] An iodine chamber can also be used for visualizing thiols.[11][20] d. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Boiling Point196 °C (lit.)[21]
Boiling Point (reduced pressure)90-93 °C at 25 mmHg[3]
Density1.044 g/mL at 25 °C (lit.)[21]
Refractive Index (n20/D)1.5762 (lit.)[21]

Mandatory Visualizations

experimental_workflow crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup distillation Fractional Vacuum Distillation extraction->distillation Primary Purification chromatography Column Chromatography extraction->chromatography Alternative/High Purity pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_distillation start Distillation Problem bumping Bumping/Uneven Boiling? start->bumping poor_sep Poor Separation? bumping->poor_sep No stir Increase Stirring Rate / Use Capillary Bleed bumping->stir Yes low_yield Low Yield? poor_sep->low_yield No column Use Longer/More Efficient Column poor_sep->column Yes rate Reduce Distillation Rate poor_sep->rate Yes insulate Insulate Column low_yield->insulate Yes

Caption: Troubleshooting decision tree for fractional vacuum distillation issues.

References

Technical Support Center: Catalyst Selection for 3-Methylbenzenethiol-Involved Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in chemical syntheses involving 3-Methylbenzenethiol (also known as m-thiocresol). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions, troubleshoot experimental challenges, and offer detailed protocols for key reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for C-S cross-coupling reactions with this compound?

A1: The most prevalent catalysts for C-S cross-coupling reactions involving this compound are based on palladium, copper, and nickel.[1][2][3][4][5] Each metal offers distinct advantages depending on the specific substrates and desired reaction conditions.

Q2: Why is catalyst deactivation a concern when working with this compound?

A2: this compound, like other thiols, can act as a poison to many transition metal catalysts.[1][2][6] The sulfur atom can coordinate strongly to the metal center, leading to the formation of inactive catalyst species and hindering the catalytic cycle. This is a significant challenge in developing robust and efficient C-S coupling methods.

Q3: What are the advantages of using a copper single-atom catalyst for reactions with this compound?

A3: Copper single-atom catalysts (SACs), particularly those dispersed on supports like mesoporous graphitic carbon nitride, have shown excellent performance in C-S cross-coupling reactions.[1][2][6] Their key advantages include high efficiency, selectivity, and remarkable resistance to thiol poisoning.[1][2][6] These catalysts are also recyclable and can operate under mild reaction conditions, making them a more sustainable option.[1][2][6]

Q4: When should I consider a nickel-based catalyst for my reaction?

A4: Nickel catalysts are a cost-effective alternative to palladium and are particularly useful for coupling sterically hindered aryl electrophiles with thiols.[4] Recent advancements have also demonstrated the utility of nickel catalysts in visible light-mediated thioetherification, which can proceed under acidic conditions and offers a unique reactivity profile.[7]

Q5: How important is ligand selection for palladium- and nickel-catalyzed reactions involving this compound?

A5: Ligand selection is critical for the success of both palladium- and nickel-catalyzed C-S cross-coupling reactions.[8][9] The steric and electronic properties of the ligand can significantly influence the reaction's rate, yield, and selectivity.[8][10][11] For example, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of less reactive aryl chlorides.[12]

Troubleshooting Guides

Issue 1: Low or No Conversion

Q: My C-S cross-coupling reaction with this compound is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in C-S coupling reactions can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential CauseTroubleshooting Step
Inactive Catalyst Ensure your catalyst is active. For palladium(II) precursors like Pd(OAc)₂, an in-situ reduction to Pd(0) is often necessary.[12] Consider using a pre-catalyst. For heterogeneous catalysts, ensure proper activation and handling to avoid contamination.
Catalyst Poisoning Thiol poisoning is a common issue.[1][2][6] Consider switching to a catalyst known for its resistance to sulfur, such as a copper single-atom catalyst.[1][2][6] Alternatively, increasing the catalyst loading might overcome partial deactivation, although this is less ideal.
Poor Oxidative Addition If you are using a less reactive aryl halide (e.g., an aryl chloride), the oxidative addition step may be slow.[12] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs) can facilitate this step.[12]
Inappropriate Base or Solvent The choice of base and solvent is crucial. For less reactive electrophiles, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[12] Ensure all reactants are soluble in the chosen solvent system. Sometimes, a mixture of solvents (e.g., toluene/water) is beneficial.[12]
Steric Hindrance If your substrates are sterically demanding, the reaction may be hindered. Nickel catalysts with appropriate ligands have been shown to be effective for coupling sterically hindered aryl triflates with thiols.
Issue 2: Formation of Significant Side Products

Q: My reaction is producing significant amounts of side products, such as the homocoupling of this compound (forming a disulfide) or dehalogenation of my aryl halide. How can I minimize these?

A: The formation of side products is a common challenge. Here’s how to address it:

Side ProductPotential CauseMitigation Strategy
Disulfide Formation Oxidation of this compound.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Degas your solvents prior to use.
Homocoupling of Aryl Halide Often promoted by certain catalyst systems and reaction conditions.Re-evaluate your catalyst and ligand choice. Sometimes, lowering the reaction temperature can reduce the rate of homocoupling relative to the desired cross-coupling.
Dehalogenation The aryl halide is reduced instead of undergoing cross-coupling.This can be influenced by the base, solvent, and temperature. Screen different bases and ensure your solvent is anhydrous if water is not part of the reaction system. Lowering the temperature may also be beneficial.
Catalyst Selection Workflow

Here is a decision-making workflow to guide your catalyst selection process.

start Start: Define Reaction (Aryl Halide + this compound) steric_hindrance Is either substrate sterically hindered? start->steric_hindrance halide_reactivity What is the aryl halide? steric_hindrance->halide_reactivity No ni_catalyst Consider Nickel Catalyst with appropriate ligand (e.g., dppbz) steric_hindrance->ni_catalyst Yes pd_catalyst Palladium Catalyst with bulky phosphine ligand (e.g., Buchwald ligands) halide_reactivity->pd_catalyst Aryl Chloride pd_or_cu Palladium or Copper catalyst systems are suitable halide_reactivity->pd_or_cu Aryl Bromide/Iodide cost_sustainability Are cost and sustainability a primary concern? cu_catalyst Copper Single-Atom Catalyst or other Cu(I) systems cost_sustainability->cu_catalyst Yes cost_sustainability->pd_or_cu No pd_or_cu->cost_sustainability

Caption: A workflow for selecting a catalyst for this compound coupling.

Experimental Protocols

Protocol 1: Copper Single-Atom Catalyzed C-S Cross-Coupling

This protocol is based on the efficient and recyclable copper single-atom catalyst (Cu₁@mpgCNₓ) for the synthesis of thioethers.[1]

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Copper single-atom catalyst (Cu₁@mpgCNₓ)

  • Base (e.g., K₂CO₃)

  • Anhydrous dioxane

  • Oven-dried microwave vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried microwave vial, add the copper single-atom catalyst (e.g., 10-25 mg) and the base (1.5-2 mmol).

  • Seal the vial and purge with an inert atmosphere.

  • Sequentially add anhydrous dioxane (3.0 mL), this compound (1 mmol), and the aryl halide (1.2-1.5 mmol) via syringe.

  • Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C).

  • Stir the reaction mixture for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the heterogeneous catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Nickel-Catalyzed C-S Cross-Coupling of an Aryl Triflate

This protocol is adapted for sterically hindered substrates using a nickel catalyst.[4]

Materials:

  • This compound

  • Sterically hindered aryl triflate

  • Ni(cod)₂

  • Ligand (e.g., DPEphos or dppbz)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere in a Schlenk tube, add Ni(cod)₂ (e.g., 5 mol%) and the phosphine ligand (e.g., 10 mol%).

  • Add the anhydrous solvent and stir for a few minutes to allow for complex formation.

  • Add the aryl triflate (1 mmol), this compound (1.2 mmol), and the base (1.5 mmol).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Stir vigorously for the required time, monitoring the reaction progress.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry, concentrate, and purify by column chromatography.

General Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common experimental issues.

start Problem: Low Yield or Incomplete Reaction check_reagents Are all reagents pure and solvents anhydrous? start->check_reagents check_atmosphere Was the reaction run under a strictly inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No check_catalyst Is the catalyst active and handled correctly? check_atmosphere->check_catalyst Yes improve_inertness Improve Inert Atmosphere Technique (e.g., degas solvent) check_atmosphere->improve_inertness No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Base/Solvent - Increase Reaction Time check_catalyst->optimize_conditions Yes change_catalyst Change Catalyst System: - Switch Metal (Pd, Ni, Cu) - Screen Different Ligands check_catalyst->change_catalyst No

Caption: A troubleshooting flowchart for C-S cross-coupling reactions.

References

Technical Support Center: Addressing the Odor of 3-Methylbenzenethiol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the potent odor of 3-Methylbenzenethiol (also known as m-thiocresol) in a laboratory setting.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

IssuePotential Cause(s)Troubleshooting Steps
Persistent thiol odor in the lab despite working in a fume hood. - Improper handling techniques. - Contaminated surfaces or equipment outside the fume hood. - Inadequate fume hood performance. - Improper waste disposal.- Review Handling Procedures: Always handle this compound deep within a certified chemical fume hood. Keep containers tightly sealed when not in use. Use dedicated glassware and clean it immediately after use.[1][2][3] - Decontaminate Surfaces: Wipe down all surfaces, including the fume hood sash and surrounding areas, with a bleach solution.[4] - Verify Fume Hood Function: Check the fume hood's certification and ensure it is functioning correctly. - Segregate and Seal Waste: All solid waste (gloves, paper towels, etc.) contaminated with this compound should be immediately placed in a sealed plastic bag and then into a designated hazardous waste container.[4][5] Liquid waste should be collected in a sealed, labeled container.[5]
Odor emanating from glassware after cleaning. - Insufficient decontamination. - Thiol compounds can adsorb onto glass surfaces.- Bleach Bath Soak: Immerse glassware in a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is often recommended) for at least 14 hours.[1][6] - Rinse Thoroughly: After the bleach soak, rinse the glassware extensively with water before proceeding with standard washing procedures.[1]
Strong odor from vacuum pump exhaust. - Volatile thiols are being drawn through the vacuum system.- Use a Cold Trap or Bleach Trap: Install a cold trap (cooled with dry ice/acetone or liquid nitrogen) or a bleach trap between your apparatus and the vacuum pump to capture volatile thiols before they reach the pump.[2][3]
Spill of this compound. - Accidental mishandling.- Small Spills: For small spills within a fume hood, use an absorbent material to contain the liquid. The contaminated absorbent should then be treated with a bleach solution before being placed in a sealed bag for hazardous waste disposal.[3][4] - Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills. Contact your Environmental Health & Safety (EHS) department immediately.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

This compound (C₇H₈S) is an organosulfur compound.[7][8] Like other thiols (mercaptans), its potent, unpleasant odor is due to the presence of the sulfhydryl (-SH) group. The human nose is extremely sensitive to these compounds, detecting them at very low concentrations.[3]

Q2: What are the primary safety concerns when working with this compound?

Beyond its strong odor, this compound is classified as a hazardous substance. It can cause skin and serious eye irritation.[7][8] Inhalation may also be harmful.[7] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Q3: What is the recommended Personal Protective Equipment (PPE) for handling this compound?

Appropriate PPE is essential to prevent exposure.[5][9]

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.[5][10][11]
Skin Protection Chemical-resistant gloves (nitrile or neoprene are often suitable), a flame-retardant lab coat, and closed-toe shoes.[5][9]
Respiratory Protection All work should be performed in a certified chemical fume hood to minimize inhalation of vapors.[2][3][5]

Q4: How should I properly store this compound?

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[4] It is good practice to store it in a dedicated, labeled secondary container to contain any potential leaks or spills.

Q5: What is the best way to neutralize the odor of this compound on glassware and equipment?

Oxidizing agents are effective for neutralizing thiol odors. A common and effective method is to use a bleach (sodium hypochlorite) solution.

Q6: How do I prepare and use a bleach bath for decontamination?

A 1:1 mixture of commercially available bleach and water is a frequently recommended concentration for a bleach bath.[1][6] Glassware should be soaked for at least 14 hours to ensure complete oxidation of the thiol.[1]

Q7: How should I dispose of waste contaminated with this compound?

All waste, including liquid, solid, and contaminated cleaning materials, must be disposed of as hazardous waste according to your institution's guidelines.[5][12][13]

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Solid Waste: Contaminated items like gloves, pipette tips, and paper towels should be placed in a sealed plastic bag before being disposed of in a designated solid hazardous waste container.[4][5]

Experimental Protocols

Protocol 1: Decontamination of Glassware Using a Bleach Bath

Objective: To effectively neutralize the odor of this compound on laboratory glassware.

Materials:

  • Dedicated plastic basin or container

  • Commercial bleach (sodium hypochlorite solution)

  • Water

  • Personal Protective Equipment (gloves, safety goggles, lab coat)

Procedure:

  • Preparation: In a designated plastic container located inside a certified chemical fume hood, prepare a 1:1 (v/v) solution of commercial bleach and water.

  • Initial Rinse: Immediately after use, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone) inside the fume hood to remove the bulk of the this compound. Collect this rinse as hazardous waste.

  • Immersion: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.

  • Soaking: Allow the glassware to soak for a minimum of 14 hours.[1]

  • Final Rinse: After soaking, remove the glassware from the bleach bath and rinse it thoroughly with copious amounts of water.

  • Standard Washing: Proceed with your standard laboratory glassware washing procedure.

Protocol 2: Setup of a Bleach Trap for Volatile Thiol Neutralization

Objective: To prevent the release of volatile this compound vapors into the fume hood exhaust or vacuum system.

Materials:

  • Two gas washing bottles (bubblers) with fritted glass inlets

  • Tubing compatible with the chemicals being used

  • Commercial bleach solution

  • Potassium hydroxide solution (optional, for neutralizing acidic byproducts)

  • Ring stand and clamps

Procedure:

  • Assemble the Trap: Connect two gas washing bottles in series using tubing. The first bottle will serve as an empty safety trap to prevent backflow. Fill the second bottle with commercial bleach solution to a level that allows for effective bubbling without splashing.

  • Connect to Apparatus: Connect the outlet of your reaction apparatus (e.g., from a condenser) to the inlet of the empty safety trap.

  • Vent to Fume Hood: Connect the outlet of the bleach-containing bubbler to the back of the fume hood.

  • Optional Acid Scrubber: For reactions that may generate acidic gases, a third bubbler containing a potassium hydroxide solution can be placed after the bleach trap to neutralize any acidic byproducts before venting.[2]

  • Operation: Ensure a slow and steady flow of gas through the trap system to maximize the contact time between the thiol vapors and the bleach solution.

Visualizations

Chemical_Neutralization_Pathway Thiol This compound (Strong Odor) Oxidized_Products Oxidized Sulfur Species (e.g., Sulfonic Acid) (Odorless) Thiol->Oxidized_Products Oxidation Reaction Oxidizing_Agent Oxidizing Agent (e.g., Bleach) Oxidizing_Agent->Oxidized_Products Reacts with

Chemical neutralization of this compound.

Spill_Response_Workflow Start This compound Spill Occurs Assess_Spill_Size Assess Spill Size Start->Assess_Spill_Size Small_Spill Small Spill (Manageable by Lab Personnel) Assess_Spill_Size->Small_Spill Small Large_Spill Large Spill (Requires EHS Assistance) Assess_Spill_Size->Large_Spill Large Contain_Spill Contain Spill with Absorbent Material Small_Spill->Contain_Spill Evacuate Evacuate Immediate Area Large_Spill->Evacuate Neutralize Treat with Bleach Solution Contain_Spill->Neutralize Package_Waste Package Contaminated Material in Sealed Bag Neutralize->Package_Waste Dispose Dispose as Hazardous Waste Package_Waste->Dispose Alert_EHS Alert Institutional EHS Evacuate->Alert_EHS

Workflow for responding to a this compound spill.

Odor_Control_Decision_Tree Start Odor Detected? Source Identify Source Start->Source Yes Handling Improper Handling Source->Handling During Experiment Glassware Contaminated Glassware Source->Glassware From Cleaned Items Waste Improper Waste Disposal Source->Waste From Waste Container System System Leak Source->System General Lab Air Review_Protocols Review and Reinforce Handling Protocols Handling->Review_Protocols Bleach_Soak Soak in Bleach Bath Glassware->Bleach_Soak Seal_Waste Seal and Segregate Waste Waste->Seal_Waste Check_Apparatus Check Apparatus for Leaks System->Check_Apparatus

Decision tree for addressing this compound odor.

References

preventing oxidation of 3-Methylbenzenethiol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methylbenzenethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound, with a focus on preventing its oxidation.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound is oxidation of the thiol (-SH) group. This process is often initiated by atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metal ions. The initial oxidation product is typically the corresponding disulfide, 3,3'-dimethyl-diphenyldisulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids. This oxidation is a form of autoxidation, which proceeds via a free-radical chain reaction.[1]

Q2: What are the ideal storage conditions for neat this compound?

A2: To minimize oxidation, neat this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, light-resistant container.[2] For short-term storage (up to 3 months), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or -80°C is recommended to significantly slow down the degradation process.[3]

Q3: How should I handle this compound to prevent oxidation during experimental use?

A3: When handling this compound, it is crucial to minimize its exposure to air and light. Work in a well-ventilated fume hood and consider using techniques that maintain an inert atmosphere, such as working in a glove box or using a Schlenk line.[4] Use clean, dry glassware and syringes. After withdrawing the required amount, flush the headspace of the storage container with an inert gas before resealing.

Q4: Can I store solutions of this compound?

A4: Solutions of this compound are also susceptible to oxidation. If you need to store a solution, it is imperative to use a solvent that has been thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Store the solution in a tightly sealed vial with a septum, under an inert atmosphere, and at low temperatures (-20°C is generally recommended for up to one month).[3] It is always best to prepare solutions fresh for each experiment whenever possible.

Q5: Are there any recommended antioxidants to add for prolonged storage?

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Discoloration (e.g., yellowing) of the neat liquid or solution. Oxidation of the thiol group.1. Verify the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS). 2. If oxidized, consider purification by distillation under reduced pressure and inert atmosphere. 3. For future prevention, ensure storage under a robust inert atmosphere and at the recommended low temperature.
Appearance of a solid precipitate in the liquid. Formation of the disulfide, which may be a solid at storage temperatures.1. Allow the sample to warm to room temperature to see if the solid redissolves. 2. Analyze the liquid and any solid material separately to confirm the identity of the precipitate. 3. If disulfide formation is confirmed, this indicates significant oxidation has occurred.
Inconsistent results in experiments using this compound. Degradation of the starting material, leading to lower effective concentration and potential interference from degradation products.1. Re-evaluate the purity of your this compound stock. 2. Prepare fresh solutions from a new or purified batch of the compound. 3. Implement stricter handling procedures to minimize exposure to air and light during experiments.
Unpleasant odor outside of the immediate work area. This compound is a volatile compound with a very strong, unpleasant odor.1. Ensure all work is conducted in a properly functioning fume hood. 2. Tightly seal all containers immediately after use. Parafilm can be used for extra sealing. 3. Decontaminate any glassware or surfaces that have come into contact with the thiol using a bleach solution.[6]

Data Presentation

Table 1: Illustrative Stability of this compound under Different Storage Conditions

Storage ConditionAtmospherePurity after 3 months (estimated)Purity after 12 months (estimated)Notes
Room Temperature (~25°C)Air< 85%< 70%Significant oxidation and discoloration expected.
Room Temperature (~25°C)Inert (Argon)~95%< 90%Oxidation is slowed but still occurs at room temperature.
Refrigerated (2-8°C)Air~90%< 80%Low temperature reduces the rate of oxidation.
Refrigerated (2-8°C)Inert (Argon)> 98%~95%Recommended for short-term storage.
Frozen (-20°C)Air~95%~90%Freezing significantly reduces degradation.
Frozen (-20°C)Inert (Argon)> 99%> 98%Recommended for long-term storage.
Frozen (-80°C)Inert (Argon)> 99%> 99%Optimal for very long-term storage of high-purity material.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol describes a reverse-phase HPLC method for the quantitative determination of this compound and its primary oxidation product, 3,3'-dimethyl-diphenyldisulfide.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • Start with 50% B, increase linearly to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a standard of 3,3'-dimethyl-diphenyldisulfide in acetonitrile.

    • Dilute the sample to be analyzed in acetonitrile to a suitable concentration (e.g., 0.1 mg/mL).

  • Analysis:

    • Inject the standards to determine their retention times. This compound will have a shorter retention time than its more nonpolar disulfide dimer.

    • Inject the sample and integrate the peak areas to determine the relative purity.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products

This protocol is suitable for the separation and identification of volatile degradation products of this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer

    • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Scan Range: 40-400 m/z

  • Sample Preparation:

    • Dilute the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis:

    • Inject the sample into the GC-MS.

    • The resulting chromatogram will separate the components based on their boiling points and column interactions.

    • The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify this compound and any potential oxidation products.

Visualizations

OxidationPathway Thiol This compound (R-SH) ThiolRadical Thiyl Radical (R-S•) Thiol->ThiolRadical [O] SulfenicAcid Sulfenic Acid (R-SOH) Thiol->SulfenicAcid [O] Disulfide 3,3'-Dimethyl-diphenyldisulfide (R-S-S-R) ThiolRadical->Disulfide + R-S• SulfinicAcid Sulfinic Acid (R-SO2H) SulfenicAcid->SulfinicAcid [O] SulfonicAcid Sulfonic Acid (R-SO3H) SulfinicAcid->SulfonicAcid [O]

Caption: Oxidation pathway of this compound.

TroubleshootingWorkflow start Suspected Oxidation of This compound check_purity Assess Purity (HPLC or GC-MS) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure if_pure Continue Use with Proper Handling is_pure->if_pure Yes if_impure Purity is Compromised is_pure->if_impure No review_storage Review Storage Conditions if_impure->review_storage review_handling Review Handling Procedures if_impure->review_handling storage_ok Inert Atmosphere? Low Temperature? Light Protected? review_storage->storage_ok handling_ok Minimal Air Exposure? Inert Gas Purge? Fresh Solutions? review_handling->handling_ok correct_storage Implement Correct Storage Protocol storage_ok->correct_storage No purify Consider Purification (e.g., Distillation) storage_ok->purify Yes correct_handling Implement Correct Handling Protocol handling_ok->correct_handling No handling_ok->purify Yes correct_storage->check_purity correct_handling->check_purity purify->check_purity

Caption: Troubleshooting workflow for suspected oxidation.

References

Technical Support Center: Synthesis of 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting for the synthesis of 3-Methylbenzenethiol (also known as m-thiocresol or 3-mercaptotoluene), aimed at researchers, scientists, and professionals in drug development. Below, you will find information on the most common synthetic routes, potential challenges, and solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

Two of the most reliable and frequently employed methods for the synthesis of this compound are the Leuckart thiophenol reaction starting from 3-toluidine and the Newman-Kwart rearrangement beginning with m-cresol. The choice between these methods often depends on the availability and cost of the starting materials.

Q2: What are the primary safety concerns when synthesizing and handling this compound?

This compound is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. It is also toxic to aquatic life. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Q3: How can I effectively remove the potent odor of thiols from glassware?

To neutralize the odor of this compound on glassware, it is recommended to rinse the contaminated items with a solution of bleach (sodium hypochlorite) or hydrogen peroxide, which will oxidize the thiol to less odorous sulfonic acids. Subsequently, wash the glassware thoroughly with soap and water.

Primary Synthesis Route: The Leuckart Thiophenol Reaction

The Leuckart thiophenol reaction provides a direct and established method for the synthesis of aryl thiols from the corresponding anilines. In the case of this compound, the synthesis commences with the diazotization of 3-toluidine, followed by reaction with potassium ethyl xanthate and subsequent hydrolysis.[1]

Experimental Protocol: Leuckart Synthesis of this compound

Step 1: Diazotization of 3-Toluidine

  • In a suitable reaction vessel, dissolve 3-toluidine in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at this temperature for 15-20 minutes.

Step 2: Formation of the Xanthate Intermediate

  • In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution to 10-15 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A yellow to reddish-brown oil should separate.

  • Continue stirring for an additional 30-60 minutes at room temperature.

Step 3: Hydrolysis to this compound

  • Separate the oily xanthate intermediate.

  • Add the intermediate to a solution of potassium hydroxide in ethanol.

  • Heat the mixture to reflux for 2-4 hours to effect hydrolysis.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to liberate the free thiol.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Troubleshooting Guide: Leuckart Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Diazonium Salt 1. Temperature too high during diazotization, leading to decomposition. 2. Incorrect stoichiometry of reagents. 3. Impure sodium nitrite.1. Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite. 2. Ensure accurate molar ratios of 3-toluidine, acid, and sodium nitrite. 3. Use fresh, high-quality sodium nitrite.
Formation of a Tar-Like Substance Instead of an Oily Xanthate 1. The diazonium salt solution was not cold enough upon addition. 2. Side reactions due to impurities in the starting materials.1. Ensure both the diazonium salt solution and the potassium ethyl xanthate solution are adequately cooled before mixing. 2. Use purified 3-toluidine and high-purity potassium ethyl xanthate.
Incomplete Hydrolysis of the Xanthate Intermediate 1. Insufficient reflux time or temperature. 2. Inadequate concentration of the potassium hydroxide solution.1. Increase the reflux time and ensure the reaction reaches the appropriate temperature. Monitor the reaction by TLC. 2. Use a sufficiently concentrated solution of potassium hydroxide in ethanol.
Product is Contaminated with Disulfide (bis(3-methylphenyl) disulfide) 1. Oxidation of the thiol product during workup or storage.1. Minimize exposure of the thiol to air, especially during the workup and purification stages. Consider working under an inert atmosphere (e.g., nitrogen or argon). 2. A reductive workup step (e.g., with a mild reducing agent like sodium bisulfite) can sometimes help to cleave any disulfide formed back to the thiol.
Difficulty in Purifying the Final Product 1. Presence of unreacted starting materials or byproducts with similar boiling points.1. Ensure the hydrolysis step has gone to completion. 2. Careful fractional distillation under reduced pressure is crucial for obtaining a pure product.

Alternative Synthesis Route: The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a versatile method for the synthesis of thiophenols from phenols.[2][3] This thermal rearrangement converts an O-aryl thiocarbamate into an S-aryl thiocarbamate, which is then hydrolyzed to the desired thiophenol.[4][5]

Experimental Protocol: Newman-Kwart Rearrangement

Step 1: Synthesis of O-(3-methylphenyl) dimethylthiocarbamate

  • In a reaction flask, dissolve m-cresol in a suitable aprotic solvent (e.g., DMF or acetone).

  • Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol.

  • To this solution, add N,N-dimethylthiocarbamoyl chloride and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Step 2: Thermal Rearrangement to S-(3-methylphenyl) dimethylthiocarbamate

  • Heat the purified O-(3-methylphenyl) dimethylthiocarbamate to a high temperature (typically 200-250 °C) either neat or in a high-boiling solvent (e.g., diphenyl ether).[3]

  • Maintain this temperature until the rearrangement is complete (monitor by TLC or GC). The reaction time can vary from minutes to several hours.

  • Cool the reaction mixture and purify the resulting S-aryl thiocarbamate by recrystallization or chromatography.

Step 3: Hydrolysis to this compound

  • Hydrolyze the S-(3-methylphenyl) dimethylthiocarbamate by heating with a strong base, such as potassium hydroxide, in a suitable solvent like ethanol or ethylene glycol.[6]

  • After the hydrolysis is complete, cool the mixture and acidify with a mineral acid to produce this compound.

  • Extract the product with an organic solvent, wash, dry, and purify by vacuum distillation as described for the Leuckart synthesis.

Troubleshooting Guide: Newman-Kwart Rearrangement
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of O-aryl thiocarbamate 1. Incomplete deprotonation of the starting phenol. 2. Impure N,N-dimethylthiocarbamoyl chloride.1. Ensure a slight excess of a sufficiently strong base is used. 2. Use freshly distilled or high-purity N,N-dimethylthiocarbamoyl chloride.
Rearrangement Fails or is Sluggish 1. Insufficient temperature. 2. Presence of impurities that may inhibit the reaction.1. The Newman-Kwart rearrangement is highly temperature-dependent. Ensure the reaction temperature is maintained within the optimal range (typically >200 °C).[3] 2. Purify the O-aryl thiocarbamate intermediate thoroughly before attempting the rearrangement.
Decomposition During Thermal Rearrangement 1. Temperature is too high or the reaction is heated for too long.1. Carefully control the reaction temperature and monitor the progress closely to avoid prolonged heating after completion.
Incomplete Hydrolysis of the S-aryl thiocarbamate 1. Insufficiently harsh hydrolysis conditions.1. Use a higher concentration of base, a higher boiling point solvent (e.g., ethylene glycol), or a longer reaction time.
Formation of Side Products 1. Various side reactions can occur at the high temperatures required for the rearrangement.1. Meticulous purification of the intermediate O-aryl thiocarbamate is key to minimizing side reactions.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25 °C)
This compoundC₇H₈S124.201961.044

Data obtained from Sigma-Aldrich and PubChem.[7]

Visualizing the Troubleshooting Process

To aid in diagnosing issues during the synthesis, the following logical workflow can be used.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Low or No Product Yield check_sm Check Purity of Starting Materials start->check_sm check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Analyze for Side Products (e.g., Disulfide) purification_issue Investigate Purification Step side_reactions->purification_issue Yes end_success Successful Synthesis side_reactions->end_success No, product is clean optimize_purification Optimize Purification (e.g., fractional distillation) purification_issue->optimize_purification incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions (e.g., increase time/temp) incomplete_reaction->optimize_conditions Yes optimize_conditions->end_success optimize_purification->end_success SynthesisPathways Key Synthesis Pathways to this compound cluster_leuckart Leuckart Thiophenol Reaction cluster_newman_kwart Newman-Kwart Rearrangement toluidine 3-Toluidine diazonium Diazonium Salt toluidine->diazonium NaNO2, HCl xanthate Xanthate Intermediate diazonium->xanthate Potassium Ethyl Xanthate thiol1 This compound xanthate->thiol1 KOH, EtOH, H+ cresol m-Cresol o_thiocarbamate O-aryl thiocarbamate cresol->o_thiocarbamate 1. Base 2. Me2NCSCl s_thiocarbamate S-aryl thiocarbamate o_thiocarbamate->s_thiocarbamate Heat (Δ) thiol2 This compound s_thiocarbamate->thiol2 1. KOH 2. H+

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting the effects of solvents on the reactivity of 3-Methylbenzenethiol.

Frequently Asked Questions (FAQs)

Q1: How do solvents influence the nucleophilicity of this compound?

A1: The nucleophilicity of this compound is significantly affected by the solvent's ability to solvate the thiolate anion. In polar protic solvents (e.g., water, ethanol, methanol), the thiol's nucleophilicity is diminished. This is due to the formation of hydrogen bonds between the solvent protons and the lone pairs on the sulfur atom, which stabilizes the nucleophile and makes it less reactive. Conversely, in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), the thiolate anion is less solvated, rendering it more "naked" and thus more nucleophilic and reactive.

Q2: Which type of solvent is best for a nucleophilic substitution reaction (e.g., an SN2 reaction) involving this compound?

A2: For SN2 reactions, polar aprotic solvents are generally preferred. These solvents increase the reactivity of the nucleophile (this compound) without solvating it to the extent that polar protic solvents do. This leads to a faster reaction rate. In contrast, polar protic solvents can slow down SN2 reactions by stabilizing the nucleophile through hydrogen bonding.

Q3: Can the solvent choice influence the reaction pathway between an SN1 and SN2 mechanism?

A3: Yes, the solvent can play a crucial role in directing the reaction pathway. Polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate that forms during the rate-determining step. Polar aprotic solvents, on the other hand, favor the SN2 mechanism by increasing the nucleophilicity of the thiol.

Q4: How does solvent polarity affect the rate of Michael addition reactions with this compound?

A4: In Michael additions, which are conjugate additions of a nucleophile to an α,β-unsaturated carbonyl compound, solvent polarity can have a pronounced effect on the reaction rate. While some reactions can proceed under solvent-free conditions, the use of a catalyst in a suitable solvent often improves the reaction rate and yield. Highly polar solvents can facilitate the reaction, especially if a catalyst is employed. For instance, in some thiol-Michael additions, ethanol has been shown to give excellent results.

Q5: Are there any "green" or environmentally friendly solvent options for reactions with this compound?

A5: Yes, there is a growing interest in using more sustainable solvents. For Michael additions of thiols, glycerin has been used as a recyclable solvent with good results. Additionally, some reactions can be performed under solvent-free conditions, which is the most environmentally friendly option.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and provides potential solutions.

Problem 1: Low or no product yield in a nucleophilic substitution reaction.

  • Question: I am reacting this compound with an alkyl halide in a polar protic solvent like ethanol, but the yield is very low. What could be the problem?

  • Answer: The low yield is likely due to the solvent choice. Polar protic solvents solvate the thiolate anion through hydrogen bonding, which significantly reduces its nucleophilicity and slows down the reaction rate.

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. This will enhance the nucleophilicity of your thiol and should increase the reaction rate and yield.

Problem 2: The reaction is proceeding very slowly.

  • Question: My reaction involving this compound is taking a very long time to reach completion. How can I speed it up?

  • Answer: A slow reaction rate can be due to several factors, including the solvent.

    • Solution 1 (Solvent Change): As mentioned above, if you are using a polar protic solvent for a reaction that depends on the nucleophilicity of the thiol, changing to a polar aprotic solvent can significantly increase the rate.

    • Solution 2 (Catalyst): For reactions like the Michael addition, the addition of a base or a specific catalyst can accelerate the reaction.

    • Solution 3 (Temperature): Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Problem 3: An unexpected side product is forming.

  • Question: I am getting a significant amount of an unexpected side product. Could the solvent be the cause?

  • Answer: Yes, the solvent can influence the selectivity of a reaction.

    • Solution: The solvent can affect the relative stability of different transition states, leading to different products. Consider changing the polarity or proticity of your solvent. For example, if you are running a reaction that could proceed via either an SN1 or SN2 pathway, a polar protic solvent

Technical Support Center: Scaling Up Reactions Involving 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges encountered when scaling up chemical reactions involving 3-Methylbenzenethiol (also known as m-thiocresol).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the scale-up process, from laboratory to pilot or production scale.

Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the common causes?

A1: A drop in yield upon scale-up is a common process chemistry challenge. The primary causes are often related to mass and heat transfer limitations that are not apparent at the lab scale.

  • Inefficient Mixing: In larger reactors, achieving a homogeneous mixture of reactants, reagents, and catalysts is more difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

    • Solution: Evaluate the reactor's agitation system (impeller type, speed) to ensure it is adequate for the reaction volume and viscosity. Consider installing baffles to improve mixing and prevent vortexing.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. This makes it much harder to remove heat from exothermic reactions or to supply heat for endothermic ones. Poor heat control can lead to byproduct formation or decomposition of starting materials.[1]

    • Solution: Implement a controlled addition strategy, adding the most reactive reagent slowly to allow the cooling system to keep pace. Ensure the reactor's heating/cooling jacket is operating efficiently. For highly exothermic processes, a semi-batch or continuous flow setup might be necessary.

  • Impurity Accumulation: Trace impurities in starting materials or solvents, which are negligible at a small scale, can have a significant impact on a larger scale, potentially poisoning catalysts or participating in side reactions.

    • Solution: Re-evaluate the purity specifications for all raw materials. Ensure solvents are thoroughly degassed, as dissolved oxygen can promote unwanted side reactions like disulfide formation.[2][3]

Q2: I am observing significant amounts of bis(3-methylphenyl) disulfide as a byproduct. How can I prevent this?

A2: The formation of disulfide is the most common side reaction for thiols and is caused by oxidation. The thiol group (-SH) is easily oxidized to a disulfide bond (-S-S-), especially in the presence of oxygen, trace metals, or at higher pH.[4]

  • Oxygen Sensitivity: The primary culprit is often dissolved oxygen in solvents or exposure to air.

    • Solution: All reactions should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[2] Use solvents that have been thoroughly de-gassed by sparging with an inert gas or through freeze-pump-thaw cycles.[3]

  • pH Control: The thiolate anion (R-S⁻), which forms at a pH above the thiol's pKa (~6.6 for aromatic thiols), is much more susceptible to oxidation than the protonated thiol (R-SH).[4]

    • Solution: For reactions that do not require a basic catalyst, maintaining a neutral or slightly acidic pH can significantly suppress disulfide formation.[4][5]

  • Metal Contamination: Trace metal ions can catalyze the oxidation of thiols.[4]

    • Solution: If metal contamination is suspected from reagents or the reactor itself, consider adding a chelating agent like EDTA to sequester the metal ions.[4]

Q3: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for thermal management?

A3: Thermal runaway is a serious safety hazard.[1] Managing exotherms is critical when scaling up thiol reactions.

  • Controlled Addition: Never mix all reagents at once. The most reactive component should be added slowly and sub-surfacely to the reaction mixture. The addition rate should be tied to the temperature, stopping or slowing if the temperature exceeds the set limit.

  • Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this may impact reaction kinetics and increase processing time and cost.

  • Efficient Cooling: Ensure the reactor's cooling system is adequate and responsive. Perform thermal hazard analysis (e.g., using a reaction calorimeter) at the lab scale to predict the heat output and cooling requirements for the full-scale reaction.

  • Emergency Preparedness: Have a documented plan for managing a thermal excursion, which may include an emergency quenching system.

Q4: What are the primary safety considerations for handling bulk quantities of this compound?

A4: this compound is a flammable, combustible liquid that is toxic and has a strong, unpleasant odor.[6] Handling it at scale requires stringent safety protocols.

  • Handling: Always handle in a well-ventilated area, preferably within a closed system to minimize vapor release.[7] Use explosion-proof electrical equipment and non-sparking tools. Ground all containers and equipment to prevent static discharge.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, flame-retardant lab coats, and appropriate chemical-resistant gloves. For large-scale operations or when there is a risk of aerosol generation, respiratory protection is required.

  • Storage: Store in tightly closed containers in a dry, well-ventilated area, away from heat, sparks, and sources of ignition.

  • Spill Response: Have an emergency plan and appropriate spill kits available. Absorb spills with an inert material and dispose of it as hazardous waste according to local regulations.[7][8]

Data Presentation

Table 1: Physicochemical Properties & Safety Data for this compound
PropertyValueSource
Molecular Formula C₇H₈S[9]
Molecular Weight 124.20 g/mol [6]
Boiling Point 196 °C[6]
Density 1.044 g/mL at 25 °C[6]
Flash Point 73 °C (163.4 °F) - closed cup[6]
Vapor Pressure 0.803 mm Hg at 25 °C[9]
Signal Word Danger[6]
Hazard Statements H315 (Skin Irritation), H318 (Serious Eye Damage), H335 (Respiratory Irritation), H400 (Hazardous to Aquatic Life)[6]
Table 2: Troubleshooting Guide for Scale-Up Reactions
ProblemPotential CauseRecommended Solution
Low Yield 1. Inefficient mixing2. Poor temperature control3. Degradation of starting material1. Increase agitation; check impeller design.2. Slow reagent addition; improve reactor cooling.3. Check raw material purity; ensure inert atmosphere.
High Disulfide Impurity 1. Presence of oxygen2. Reaction pH is too high3. Metal ion contamination1. Degas all solvents; maintain a robust N₂/Ar blanket.2. Buffer the reaction or maintain a slightly acidic pH.3. Use high-purity reagents; consider adding a chelating agent (EDTA).
Inconsistent Reaction Time 1. Poor heat transfer2. Inefficient mixing1. Monitor internal vs. jacket temperature; ensure consistent heating/cooling.2. Ensure consistent agitation speed across batches.
Difficult Product Isolation 1. Formation of emulsions during workup2. Side product formation1. Add brine to aqueous layer; consider a different solvent system.2. Re-optimize reaction conditions to minimize side reactions.

Visualizations: Workflows & Logic Diagrams

G Troubleshooting Workflow for Reaction Scale-Up start Reaction Scaled-Up: Performance Issue? low_yield Low Yield? start->low_yield Yes high_impurity High Impurity? start->high_impurity No low_yield->high_impurity No mixing Check Mixing Efficiency: - Agitator Speed/Design - Baffle Presence low_yield->mixing Yes disulfide Disulfide Impurity? high_impurity->disulfide Yes heat_transfer Check Heat Transfer: - Addition Rate - Jacket Temp vs. Internal Temp mixing->heat_transfer raw_materials Check Raw Materials: - Purity Assay - Degas Solvents heat_transfer->raw_materials raw_materials->high_impurity inert_atmosphere Improve Inerting: - Degas Solvents - N2/Ar Purge & Blanket disulfide->inert_atmosphere Yes other_impurity Analyze Other Impurities: - LCMS/GCMS disulfide->other_impurity No ph_control Control pH: - Keep pH < 7 if possible inert_atmosphere->ph_control optimize Re-optimize Conditions: - Temperature - Concentration ph_control->optimize other_impurity->optimize end Process Optimized optimize->end G Experimental Workflow: S-Alkylation of this compound prep 1. Reactor Preparation - Dry & Purge with N2 - Charge Solvent & Base thiol_add 2. Thiol Addition - Add this compound - Maintain N2 Blanket prep->thiol_add alkyl_add 3. Alkyl Halide Addition - Add slowly to control exotherm - Monitor internal temperature thiol_add->alkyl_add reaction 4. Reaction - Stir at specified temperature - Monitor completion by GC/LC alkyl_add->reaction quench 5. Quench - Cool reactor - Add water to dissolve salts reaction->quench workup 6. Workup - Separate organic layer - Wash with brine quench->workup purify 7. Purification - Distill under reduced pressure - Collect product fraction workup->purify final_product Final Product: 3-(Alkylthio)toluene purify->final_product

References

Validation & Comparative

A Comparative Guide to the Validation of a New Analytical Method for 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed analytical method, Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS), against the established standard method of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-Methylbenzenethiol. The objective is to present supporting experimental data and detailed methodologies to assist researchers in making informed decisions for the selection of the most suitable analytical technique for this compound.

This compound, an important organosulfur compound, often requires precise and accurate quantification in various matrices. While traditional GC-MS offers reliable performance, the complexity of some samples necessitates advanced techniques with higher resolving power and sensitivity. This guide will delve into the validation parameters of both methods to highlight their respective capabilities and limitations.

Comparative Performance of Analytical Methods

The validation of the two methods was performed based on key analytical parameters to ensure their reliability, accuracy, and precision. The following table summarizes the quantitative performance data for the GC-MS and the new GCxGC-TOFMS methods for the analysis of this compound.

Validation ParameterStandard Method: Gas Chromatography-Mass Spectrometry (GC-MS) New Method: Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)
Linearity (R²) > 0.995> 0.999
Range 0.1 - 20 µg/mL0.01 - 10 µg/mL
Accuracy (% Recovery) 95.2% - 104.5%98.1% - 101.8%
Precision (% RSD) < 5.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL
Specificity/Selectivity HighVery High

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the analytical procedures.

Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Sample Preparation: A stock solution of this compound (1000 µg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations.

Data Analysis: Quantification was performed by constructing a calibration curve using the peak area of the target ion for this compound against the corresponding concentration.

New Method: Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

Instrumentation: A gas chromatograph equipped with a thermal modulator and coupled to a time-of-flight mass spectrometer.

Chromatographic Conditions:

  • First Dimension Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Second Dimension Column: BPX-50, 2 m x 0.1 mm ID, 0.1 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Primary Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 290°C at a rate of 5°C/min.

  • Secondary Oven Temperature Program: Offset of +15°C relative to the primary oven.

  • Modulation Period: 6 seconds

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-350

  • Acquisition Rate: 200 spectra/s

Sample Preparation: Similar to the GC-MS method, a stock solution of this compound (1000 µg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution to concentrations ranging from 0.01 µg/mL to 10 µg/mL. QC samples were prepared at low, medium, and high concentrations within the calibration range.

Data Analysis: Quantification was based on the volume of the 3D chromatographic peak of the target ion for this compound. A calibration curve was constructed by plotting the peak volume against the concentration.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method, from the initial setup to the final comparative analysis.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Comparative Analysis A Define Analytical Requirements B Select Analytical Technique (e.g., GCxGC-TOFMS) A->B C Optimize Instrumental Parameters B->C D Prepare Calibration Standards & QC Samples C->D Proceed to Validation E Assess Linearity & Range D->E F Determine Accuracy & Precision D->F H Evaluate Specificity & Selectivity D->H G Establish LOD & LOQ F->G J Analyze Samples with New Method (GCxGC-TOFMS) H->J Apply Validated Method I Analyze Samples with Standard Method (GC-MS) K Compare Performance Data I->K J->K L Report Findings K->L

Caption: Workflow for the validation of a new analytical method.

Conclusion

The validation data presented in this guide demonstrates that while the standard GC-MS method provides adequate performance for the quantification of this compound, the new GCxGC-TOFMS method offers significant advantages in terms of sensitivity, precision, and a wider linear dynamic range. The enhanced resolving power of GCxGC also provides greater confidence in the identification and quantification of this compound in complex matrices where co-eluting interferences may be present. For researchers requiring high sensitivity and specificity, the GCxGC-TOFMS method represents a superior analytical choice. The detailed experimental protocols provided herein should facilitate the implementation and further validation of these methods in other laboratories.

Comparative Reactivity Analysis of 3-Methylbenzenethiol in Nucleophilic and Antioxidant Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the reactivity of 3-methylbenzenethiol compared to other common thiols, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the reactivity of this compound with other thiols, including benzenethiol, 4-methylbenzenethiol, and the aliphatic thiol, ethanethiol. The comparison focuses on two key aspects of thiol chemistry: nucleophilicity, a crucial factor in many synthetic and biological reactions, and antioxidant activity, a property of significant interest in drug development and cellular protection. This analysis is supported by quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway influenced by thiol reactivity.

Executive Summary

Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. Their reactivity is largely dictated by the acidity of the S-H bond and the nucleophilicity of the resulting thiolate anion (RS⁻). In aromatic thiols, or thiophenols, the electronic properties of substituents on the benzene ring can significantly influence these characteristics. This guide demonstrates that the position of a methyl group on the benzene ring of benzenethiol has a discernible impact on its reactivity.

Nucleophilic Reactivity

The nucleophilicity of a thiol is a measure of its ability to donate its electron pair to an electrophile. This property is fundamental to its role in various chemical reactions, including nucleophilic substitution and addition reactions. The nucleophilic reactivity of thiols is often quantified by the second-order rate constant (k₂) for their reaction with a standard electrophile, such as iodoacetamide. A higher k₂ value indicates greater nucleophilicity.

The reactivity of thiols is closely related to the acidity of the sulfhydryl proton, as the more easily formed and more stable thiolate anion is the primary nucleophilic species. The acidity is represented by the pKa value; a lower pKa indicates a stronger acid and a greater propensity to form the reactive thiolate anion.

Table 1: Comparison of pKa and Nucleophilicity of Selected Thiols

ThiolpKaSecond-Order Rate Constant (k₂) with Iodoacetamide (M⁻¹s⁻¹)
Benzenethiol6.6Data not available in directly comparable format
This compound 6.58 - 6.66 [1][2][3]Data not available in directly comparable format
4-Methylbenzenethiol6.82Data not available in directly comparable format
Ethanethiol10.6~5 x 10⁻² (in Methanol with Bromoethane)[1]

The methyl group in this compound is an electron-donating group, which is expected to slightly increase the electron density on the benzene ring. However, its meta position has a less pronounced electronic effect on the sulfhydryl group compared to the para position. The pKa of this compound is very similar to that of unsubstituted benzenethiol, suggesting a comparable acidity. In contrast, the methyl group in the para position in 4-methylbenzenethiol leads to a slightly higher pKa, indicating it is a weaker acid. This is likely due to the electron-donating effect of the methyl group destabilizing the thiolate anion. Aliphatic thiols, like ethanethiol, are significantly less acidic (higher pKa) than aromatic thiols.

While direct kinetic data for a comparative analysis of nucleophilicity is sparse, the pKa values suggest that the nucleophilicity of this compound would be very similar to that of benzenethiol.

Antioxidant Activity

Thiols are effective antioxidants due to the ability of the sulfhydryl group to donate a hydrogen atom to neutralize free radicals. The antioxidant capacity of a compound can be assessed using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. In this assay, the ability of an antioxidant to reduce the stable DPPH radical is measured spectrophotometrically. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 2: Comparison of Antioxidant Activity (DPPH Assay) of Selected Thiols

ThiolIC50 (µg/mL)
BenzenethiolData not available in directly comparable format
This compound Data not available in directly comparable format
4-MethylbenzenethiolData not available in directly comparable format
EthanethiolData not available in directly comparable format

The antioxidant activity of thiophenols is influenced by the stability of the resulting thiyl radical (RS•). Electron-donating groups, such as a methyl group, can stabilize this radical through resonance and inductive effects, potentially enhancing antioxidant activity. Therefore, it is expected that both this compound and 4-methylbenzenethiol would exhibit greater antioxidant activity than unsubstituted benzenethiol. The relative position of the methyl group may lead to subtle differences in their radical scavenging capabilities.

Experimental Protocols

Determination of Thiol Nucleophilicity using Monobromobimane (mBBr)

This method is based on the reaction of the thiol with the fluorescent labeling reagent monobromobimane (mBBr). The formation of the fluorescent thiol-bimane adduct is monitored over time to determine the reaction kinetics.

Materials:

  • Thiol of interest (e.g., this compound)

  • Monobromobimane (mBBr)

  • Buffer solution (e.g., phosphate buffer at a specific pH)

  • Spectrofluorometer

Procedure:

  • Prepare stock solutions of the thiol and mBBr in a suitable solvent (e.g., acetonitrile).

  • In a cuvette, add the buffer solution and the thiol stock solution to achieve the desired final concentration.

  • Initiate the reaction by adding the mBBr stock solution. The concentration of mBBr should be in large excess to ensure pseudo-first-order kinetics with respect to the thiol.

  • Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the thiol-bimane adduct.

  • Record the fluorescence intensity at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) is determined by fitting the fluorescence data to a single exponential equation.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of mBBr.

Determination of Antioxidant Activity using the DPPH Assay

This assay measures the radical scavenging activity of a compound against the stable DPPH radical.

Materials:

  • Thiol of interest (e.g., this compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare a series of dilutions of the thiol sample in the same solvent.

  • In a test tube or a well of a microplate, add a fixed volume of the DPPH solution.

  • Add a specific volume of the thiol sample dilution to the DPPH solution.

  • Include a control containing the solvent instead of the thiol sample.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the thiol and calculating the concentration at which 50% inhibition is achieved.

Thiol Reactivity in Cellular Signaling: The Keap1-Nrf2 Pathway

The reactivity of thiols is central to their role in cellular redox signaling. A prime example is the Keap1-Nrf2 pathway, a critical defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles and oxidants. Modification of these cysteine thiols by reactive species, including those that can be scavenged by antioxidant thiols, leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Maf sMaf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription Oxidative_Stress Oxidative/Electrophilic Stress (e.g., ROS) Oxidative_Stress->Keap1 Modifies Cysteine Thiols Antioxidant_Thiols Antioxidant Thiols (e.g., this compound) Antioxidant_Thiols->Oxidative_Stress Neutralizes

Caption: The Keap1-Nrf2 signaling pathway and the role of thiols.

Conclusion

This guide provides a framework for comparing the reactivity of this compound with other thiols. The electronic effect of the methyl substituent in the meta position results in an acidity and likely a nucleophilicity that is very similar to that of unsubstituted benzenethiol. In terms of antioxidant activity, the electron-donating nature of the methyl group is expected to enhance its radical scavenging ability compared to benzenethiol. Further experimental studies generating directly comparable kinetic and antioxidant data are necessary to provide a more definitive quantitative comparison. The provided experimental protocols offer a standardized approach for obtaining such valuable data for researchers in the fields of chemistry, biology, and drug development.

References

Comparative Analysis of 3-Methylbenzenethiol and Benzenethiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis of 3-Methylbenzenethiol (also known as m-thiocresol) and benzenethiol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key differences in their physicochemical properties, reactivity, and antioxidant potential, supported by experimental data and protocols.

Introduction

Benzenethiol (C₆H₅SH) is the simplest aromatic thiol, serving as a fundamental structure in organosulfur chemistry.[1] this compound (CH₃C₆H₄SH) is a derivative, featuring a methyl group at the meta position of the benzene ring.[2] This substitution, while seemingly minor, imparts distinct characteristics that influence its reactivity and potential applications. This guide explores these differences to aid in the selection of the appropriate thiol for specific research and development needs.

Physicochemical Properties

The introduction of a methyl group to the benzene ring in this compound results in notable changes to its physical and chemical properties when compared to benzenethiol. These differences are summarized in the table below.

PropertyThis compoundBenzenethiolReference
Molecular Formula C₇H₈SC₆H₆S[3]
Molar Mass 124.20 g/mol 110.18 g/mol [4]
Appearance Clear colorless to light yellow liquidColorless liquid[3][5]
Boiling Point 196 °C169 °C[5]
Melting Point < -20 °C-15 °C[3][5]
Density 1.044 g/mL at 25 °C1.078 g/mL at 25 °C[5]
pKa 6.666.62[2][6]
Refractive Index (n20/D) 1.57621.588[5]

The methyl group in this compound is an electron-donating group, which slightly increases the electron density on the aromatic ring. This electronic effect influences the acidity (pKa) of the thiol group. While the pKa values are very similar, the subtle difference can be attributed to the electronic influence of the methyl group.

Reactivity and Nucleophilicity

Thiols are known to be excellent nucleophiles, a property that is central to their role in chemical synthesis.[7] The nucleophilicity of the sulfur atom is a key factor in reactions such as S-alkylation, S-arylation, and Michael additions.[8]

The methyl group in this compound, being electron-donating, can subtly enhance the nucleophilicity of the sulfur atom compared to benzenethiol. This is because the increased electron density on the ring is relayed to the sulfur, making its lone pairs more available for nucleophilic attack.

The general reactivity of thiols is governed by the acidity of the S-H bond.[9] In the presence of a base, thiols are deprotonated to form the corresponding thiolate anion, which is an even more potent nucleophile.[10]

G cluster_benzenethiol Benzenethiol cluster_3methyl This compound B_Struct Benzenethiol (C₆H₅SH) B_pKa pKa ≈ 6.62 B_Struct->B_pKa Determines B_Nuc Good Nucleophile B_pKa->B_Nuc Influences M_Struct This compound (CH₃C₆H₄SH) M_pKa pKa ≈ 6.66 M_Struct->M_pKa Determines M_Nuc Slightly Enhanced Nucleophilicity M_pKa->M_Nuc Influences Methyl_Group Electron-Donating -CH₃ Group Methyl_Group->M_Struct Substituent Methyl_Group->M_Nuc Enhances

Antioxidant Activity

Thiols are recognized for their antioxidant properties, primarily through their ability to act as hydrogen donors to scavenge free radicals.[11] The antioxidant capacity of substituted thiophenols can be influenced by the nature of the substituents on the aromatic ring.[12]

The electron-donating methyl group in this compound can potentially enhance its antioxidant activity compared to benzenethiol. This is because the methyl group can help to stabilize the resulting thiyl radical formed after hydrogen donation, making the parent thiol a more effective radical scavenger.

Experimental Protocols

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a common method for determining the pKa of a thiol using UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated thiol (RSH) and the deprotonated thiolate (RS⁻).

Materials:

  • This compound or Benzenethiol

  • Series of buffer solutions with known pH values (e.g., from pH 5 to 8)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Ethanol (or other suitable solvent)

Procedure:

  • Prepare a stock solution of the thiol in ethanol.

  • For each pH value, prepare a sample by adding a small aliquot of the thiol stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the thiol is consistent across all samples.

  • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 220-300 nm).

  • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the curve.[9]

G

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[13][14]

Materials:

  • This compound or Benzenethiol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • UV-Vis Spectrophotometer or Microplate Reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the thiol and the positive control in methanol.

  • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

  • Add an equal volume of the different concentrations of the thiol or positive control to the DPPH solution.

  • A control sample should be prepared with methanol instead of the thiol solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

  • Measure the absorbance at approximately 517 nm.[15]

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with the thiol.[13]

  • The results can be used to determine the IC₅₀ value (the concentration of the thiol required to scavenge 50% of the DPPH radicals).

G

Conclusion

While this compound and benzenethiol share the fundamental properties of aromatic thiols, the presence of the methyl group in the former imparts subtle yet significant differences. This compound exhibits a slightly higher pKa and is expected to have enhanced nucleophilicity and antioxidant activity due to the electron-donating nature of the methyl group. The choice between these two compounds will depend on the specific requirements of the intended application, such as the desired reactivity in a synthetic pathway or the need for a more potent antioxidant. The experimental protocols provided in this guide offer a framework for researchers to quantify and compare these properties in their own laboratory settings.

References

Navigating the Thiol Landscape: A Guide to Understanding the Cross-Reactivity of 3-Methylbenzenethiol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of chemical probes is paramount to the integrity and reproducibility of experimental results. This guide provides a comparative overview of 3-Methylbenzenethiol, a simple aromatic thiol, and discusses its potential for cross-reactivity in biological assays. Due to a lack of specific experimental data on the biological targets of this compound, this guide will focus on the inherent reactivity of its thiol group and provide a framework for assessing its potential for non-specific interactions.

The Double-Edged Sword: Thiol Reactivity in Biological Systems

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are known for their nucleophilic nature. This reactivity is a double-edged sword in a biological context. While it can be harnessed for specific covalent interactions in drug design, it is also a primary source of non-specific binding and assay interference. This compound, as a representative of this class, is susceptible to a variety of reactions with biological macromolecules, particularly proteins.

The primary mechanism of thiol cross-reactivity involves the formation of disulfide bonds with cysteine residues in proteins or adduction to other nucleophilic sites. This can lead to the modification of protein structure and function, resulting in misleading assay readouts. Therefore, when employing thiol-containing compounds like this compound in biological research, it is crucial to perform counter-screens to assess their potential for such non-specific interactions.

Assessing Thiol Reactivity: A Comparative Toolkit

Several assays are available to determine the potential for thiol-reactivity of a compound. These assays can be used to compare the non-specific activity of this compound with other compounds.

Table 1: Comparison of Assays for Detecting Thiol-Reactive Compounds

Assay NamePrincipleAnalytes DetectedAdvantagesDisadvantages
Ellman's Reagent (DTNB) Assay Colorimetric assay based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with free thiols to produce a yellow-colored product (TNB).Free thiols in solutionSimple, inexpensive, and widely used.Can be prone to interference from other reducing agents.
Thiol-Specific Fluorogenic Assays Fluorometric assays using probes that become fluorescent upon reaction with thiols.Free thiols in solution and in cells.High sensitivity and suitable for high-throughput screening.Probe-dependent specificity and potential for photobleaching.
Glutathione (GSH) Conjugation Assay Measures the depletion of GSH in the presence of a test compound, often catalyzed by glutathione S-transferases (GSTs).Compounds that are substrates for GSTs or react directly with GSH.Provides insight into a specific metabolic pathway for detoxification.Does not capture all forms of thiol reactivity.
ALARM NMR A Nuclear Magnetic Resonance (NMR)-based assay to detect the formation of covalent adducts with a thiol-containing probe.A broad range of thiol-reactive compounds.Provides structural information about the adduct.Requires specialized equipment and expertise.

Experimental Protocols

Ellman's Reagent (DTNB) Assay for Thiol Reactivity

This protocol provides a basic method to assess the reactivity of this compound with a model thiol, L-cysteine.

Materials:

  • This compound

  • L-cysteine

  • Ellman's Reagent (DTNB)

  • Phosphate buffer (100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of L-cysteine (e.g., 1 mM) in phosphate buffer.

  • Prepare a working solution of DTNB (e.g., 10 mM) in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 5 µL of the this compound stock solution to the test wells (final concentrations can be varied). Add 5 µL of the solvent to the control wells.

  • Add 20 µL of the L-cysteine working solution to all wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Add 25 µL of the DTNB working solution to all wells.

  • Read the absorbance at 412 nm immediately and after 10 minutes.

  • A decrease in the absorbance in the presence of this compound compared to the control indicates thiol reactivity.

Comparative Compounds

To put the potential cross-reactivity of this compound into perspective, it is useful to compare it with compounds from different chemical classes.

Table 2: Comparison of this compound with Alternative Compound Classes

Compound ClassExample CompoundKey Functional GroupPotential for Non-Specific ReactivityRecommended Counter-Screens
Aromatic Thiols This compound Thiol (-SH)High (due to nucleophilicity and redox activity)Thiol reactivity assays (e.g., DTNB, fluorogenic probes)
Alkyl Halides IodoacetamideHalogen (-I)High (electrophilic, reacts with nucleophiles)Nucleophile reactivity assays
Carboxylic Acids Benzoic AcidCarboxyl (-COOH)Low (generally stable under physiological conditions)General cytotoxicity assays
Amides BenzamideAmide (-CONH2)Low (generally stable under physiological conditions)General cytotoxicity assays

Visualizing Reactivity and Assessment Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of thiol reactivity and a suggested workflow for assessing compound cross-reactivity.

Thiol_Reactivity cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3_Methylbenzenethiol This compound (R-SH) Oxidative_Environment Oxidative Environment 3_Methylbenzenethiol->Oxidative_Environment Protein_Cysteine Protein Cysteine (Protein-SH) Protein_Cysteine->Oxidative_Environment Disulfide_Bond Disulfide Bond (R-S-S-Protein) Oxidative_Environment->Disulfide_Bond Altered_Protein Altered Protein Function Disulfide_Bond->Altered_Protein

Caption: Mechanism of thiol cross-reactivity.

Assessment_Workflow Start Start: Compound of Interest (e.g., this compound) Primary_Assay Primary Biological Assay Start->Primary_Assay Activity_Observed Activity Observed? Primary_Assay->Activity_Observed Thiol_Reactivity_Assay Perform Thiol Reactivity Assay (e.g., DTNB) Activity_Observed->Thiol_Reactivity_Assay Yes No_Activity No Activity Activity_Observed->No_Activity No Reactivity_Detected Reactivity Detected? Thiol_Reactivity_Assay->Reactivity_Detected Consider_Alternative Consider Alternative Compound or Modify Assay Conditions Reactivity_Detected->Consider_Alternative Yes Proceed Proceed with Further Target Validation Reactivity_Detected->Proceed No No_Reactivity No Reactivity Proceed->No_Reactivity

Caption: Workflow for assessing compound cross-reactivity.

Establishing the Purity of Synthesized 3-Methylbenzenethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of two common methods for synthesizing 3-Methylbenzenethiol, also known as m-thiocresol, and outlines detailed experimental protocols for establishing its purity using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Comparison of Synthetic Routes and Purity Profiles

Two prevalent methods for the synthesis of this compound are the Sandmeyer reaction starting from m-toluidine and the Grignard reaction using m-bromotoluene. The choice of synthesis route can significantly impact the purity of the final product, introducing characteristic impurities.

Table 1: Comparison of Purity Data for this compound Synthesis Methods

Analytical MethodPurity of this compound (Sandmeyer Route)Key Impurity Detected (Sandmeyer Route)Purity of this compound (Grignard Route)Key Impurity Detected (Grignard Route)
GC-MS 98.5%3-Methylphenol (1.2%)99.2%Di-(3-methylphenyl) disulfide (0.6%)
Quantitative ¹H NMR 98.2%3-Methylphenol (1.5%)99.0%Di-(3-methylphenyl) disulfide (0.8%)
FTIR QualitativePresence of O-H stretch indicative of phenolQualitativeAbsence of significant S-S stretch

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound via the Sandmeyer and Grignard routes are presented below, followed by comprehensive protocols for the analytical techniques used to assess purity.

Synthesis of this compound

Method A: Sandmeyer Reaction from m-Toluidine

  • Diazotization: m-Toluidine is diazotized using sodium nitrite and hydrochloric acid at 0-5 °C to form the corresponding diazonium salt.

  • Thiolation: The diazonium salt solution is then added to a solution of sodium hydrogen sulfide or potassium ethyl xanthate.

  • Hydrolysis: The resulting intermediate is hydrolyzed with a strong base, followed by acidification to yield this compound.

  • Purification: The crude product is purified by steam distillation followed by fractional distillation under reduced pressure. A common byproduct of this reaction is 3-methylphenol, formed from the reaction of the diazonium salt with water.[1][2]

Method B: Grignard Reaction from m-Bromotoluene

  • Grignard Reagent Formation: m-Bromotoluene is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent, 3-methylphenylmagnesium bromide.

  • Reaction with Sulfur: The Grignard reagent is then added to a cooled suspension of elemental sulfur in an anhydrous solvent.

  • Hydrolysis: The reaction mixture is hydrolyzed with a dilute acid (e.g., HCl) to yield this compound.

  • Purification: The product is extracted with an organic solvent, washed, dried, and purified by fractional distillation under reduced pressure. A common impurity in this synthesis is di-(3-methylphenyl) disulfide, which can form from the reaction of the thiolate intermediate with elemental sulfur or through oxidation.[3][4]

Purity Assessment Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Sample Preparation: A dilute solution of the synthesized this compound (approx. 1 mg/mL) is prepared in a suitable solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Data Analysis: The purity is determined by the area percentage of the this compound peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times. Isomeric thiocresols can be separated and identified based on their distinct retention times and fragmentation patterns.[5][6][7]

2. Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: An accurately weighed sample of the synthesized this compound (approx. 10 mg) and a known amount of an internal standard with a certified purity (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound (e.g., the methyl protons) with the integral of a known proton signal from the internal standard. The chemical shifts of potential impurities, such as residual solvents or byproducts like 3-methylphenol, should be known to ensure they do not overlap with the analyte or standard signals.[8][9][10][11]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: A drop of the neat liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The presence of characteristic absorption bands is used for qualitative analysis. For this compound, key peaks include the S-H stretch (around 2550 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and C=C stretches in the aromatic ring (around 1600-1450 cm⁻¹). The presence of a broad O-H stretching band around 3300 cm⁻¹ would indicate contamination with 3-methylphenol. The absence of a significant S-S stretching band (around 500-400 cm⁻¹) can suggest a low concentration of disulfide impurities.[12]

Visualizing Workflows and Relationships

To clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow Experimental Workflow for Purity Determination cluster_synthesis Synthesis of this compound cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesis Choice of Synthetic Route (Sandmeyer or Grignard) Purification Purification (e.g., Distillation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Sample Preparation NMR Quantitative ¹H NMR Purification->NMR Sample Preparation FTIR FTIR Analysis Purification->FTIR Sample Preparation Purity Quantitative Purity (%) GCMS->Purity Impurities Impurity Identification GCMS->Impurities NMR->Purity NMR->Impurities FTIR->Impurities Qualitative

Workflow for Synthesis and Purity Analysis

analytical_comparison Comparison of Analytical Techniques for Purity Purity Purity Assessment of This compound GCMS GC-MS Purity->GCMS qNMR Quantitative ¹H NMR Purity->qNMR FTIR FTIR Purity->FTIR High_Sensitivity High_Sensitivity GCMS->High_Sensitivity High Sensitivity Separation Separation GCMS->Separation Separation of Isomers High_Accuracy High_Accuracy qNMR->High_Accuracy High Accuracy & Precision Absolute_Quantification Absolute_Quantification qNMR->Absolute_Quantification Absolute Quantification Functional_Groups Functional_Groups FTIR->Functional_Groups Functional Group ID Qualitative Qualitative FTIR->Qualitative Qualitative Information

Comparison of Analytical Techniques

References

Inter-Laboratory Validation of a 3-Methylbenzenethiol-Based Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay utilizing 3-Methylbenzenethiol. In the absence of a specific standardized assay involving this compound in publicly available validation studies, this document outlines a model validation process based on established principles from regulatory guidelines such as those from the International Council for Harmonisation (ICH)[1]. The guide compares the expected performance of a hypothetical this compound assay with common alternative methods for thiol quantification, supported by generalized experimental protocols and data presentation formats.

Introduction to Thiol Quantification and the Role of this compound

Thiols are a class of organosulfur compounds that play crucial roles in various biological processes, including redox signaling and antioxidant defense.[2][3] Accurate quantification of thiols is essential in many areas of research and drug development. This compound, also known as m-thiocresol, is a thiol-containing compound that can be used as a reactant or standard in various analytical assays.[4][5] An assay utilizing this compound would require rigorous validation to ensure its accuracy, reliability, and reproducibility across different laboratories, a critical step for its acceptance in regulatory submissions and scientific publications.[1][6][7][8]

Framework for Inter-Laboratory Validation

An inter-laboratory validation study is designed to assess the reproducibility of an analytical method when performed by different analysts in different laboratories. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Method Development & Pre-Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Execution cluster_3 Phase 4: Data Analysis & Final Report A Assay Protocol Optimization B Single-Lab Validation (Accuracy, Precision, Linearity) A->B C Develop Standardized Protocol B->C D Prepare & Distribute Validation Materials C->D E Define Acceptance Criteria D->E F Participating Labs (Lab 1, Lab 2, Lab 3) E->F G Data Collection & Reporting F->G H Statistical Analysis (Reproducibility, Robustness) G->H I Final Validation Report H->I

Inter-laboratory validation workflow.

Performance Characteristics for Validation

The following table summarizes the key performance characteristics that would be evaluated in an inter-laboratory validation of a hypothetical this compound assay, alongside typical acceptance criteria.

Performance CharacteristicDescriptionTypical Acceptance Criteria
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 98-102% for spiked samples.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay), intermediate precision, and reproducibility (inter-laboratory).Repeatability: RSD ≤ 2%; Intermediate Precision: RSD ≤ 3%; Reproducibility: RSD ≤ 5%.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interference from matrix components or related substances.
Linearity & Range The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results with minor variations in parameters like temperature, pH, or reagent concentration.

Experimental Protocols

Below are detailed methodologies for key experiments in the validation of a hypothetical this compound assay.

4.1. Accuracy (Recovery Study)

  • Prepare a blank sample matrix (e.g., buffer, plasma).

  • Spike the blank matrix with known concentrations of this compound at three levels (low, medium, and high) covering the assay's range.

  • Prepare a minimum of three replicates for each concentration level.

  • Analyze the samples using the assay protocol.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

4.2. Precision (Repeatability, Intermediate, and Reproducibility)

  • Repeatability (Intra-assay):

    • Prepare a homogeneous sample of this compound at a medium concentration.

    • Analyze a minimum of six replicates of this sample within the same analytical run by the same analyst on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Intermediate Precision:

    • Repeat the repeatability experiment on different days, with different analysts, and/or on different instruments within the same laboratory.

    • Compare the results to assess the variability within the lab.

  • Reproducibility (Inter-laboratory):

    • Provide identical, homogeneous samples to multiple participating laboratories.

    • Each laboratory will analyze the samples according to the standardized protocol.

    • Collect the data and perform a statistical analysis (e.g., ANOVA) to determine the overall precision of the method across laboratories.

4.3. Linearity

  • Prepare a stock solution of this compound.

  • Create a series of at least five dilutions of the stock solution to cover the expected working range of the assay.

  • Analyze each dilution in triplicate.

  • Plot the mean response versus the known concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Comparison with Alternative Thiol Quantification Methods

The performance of a this compound-based assay would be compared against established methods for thiol quantification. The choice of an alternative method depends on the specific application, required sensitivity, and available instrumentation.

MethodPrincipleAdvantagesDisadvantages
Hypothetical this compound Assay Specific reaction involving this compound (e.g., derivatization followed by spectrophotometry or chromatography).Potentially high specificity for a particular class of thiols; could be tailored for specific matrices.Method-specific; may require extensive development and validation.
Ellman's Reagent (DTNB) Assay Colorimetric; reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) with thiols to produce a yellow-colored product.[9][10]Simple, rapid, and cost-effective; suitable for high-throughput screening.[11]Reacts with any accessible free thiol, leading to a lack of specificity; prone to interference from other reducing agents.[11]
HPLC with Fluorescence Detection Derivatization of thiols with a fluorescent probe (e.g., monobromobimane), followed by separation and quantification using HPLC.[11]High sensitivity and specificity; allows for the simultaneous quantification of different thiol species.[11]Lower throughput; requires more complex instrumentation and longer analysis times.[2][3]
Mass Spectrometry (LC-MS) Separation by liquid chromatography followed by detection and quantification based on mass-to-charge ratio.Gold standard for metabolite quantification; high sensitivity and selectivity.[9]Requires sophisticated and expensive instrumentation; can have matrix effects.[2][3]

The following diagram illustrates the decision-making process for selecting a thiol quantification assay based on key experimental requirements.

G node_action node_action start High Throughput? q1 Need to quantify specific thiols? start->q1 q2 Ellman's Assay q1->q2 No q3 High sensitivity required? q1->q3 Yes q4 LC-MS or HPLC-Fluorescence q3->q4 Yes q5 Hypothetical This compound Assay (if specific) q3->q5 No

Assay selection logic.

Conclusion

While a specific, publicly documented inter-laboratory validation for an assay using this compound is not currently available, this guide provides a robust framework for how such a validation would be designed and executed. By following established guidelines for method validation and comparing the performance characteristics against well-known alternative methods, researchers can confidently develop and validate novel assays for thiol quantification. The key to a successful inter-laboratory validation lies in a well-defined protocol, the use of standardized materials, and rigorous statistical analysis of the results from all participating laboratories.

References

Performance Verification of 3-Methylbenzenethiol as a Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in redox biology and thiol quantification, the selection of an appropriate and reliable standard is paramount for accurate and reproducible results. 3-Methylbenzenethiol, also known as m-thiocresol, is an aromatic thiol that can be used as a standard in various analytical techniques. This guide provides a comparative overview of this compound's performance characteristics against commonly used thiol standards, supported by experimental considerations and methodologies.

While direct comparative studies on the performance of this compound against other thiol standards are not extensively available in peer-reviewed literature, this guide synthesizes information on general thiol chemistry, analytical methodologies, and the known properties of different thiol compounds to offer a useful comparison. It is important to note that for critical applications, direct, in-house experimental validation is always recommended.

Comparison of Thiol Standards

The choice of a thiol standard is often dictated by the specific analytical method and the nature of the sample. The following table summarizes the key characteristics of this compound and compares it with other commonly used thiol standards: cysteine, glutathione, and its structural isomer, 4-Methylbenzenethiol.

Parameter This compound 4-Methylbenzenethiol L-Cysteine Glutathione (GSH)
Formula C₇H₈S[1]C₇H₈SC₃H₇NO₂S[2]C₁₀H₁₇N₃O₆S[2]
Molecular Weight 124.20 g/mol [3]124.20 g/mol 121.16 g/mol 307.32 g/mol
Structure Aromatic ThiolAromatic ThiolAliphatic ThiolAliphatic Thiol (Tripeptide)
Purity (Typical) ~95%[3]~98%>98%>98%
Form Liquid[4]Solid[5]SolidSolid
Solubility Soluble in organic solvents, insoluble in water.[4]Soluble in organic solvents, insoluble in water.[5]Soluble in water.Soluble in water.
Stability Susceptible to oxidation. Air sensitive.[6]Susceptible to oxidation.Prone to oxidation to form cystine.More stable than cysteine in solution but still susceptible to oxidation.
pKa of Thiol Group ~6.66[4]~6.82[5][7]~8.3~8.7

Experimental Protocols for Performance Verification

To verify the performance of this compound as a standard, a series of experiments should be conducted. The following are detailed methodologies for key verification experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a thiol standard using HPLC with UV detection.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • HPLC System: Utilize an HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used. The specific gradient will need to be optimized.

  • Injection and Detection: Inject a fixed volume of the standard solution. Monitor the absorbance at a wavelength where the thiol has significant absorbance (e.g., around 254 nm for aromatic thiols).

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Stability Assessment

The stability of a thiol standard in solution is critical for its reliable use. This protocol describes a method to assess the short-term stability of a this compound solution.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in a chosen solvent at a known concentration.

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions (e.g., room temperature, 4°C, protected from light, exposed to air).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot from each storage condition using the HPLC method described above.

  • Data Analysis: Compare the peak area of the this compound at each time point to the initial (time 0) peak area. A significant decrease in the peak area indicates degradation.

Reactivity Verification using Ellman's Reagent (DTNB) Assay

The Ellman's assay is a widely used colorimetric method for quantifying thiols.[8] Verifying the reactivity of this compound with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is essential.

Methodology:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[9]

    • DTNB Solution: 4 mg/mL in the reaction buffer.[9]

    • Thiol Standard Solutions: Prepare a series of known concentrations of this compound in an appropriate solvent (miscible with the aqueous buffer). Also, prepare standard curves for other thiols like cysteine for comparison.

  • Assay Procedure (96-well plate format):

    • Add a specific volume of the thiol standard solutions to different wells.

    • Add the reaction buffer to each well.

    • Initiate the reaction by adding the DTNB solution to all wells.

    • Incubate at room temperature for 15 minutes.[10]

    • Measure the absorbance at 412 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of a blank (containing no thiol) from all readings.

    • Construct a standard curve by plotting the absorbance versus the concentration of the thiol standard.

    • The linearity and slope of the curve for this compound can be compared to that of other standards to assess its relative reactivity in this assay.

Performance Comparison and Discussion

Purity and Stability: this compound is commercially available at a purity of around 95%, which is lower than the typical purity of >98% for commonly used standards like cysteine and glutathione.[3] This lower purity necessitates careful characterization before use as a primary standard. Aromatic thiols, including this compound, are susceptible to oxidation, and their stability in solution, particularly when exposed to air, can be a concern.[6] In contrast, while aliphatic thiols like cysteine and glutathione are also prone to oxidation, their handling and stability in aqueous solutions are well-documented.

Reactivity: The reactivity of the thiol group is influenced by its chemical environment. The pKa of the thiol group in this compound is lower than that of aliphatic thiols like cysteine and glutathione, indicating that it will be more readily deprotonated to the more reactive thiolate anion at a given pH.[4][11] This could lead to faster reaction kinetics in assays like the Ellman's test. However, the aromatic nature of this compound may also introduce steric hindrance or different solubility characteristics that could affect its interaction with assay reagents compared to smaller, more water-soluble aliphatic thiols.

Application in Analytical Methods:

  • HPLC: Due to its aromatic ring, this compound has strong UV absorbance, making it well-suited for quantification by reversed-phase HPLC with UV detection. Its non-polar nature will result in longer retention times on C18 columns compared to the more polar cysteine and glutathione.[12] This can be advantageous in separating it from polar interferences in a sample matrix.

  • Colorimetric Assays: In assays like the Ellman's test, the performance of this compound as a standard will depend on its stoichiometric reaction with the chromogenic reagent. While the reaction is expected to be quantitative, the kinetics and optimal reaction conditions may differ from those established for aliphatic thiols.

  • Fluorescence-Based Assays: Derivatization with fluorescent probes is a highly sensitive method for thiol quantification.[9] The reactivity of this compound with such probes would need to be experimentally verified.

Visualizing Experimental Workflows

To further clarify the experimental processes for performance verification, the following diagrams illustrate the logical flow of the key experiments.

Performance_Verification_Workflow cluster_purity Purity Determination cluster_stability Stability Assessment cluster_reactivity Reactivity with DTNB P1 Prepare 3-MBT Standard P2 HPLC Analysis P1->P2 P3 Calculate Peak Area % P2->P3 S1 Prepare 3-MBT Solution S2 Store at Different Conditions S1->S2 S3 Analyze at Time Intervals S2->S3 S4 Compare Peak Areas S3->S4 R1 Prepare Reagents & Standards R2 Perform Ellman's Assay R1->R2 R3 Measure Absorbance R2->R3 R4 Construct Standard Curve R3->R4

Caption: Workflow for the performance verification of this compound (3-MBT) as a standard.

Conclusion

This compound can serve as a useful standard for thiol quantification, particularly in applications involving HPLC with UV detection where its aromatic nature provides a strong chromophore. However, its lower typical purity and potential for instability in solution compared to widely used standards like cysteine and glutathione are important considerations. The choice of this compound as a standard should be guided by the specific requirements of the assay and the sample matrix. For any application, it is crucial to perform thorough in-house validation to establish its purity, stability, and reactivity under the specific experimental conditions. This guide provides the foundational knowledge and experimental protocols to aid researchers in this verification process.

References

Comparative Analysis of 3-Methylbenzenethiol: A Statistical Overview of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric compounds is critical for optimizing product performance and designing novel molecular entities. This guide provides a comparative statistical analysis of 3-Methylbenzenethiol and its structural isomers, focusing on their antioxidant properties. The data presented is based on established experimental protocols to ensure objectivity and reproducibility.

Comparative Antioxidant Activity

The antioxidant potential of this compound and its positional isomers, 2-Methylbenzenethiol and 4-Methylbenzenethiol, was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays are widely used to determine the capacity of a compound to neutralize free radicals, a key indicator of antioxidant activity. The results are expressed as Trolox equivalents (TE), a standard measure for antioxidant capacity.

CompoundDPPH Radical Scavenging Activity (TE)ABTS Radical Scavenging Activity (TE)
This compound 1.2 ± 0.11.5 ± 0.1
2-Methylbenzenethiol 1.1 ± 0.11.4 ± 0.1
4-Methylbenzenethiol 1.4 ± 0.11.7 ± 0.2
Trolox (Reference)1.01.0

The data indicates that while all three isomers exhibit significant antioxidant activity, 4-Methylbenzenethiol shows a slightly higher radical scavenging capacity in both assays compared to this compound and 2-Methylbenzenethiol.[1] Statistical analysis (t-test) of the experimental data would be necessary to determine if these differences are statistically significant.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the reduction of the stable DPPH radical by an antioxidant.

  • A solution of DPPH in methanol (0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or its isomers) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The results are expressed as Trolox equivalents by comparing the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.[1]

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a 6-minute incubation period, the absorbance at 734 nm is recorded.

  • The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as for the DPPH assay.

  • The antioxidant capacity is expressed in terms of Trolox equivalents.[1]

Visualizing Experimental Workflow and Chemical Reactions

To further elucidate the experimental processes and underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH_prep Prepare 0.1 mM DPPH Solution DPPH_add Add Test Compound DPPH_prep->DPPH_add DPPH_incubate Incubate 30 min in Dark DPPH_add->DPPH_incubate DPPH_measure Measure Absorbance at 517 nm DPPH_incubate->DPPH_measure DPPH_calc Calculate % Inhibition & TE DPPH_measure->DPPH_calc ABTS_gen Generate ABTS Radical Cation ABTS_dilute Dilute to Absorbance of 0.70 ABTS_gen->ABTS_dilute ABTS_add Add Test Compound ABTS_dilute->ABTS_add ABTS_incubate Incubate 6 min ABTS_add->ABTS_incubate ABTS_measure Measure Absorbance at 734 nm ABTS_incubate->ABTS_measure ABTS_calc Calculate % Inhibition & TE ABTS_measure->ABTS_calc Radical_Scavenging_Mechanism cluster_mechanism General Radical Scavenging by Thiophenols Thiophenol Ar-SH Radical R• Thiophenol_Radical Ar-S• Thiophenol->Thiophenol_Radical H• donation Neutralized_Radical R-H Radical->Neutralized_Radical Radical Neutralization

References

3-Methylbenzenethiol: A Comparative Review of Its Applications and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Methylbenzenethiol, also known as m-thiocresol, is a versatile organosulfur compound with a range of applications across various scientific and industrial fields. This guide provides a comparative analysis of its efficacy in key applications, supported by available experimental data and detailed methodologies.

Pharmaceutical Synthesis: An Intermediate in Antifungal Drug Production

This compound serves as a key precursor in the synthesis of the antifungal agent Tolnaftate. Tolnaftate is a synthetic thiocarbamate effective against common dermatophyte infections such as athlete's foot, jock itch, and ringworm.

Synthesis of Tolnaftate

The synthesis of Tolnaftate from this compound involves the reaction of its corresponding sodium salt with N-methyl-N-(2-naphthyl)carbamoyl chloride. While specific yield data can vary based on reaction conditions, this pathway is a well-established method for the production of this widely used antifungal drug.

Experimental Protocol: Synthesis of Tolnaftate

A common laboratory-scale synthesis involves the following steps:

  • Formation of Sodium 3-Methylthiophenoxide: this compound is reacted with a strong base, such as sodium hydroxide, in an appropriate solvent to form the sodium salt.

  • Reaction with N-methyl-N-(2-naphthyl)carbamoyl chloride: The carbamoyl chloride is then added to the solution containing the sodium 3-methylthiophenoxide.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, often with stirring for a specific duration to ensure completion.

  • Isolation and Purification: The resulting Tolnaftate is then isolated from the reaction mixture and purified, commonly through recrystallization, to yield the final product.

The logical workflow for this synthesis can be visualized as follows:

Synthesis of Tolnaftate cluster_0 Step 1: Salt Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification A This compound C Sodium 3-Methylthiophenoxide A->C + NaOH B Sodium Hydroxide E Tolnaftate C->E + D D N-methyl-N-(2-naphthyl)carbamoyl chloride F Crude Tolnaftate G Pure Tolnaftate F->G Recrystallization

Caption: Workflow for the synthesis of Tolnaftate from this compound.

Polymer Science: Modulating Polymer Properties

In the field of polymer chemistry, thiol compounds like this compound are utilized for their ability to influence polymerization reactions and enhance the properties of the final polymer.

Chain Transfer Agent in Radical Polymerization

The general process of chain transfer in radical polymerization is illustrated below:

Chain Transfer Mechanism P_radical Growing Polymer Radical (P•) PH Terminated Polymer (P-H) P_radical->PH + R-SH RSH Thiol (R-SH) RS_radical Thiyl Radical (RS•) New_P_radical New Polymer Radical (RS-M•) RS_radical->New_P_radical + M Monomer Monomer (M)

Caption: General mechanism of thiol-mediated chain transfer in radical polymerization.

Antioxidant in Polymers

Phenolic compounds are widely used as antioxidants to protect polymers from degradation caused by oxidation. While specific quantitative data on the performance of this compound as an antioxidant in polymers like polyethylene is limited in publicly available literature, its structural similarity to other phenolic antioxidants suggests it could function by donating its phenolic hydrogen atom to terminate radical chain reactions. The efficacy of an antioxidant is often evaluated by measuring the Oxidative Induction Time (OIT), which is the time until the onset of rapid oxidation at an elevated temperature. A longer OIT indicates better oxidative stability.

Corrosion Inhibition

Recent studies have explored the use of derivatives of this compound as corrosion inhibitors for mild steel in acidic environments. For instance, a triazole derivative, 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT), has shown significant promise.

Efficacy of a this compound Derivative as a Corrosion Inhibitor

The inhibition efficiency of MNATT on mild steel in a 1 M HCl solution was investigated using the weight loss method. The study demonstrated that the inhibition efficiency is dependent on the concentration of the inhibitor and the immersion time.

Inhibitor Concentration (mM)Immersion Time (hours)Inhibition Efficiency (%)
0.15Not Reported
0.35Not Reported
0.5 5 88.6
1.05Not Reported
Table 1: Inhibition efficiency of MNATT on mild steel in 1 M HCl at various concentrations after 5 hours of immersion.[1]

A study on the effect of temperature on the inhibition performance indicated that the efficiency of MNATT generally increased with a rise in temperature from 303 K to 333 K, suggesting good thermal stability of the adsorbed inhibitor layer.[1]

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are polished, cleaned, and dried.

  • Inhibitor Solution Preparation: Solutions of the inhibitor (MNATT) are prepared at various concentrations in the corrosive medium (1 M HCl).

  • Immersion: The prepared steel coupons are immersed in the inhibitor solutions for a specified period. A control experiment without the inhibitor is also run.

  • Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W0 - Wi) / W0] x 100 Where W0 is the weight loss in the absence of the inhibitor and Wi is the weight loss in the presence of the inhibitor.

The logical relationship in a corrosion inhibition study is depicted in the following diagram:

Corrosion Inhibition Study Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Mild Steel Coupon D Immersion A->D B Corrosive Medium (1 M HCl) B->D C Inhibitor (MNATT) C->D E Weight Loss Measurement D->E F Calculation of Inhibition Efficiency E->F

Caption: Workflow for evaluating the efficacy of a corrosion inhibitor.

Antimicrobial Activity

References

Safety Operating Guide

Proper Disposal of 3-Methylbenzenethiol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and effective disposal of 3-Methylbenzenethiol (also known as m-thiocresol) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its potent stench, toxicity, and potential environmental hazards, all handling and disposal procedures must be conducted with precision and adherence to established safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is imperative to work within a certified chemical fume hood.[1] Adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses are essential.[1]

  • Hand Protection: Nitrile gloves are required. For prolonged or repeated contact, consider gloves with a higher protection class.[1][2]

  • Protective Clothing: A laboratory coat must be worn at all times.[1]

For transportation outside of the fume hood, ensure the container is securely capped. If any odor is present, the primary container must be placed within a tightly sealed secondary container.[1][3]

Step-by-Step Disposal Procedures

The following protocols detail the safe disposal of unused this compound and the decontamination of associated laboratory equipment.

Part 1: Disposal of Unused or Waste this compound

Unused or surplus this compound must be treated as hazardous chemical waste.[1]

  • Container Preparation: The original container of this compound should be tightly capped and sealed with Parafilm or Teflon tape to prevent leaks and odor release.[1]

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Collection: Place the sealed and labeled container in a designated hazardous waste collection area within the laboratory.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[3][4][5]

Part 2: Decontamination of Glassware and Equipment

All non-disposable items, such as glassware, syringes, and stir bars, that have come into contact with this compound must be decontaminated to neutralize the malodorous thiol compounds.[1] This is achieved by oxidizing the thiol to a less odorous sulfonic acid using a bleach solution.[1][3][6]

  • Prepare a Bleach Bath: Within a chemical fume hood, prepare a decontamination bath in a suitable plastic container. A 1:1 mixture of commercial bleach (sodium hypochlorite solution, ~5.25%) and water is recommended.[1][4]

  • Submerge Equipment: Immediately after use, submerge the contaminated items in the bleach bath.[1][4]

  • Soaking Time: Allow the items to soak for a minimum of 14 hours to ensure complete oxidation of the thiol.[1][4]

  • Large Glassware: For larger items that cannot be fully submerged, fill them with the bleach solution, seal, label, and let them stand in the fume hood for the same duration.[1][4]

  • Post-Decontamination Rinse: After soaking, thoroughly rinse the decontaminated items with water before proceeding with standard cleaning methods.[4]

Part 3: Disposal of Contaminated Solid Waste

Disposable items such as gloves, paper towels, and pipette tips that are contaminated with this compound must be disposed of as hazardous solid waste.

  • Collection: Place all contaminated disposable materials into a dedicated, clearly labeled plastic bag within the fume hood to contain odors.[2][3]

  • Sealing and Disposal: Once full, seal the bag and place it into a designated solid hazardous waste container.[3] This container should be clearly labeled as containing thiol waste.[4]

  • EHS Pickup: Arrange for disposal of the solid hazardous waste container through your institution's EHS department.

Quantitative Data for Decontamination

The following table provides key quantitative parameters for the chemical treatment of this compound waste and contaminated equipment.

ParameterValue/RecommendationCitation(s)
Decontaminating Agent Sodium Hypochlorite (Commercial Bleach)[1][3][6]
Recommended Ratio 1:1 mixture of bleach and water[4]
Minimum Soaking Time 14 hours[1][4]
Neutralization Reaction Oxidation of thiol to sulfonic acid[1][3][6]
Final Disposal of Neutralized Solution Dispose of as hazardous waste[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_prep Preparation & Handling cluster_waste_streams Waste Segregation cluster_treatment Treatment & Collection cluster_disposal Final Disposal PPE Wear Appropriate PPE FumeHood Work in Fume Hood UnusedChemical Unused this compound ContaminatedGlassware Contaminated Glassware & Equipment ContaminatedSolids Contaminated Solid Waste (Gloves, etc.) SealContainer Seal in Original Container Label as Hazardous Waste UnusedChemical->SealContainer Bulk Liquid Waste BleachBath Decontaminate in 1:1 Bleach Bath (min. 14 hours) ContaminatedGlassware->BleachBath Reusable Equipment SealBag Collect in Labeled Bag Place in Solid Waste Container ContaminatedSolids->SealBag Disposable Items EHS_Liquid Dispose via EHS SealContainer->EHS_Liquid CleanGlassware Rinse & Clean Glassware BleachBath->CleanGlassware EHS_Solid Dispose via EHS SealBag->EHS_Solid

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and contamination.

  • Small Spills: For small spills contained within the fume hood, absorb the liquid with an inert absorbent material (e.g., vermiculite or sand). Wipe the area with a bleach solution. All cleanup materials must be disposed of as hazardous solid waste.[3]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.[3] Due to the similarity in odor to natural gas, it may also be necessary to alert facility management or public safety.[3]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 3-Methylbenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 3-Methylbenzenethiol (also known as m-thiocresol), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • CAS Number: 108-40-7

  • EC Number: 203-578-4

  • Linear Formula: CH₃C₆H₄SH

Hazard Identification

This compound is a hazardous chemical with the following classifications[1]:

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

  • Very toxic to aquatic life.

It is a combustible liquid with a strong, unpleasant odor[1][2].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection from the hazards associated with this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield.[3][4]Protects against splashes and aerosols.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3][4] Double-gloving is recommended.[3]Prevents direct skin contact.[3]
Skin Protection Flame-resistant lab coat.[3][4]Prevents skin contact and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[3][4] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[4]Minimizes inhalation of vapors or aerosols.[3] Thiols are known for their strong, unpleasant odors and potential to cause respiratory irritation.[4]
Operational and Handling Plan

Adherence to a strict operational protocol is necessary to minimize exposure and ensure safety.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[3]

    • Verify that an eyewash station and safety shower are readily accessible.[2][3]

    • Prepare and label all necessary glassware and equipment within the fume hood.[3]

    • Have designated, labeled waste containers ready for liquid and solid chemical waste.[3]

  • Handling:

    • Don all required PPE before handling the chemical.[3]

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.[3]

    • To minimize air exposure and its strong odor, handle under an inert gas atmosphere (e.g., argon or nitrogen) if possible.[3]

    • Ground and bond containers when transferring material to prevent static discharge.[5]

    • Use only non-sparking tools.[5][6]

Emergency Procedures

Spill Response:

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.[5]

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[5]

    • Collect the absorbent material in a sealed container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.[5]

  • Large Spill:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.[5]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention if irritation persists.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Liquid Thiol Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[3][4]
Solid Thiol Waste Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[3][4]
Decontamination Solution Used bleach solution for decontamination should be collected in a separate, labeled hazardous waste container for disposal.[4]

All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[3]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.